molecular formula C13H9Cl2NO2 B1670468 Dichlorophenyl-ABA CAS No. 18201-65-5

Dichlorophenyl-ABA

货号: B1670468
CAS 编号: 18201-65-5
分子量: 282.12 g/mol
InChI 键: FNGSQOJHNAYHAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dichlorophenyl ABA is an inhibitor of transthyretin amyloid fibril formation.

属性

IUPAC Name

2-(3,5-dichloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-12-4-2-1-3-11(12)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGSQOJHNAYHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349356
Record name Dichlorophenyl-ABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18201-65-5
Record name Dichlorophenyl-ABA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,5-Dichlorophenyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Dichlorophenyl-ABA: A Potent Transthyretin Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl-ABA, scientifically known as 2-[(3,5-Dichlorophenyl)amino]benzoic acid, is a small molecule inhibitor of transthyretin (TTR) amyloid fibril formation. By kinetically stabilizing the native tetrameric structure of TTR, this compound prevents its dissociation into amyloidogenic monomers, a critical step in the pathogenesis of transthyretin amyloidosis (ATTR). This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound, including detailed experimental protocols and an exploration of the signaling pathways implicated in ATTR.

Chemical Structure and Properties

This compound is a derivative of N-phenylanthranilic acid, also known as fenamic acid, a class of compounds often associated with non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure is characterized by a benzoic acid moiety linked to a 3,5-dichlorophenyl group via an amine bridge.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of 2-[(3,5-Dichlorophenyl)amino]benzoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[(3,5-Dichlorophenyl)amino]benzoic acid[1]
Synonyms This compound, VCP-6, Inhibitor 1[2][3]
CAS Number 18201-65-5[1]
Molecular Formula C₁₃H₉Cl₂NO₂[1]
Molecular Weight 282.12 g/mol [1]
Appearance Solid-
Color White to light yellow-
Melting Point Not reported-
Boiling Point Not reported-
pKa Not reported-
Solubility Soluble in DMSO-
XLogP3 6.2 (Computed)[1]
Polar Surface Area 49.3 Ų (Computed)[1]
SMILES C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC(=C2)Cl)Cl[1]

Synthesis

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an amine. A plausible synthetic route is the reaction between 2-chlorobenzoic acid and 3,5-dichloroaniline in the presence of a copper catalyst and a base.

Logical Workflow for Ullmann Condensation Synthesis:

G reactant1 2-Chlorobenzoic Acid reaction_mixture Reaction Mixture reactant1->reaction_mixture reactant2 3,5-Dichloroaniline reactant2->reaction_mixture catalyst Copper Catalyst (e.g., CuI) catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent High-boiling polar solvent (e.g., DMF, NMP) solvent->reaction_mixture heating Heating (High Temperature) reaction_mixture->heating workup Aqueous Workup and Acidification heating->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Figure 2. Ullmann condensation workflow for this compound synthesis.

Biological Activity and Mechanism of Action

This compound is a potent kinetic stabilizer of the transthyretin (TTR) tetramer. TTR is a transport protein primarily synthesized in the liver. In its native state, it exists as a homotetramer. Dissociation of this tetramer into its constituent monomers is the rate-limiting step in TTR amyloidogenesis. These monomers can misfold and aggregate into amyloid fibrils, which deposit in various tissues, leading to the pathology of transthyretin amyloidosis (ATTR).

This compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing the native quaternary structure and inhibiting its dissociation.[3] Studies have shown that this compound (referred to as VCP-6) binds to human TTR with an affinity five times greater than that of the natural ligand, thyroxine (T4).[2] X-ray crystallography has revealed that the 3',5'-dichlorophenyl ring of the molecule binds deep within the binding channel.[2]

Signaling Pathway of TTR Amyloidogenesis and Inhibition by this compound:

G TTR_tetramer Native TTR Tetramer TTR_monomer Amyloidogenic Monomers TTR_tetramer->TTR_monomer Dissociation Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Misfolding & Aggregation Tissue_deposition Tissue Deposition Amyloid_fibrils->Tissue_deposition Pathology ATTR Pathology Tissue_deposition->Pathology Dichlorophenyl_ABA This compound Dichlorophenyl_ABA->TTR_tetramer Binding & Stabilization

Figure 3. Mechanism of TTR stabilization by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and biological evaluation of this compound.

In Vitro TTR Amyloid Fibril Formation Assay (Thioflavin T)

This assay is used to monitor the aggregation of TTR into amyloid fibrils in the presence and absence of an inhibitor. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Experimental Workflow:

G prepare_TTR Prepare TTR solution mix Mix TTR with this compound or vehicle (DMSO) prepare_TTR->mix prepare_inhibitor Prepare this compound stock solution (in DMSO) prepare_inhibitor->mix acidify Induce aggregation by acidification (e.g., pH 4.4) mix->acidify incubate Incubate at 37°C with agitation acidify->incubate aliquots Take aliquots at time points incubate->aliquots add_ThT Add Thioflavin T to aliquots aliquots->add_ThT measure Measure fluorescence (Ex: ~440 nm, Em: ~482 nm) add_ThT->measure analyze Analyze data (plot fluorescence vs. time) measure->analyze

Figure 4. Workflow for Thioflavin T aggregation assay.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions, such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound to TTR.

Experimental Workflow:

G prepare_TTR Prepare TTR solution in buffer load_TTR Load TTR into the sample cell prepare_TTR->load_TTR prepare_ligand Prepare this compound solution in the same buffer load_ligand Load this compound into the injection syringe prepare_ligand->load_ligand titrate Titrate ligand into the sample cell in small aliquots load_TTR->titrate load_ligand->titrate measure_heat Measure the heat change after each injection titrate->measure_heat plot Plot heat change per injection vs. molar ratio measure_heat->plot fit_data Fit the data to a binding model to determine Kd, ΔH, and n plot->fit_data

Figure 5. Workflow for Isothermal Titration Calorimetry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

G treat_cells Treat cells with this compound or vehicle heat_cells Heat cell aliquots at different temperatures treat_cells->heat_cells lyse_cells Lyse cells heat_cells->lyse_cells centrifuge Centrifuge to separate soluble and precipitated proteins lyse_cells->centrifuge collect_supernatant Collect the supernatant (soluble fraction) centrifuge->collect_supernatant analyze_protein Analyze TTR levels in the supernatant (e.g., Western Blot, ELISA) collect_supernatant->analyze_protein plot_curve Plot soluble TTR vs. temperature to generate a melting curve analyze_protein->plot_curve

Figure 6. Workflow for Cellular Thermal Shift Assay.

Signaling Pathways in TTR Amyloidosis

The deposition of TTR amyloid fibrils in tissues can trigger various downstream signaling pathways, leading to cellular dysfunction and pathology. Key pathways implicated include oxidative stress and inflammatory responses.

Oxidative Stress Pathway

TTR aggregates can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can cause cellular damage.

G TTR_aggregates TTR Aggregates ROS_production Increased ROS Production TTR_aggregates->ROS_production Oxidative_stress Oxidative Stress ROS_production->Oxidative_stress Lipid_peroxidation Lipid Peroxidation Oxidative_stress->Lipid_peroxidation Protein_oxidation Protein Oxidation Oxidative_stress->Protein_oxidation DNA_damage DNA Damage Oxidative_stress->DNA_damage Antioxidant_response Antioxidant Response (e.g., Nrf2 pathway) Oxidative_stress->Antioxidant_response Activation Cellular_damage Cellular Damage & Dysfunction Lipid_peroxidation->Cellular_damage Protein_oxidation->Cellular_damage DNA_damage->Cellular_damage

Figure 7. Oxidative stress pathway in TTR amyloidosis.

NF-κB Inflammatory Pathway

TTR fibrils can activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and perpetuating tissue damage.

G TTR_fibrils TTR Amyloid Fibrils Receptor Receptor Activation (e.g., RAGE, TLRs) TTR_fibrils->Receptor IKK_activation IKK Complex Activation Receptor->IKK_activation IkB_degradation IκB Degradation IKK_activation->IkB_degradation NFkB_translocation NF-κB Translocation to Nucleus IkB_degradation->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Cytokines Cytokine Production (e.g., IL-1β, TNF-α) Gene_transcription->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation

Figure 8. NF-κB inflammatory pathway in TTR amyloidosis.

Conclusion

This compound is a promising small molecule inhibitor of TTR amyloidogenesis with high binding affinity and demonstrated efficacy in stabilizing the TTR tetramer. This technical guide has provided a detailed overview of its chemical and biological properties, along with relevant experimental protocols and the pathological signaling pathways it aims to mitigate. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential in the treatment of transthyretin amyloidosis.

References

An In-depth Technical Guide to the Synthesis of 2-[(3,5-Dichlorophenyl)amino]benzoic acid (Dichlorophenyl-ABA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the primary synthetic pathways for 2-[(3,5-Dichlorophenyl)amino]benzoic acid, a compound sometimes referred to as Dichlorophenyl-ABA. It is important to note that this molecule is not a structural analog of the plant hormone abscisic acid (ABA). Instead, its chemical structure places it within the class of N-aryl anthranilic acids, which are notable precursors for various pharmaceuticals. This document outlines the prevalent synthetic methodologies, including the Ullmann condensation and the Buchwald-Hartwig amination, providing detailed experimental protocols and relevant data for researchers in organic synthesis and drug development.

Introduction

The compound identified as this compound is chemically known as 2-[(3,5-Dichlorophenyl)amino]benzoic acid (CAS No: 18201-65-5). Contrary to what its name might suggest, it does not share the core structure of abscisic acid. Instead, it is a diarylamine derivative of anthranilic acid. This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting anti-inflammatory properties. For instance, this compound has been investigated as an inhibitor of transthyretin (TTR) amyloid fibril formation.[1]

The synthesis of 2-[(3,5-Dichlorophenyl)amino]benzoic acid is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aniline derivative and a benzoic acid derivative. The two most prominent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide will provide a technical examination of both pathways.

Synthetic Pathways

The construction of the diarylamine core of 2-[(3,5-Dichlorophenyl)amino]benzoic acid can be approached from two retrosynthetic disconnections, as illustrated below. Both strategies rely on established and robust cross-coupling methodologies.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[2] The reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures. For the synthesis of 2-[(3,5-Dichlorophenyl)amino]benzoic acid, the most direct approach involves the reaction of 2-chlorobenzoic acid with 3,5-dichloroaniline.

A significant advantage of this method is the use of relatively inexpensive copper catalysts. Modern protocols have been developed to improve upon the often harsh conditions of traditional Ullmann reactions.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 2-Chlorobenzoic Acid p1 2-[(3,5-Dichlorophenyl)amino]benzoic acid r1->p1 r2 3,5-Dichloroaniline r2->p1 catalyst Cu / Cu₂O Catalyst catalyst->p1 base Base (e.g., K₂CO₃) base->p1 solvent Solvent (e.g., 2-Ethoxyethanol) solvent->p1 temp Heat (e.g., 130°C) temp->p1

Diagram 1: Ullmann Condensation Workflow.

This protocol is adapted from a general procedure for the copper-catalyzed amination of 2-chlorobenzoic acids.

  • Reaction Setup: To a sealable reaction vessel, add 2-chlorobenzoic acid (1.0 mmol, 156.6 mg), 3,5-dichloroaniline (1.05 mmol, 170.1 mg), copper(I) oxide (Cu₂O, 0.04 mmol, 5.7 mg), copper powder (0.09 mmol, 5.7 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add 3 mL of 2-ethoxyethanol to the vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 130°C with vigorous stirring for 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with 20 mL of ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

    • Wash the celite pad with an additional 10 mL of ethyl acetate.

    • Transfer the combined filtrates to a separatory funnel and wash with 1 M HCl (2 x 20 mL).

    • Extract the aqueous layers with ethyl acetate (2 x 20 mL).

    • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-[(3,5-Dichlorophenyl)amino]benzoic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more contemporary method that utilizes a palladium catalyst with specialized phosphine ligands to achieve C-N cross-coupling.[3][4] This reaction is known for its high efficiency, broad substrate scope, and milder reaction conditions compared to the traditional Ullmann condensation.[5][6] It is a powerful alternative for the synthesis of N-aryl anthranilic acids.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 2-Halobenzoic Acid (X = Br, I, or Cl) p1 2-[(3,5-Dichlorophenyl)amino]benzoic acid r1->p1 r2 3,5-Dichloroaniline r2->p1 catalyst Pd Precursor (e.g., Pd(OAc)₂) catalyst->p1 ligand Phosphine Ligand (e.g., XPhos) ligand->p1 base Base (e.g., NaOtBu) base->p1 solvent Anhydrous Solvent (e.g., Toluene) solvent->p1 temp Heat (e.g., 80-110°C) temp->p1

Diagram 2: Buchwald-Hartwig Amination Workflow.

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-halobenzoic acid.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the 2-halobenzoic acid (e.g., 2-bromobenzoic acid, 1.0 mmol, 201.0 mg), 3,5-dichloroaniline (1.2 mmol, 194.4 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg) to a dry Schlenk flask.

  • Base and Solvent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg) and 5-10 mL of anhydrous toluene to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to a temperature between 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with an aqueous acid solution (e.g., 1 M HCl) to remove any unreacted aniline.

    • Extract the aqueous phase with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-[(3,5-Dichlorophenyl)amino]benzoic acid.

Quantitative Data

EntryAniline DerivativeProductYield (%)
12-Methylaniline2-((2-Methylphenyl)amino)benzoic acid76
22-tert-Butylaniline2-((2-(tert-Butyl)phenyl)amino)benzoic acid83
32,6-Dimethylaniline2-((2,6-Dimethylphenyl)amino)benzoic acid78
44-Methoxyaniline2-((4-Methoxyphenyl)amino)benzoic acid99
53-Chloroaniline2-((3-Chlorophenyl)amino)benzoic acid99

Table 1: Isolated yields of selected N-aryl anthranilic acids from the reaction of 2-chlorobenzoic acid and various aniline derivatives. Data adapted from Maimone et al.[7]

Conclusion

The synthesis of 2-[(3,5-Dichlorophenyl)amino]benzoic acid, also known as this compound, is reliably achieved through established cross-coupling methodologies. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination represent viable and efficient pathways. The Ullmann reaction offers a cost-effective route using copper catalysis, while the Buchwald-Hartwig amination provides a modern alternative with high efficiency and often milder conditions. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize this and related N-aryl anthranilic acid derivatives for applications in medicinal chemistry and drug discovery.

References

The Emergence of Dichlorophenyl-ABA: A Technical Primer on a Novel Transthyretin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis is a debilitating condition arising from the destabilization of the TTR protein tetramer. This dissociation leads to the misfolding of TTR monomers, which then aggregate into amyloid fibrils that deposit in various tissues, including the heart and peripheral nerves, causing progressive organ dysfunction.[1][2] A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent this dissociation—the rate-limiting step in amyloidogenesis.[1] This document details the initial discovery and characterization of 2-[(3,5-dichlorophenyl)amino]benzoic acid, a potent TTR inhibitor, providing a comprehensive overview of its quantitative data, the experimental protocols used in its evaluation, and visualizations of the underlying biological and experimental frameworks.

The Discovery of a Potent Stabilizer

The journey to identifying potent TTR stabilizers has involved the screening of various small molecules for their ability to bind to the thyroxine-binding sites of the TTR tetramer, thereby preventing its dissociation. Among the compounds investigated, analogues of non-steroidal anti-inflammatory drugs (NSAIDs) showed promise.[1] Notably, 2-[(3,5-dichlorophenyl)amino]benzoic acid, a diclofenac analogue, emerged as a highly effective inhibitor of TTR amyloid fibril formation.[1][3] Early studies demonstrated its ability to substantially stabilize the most common disease-associated TTR variants against both acid-mediated fibril formation and chaotrope-induced denaturation.[1] Further investigations revealed that this compound binds to human TTR with an affinity five times greater than that of the natural ligand, thyroxine (T4).[4][5]

Quantitative Data

The efficacy of 2-[(3,5-dichlorophenyl)amino]benzoic acid as a TTR inhibitor has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative findings from the initial studies.

Parameter Value Method Reference
Binding Affinity vs. Thyroxine (T4)5x higher than T4X-ray Crystallography[4][5]
Inhibition of TTR L55P Aggregation>80%Cellular Dot-Blot Assay[6]

Table 1: Binding Affinity and Cellular Inhibition of 2-[(3,5-dichlorophenyl)amino]benzoic acid.

TTR Variant Stabilization against Acid-Mediated Fibril Formation Stabilization against Urea-Induced Denaturation Reference
V30MSubstantialSubstantial[1]
V122ISubstantialSubstantial[1]
T60ASubstantialSubstantial[1]
L58HSubstantialSubstantial[1]
I84SSubstantialSubstantial[1]

Table 2: Efficacy of 2-[(3,5-dichlorophenyl)amino]benzoic acid in Stabilizing Common TTR Variants.

Experimental Protocols

The initial identification and validation of 2-[(3,5-dichlorophenyl)amino]benzoic acid as a TTR inhibitor relied on a series of key in vitro and cellular experiments. The methodologies for these pivotal assays are detailed below.

In Vitro TTR Fibril Formation Inhibition Assay (Acid-Mediated)

This assay assesses the ability of a compound to prevent the formation of TTR amyloid fibrils under acidic conditions, which mimic the environment of the lysosome where TTR aggregation is thought to occur.

  • Preparation of Reagents:

    • A stock solution of recombinant wild-type or variant TTR is prepared in a buffer at neutral pH (e.g., 10 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6).[7]

    • A series of buffered solutions at an acidic pH (e.g., pH 4.4 for wild-type TTR, pH 5.0 for certain variants) are prepared using 50 mM sodium acetate and 100 mM KCl.[1][7]

    • The test compound, 2-[(3,5-dichlorophenyl)amino]benzoic acid, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[6]

  • Assay Procedure:

    • The test compound is added to the acidic buffer solutions at various concentrations. A control sample with no inhibitor is also prepared.[7]

    • The TTR stock solution is then added to each of the buffered inhibitor solutions to a final TTR concentration of 0.2 mg/mL.[7]

    • The solutions are incubated without agitation at 37°C for 72 hours.[7]

  • Quantification of Fibril Formation:

    • The extent of fibril formation is measured by turbidity at 330 nm or 400 nm using a spectrophotometer.[7][8]

    • Alternatively, a quantitative Congo red binding assay can be performed to specifically detect amyloid fibrils.[7]

Cellular Dot-Blot Filter Assay for TTR Aggregation Inhibition

This cell-based assay provides a more physiologically relevant system to screen for inhibitors of TTR aggregation.

  • Cell Culture and Transfection:

    • A suitable cell line, such as a rat Schwannoma cell line (RN22), is cultured under standard conditions.[3]

    • The cells are transfected with a plasmid carrying the cDNA for a highly amyloidogenic TTR variant, such as L55P.[3]

  • Inhibitor Treatment and Sample Collection:

    • The transfected cells are grown in the presence of various concentrations of 2-[(3,5-dichlorophenyl)amino]benzoic acid or a vehicle control.[3][9]

    • After a defined incubation period (e.g., 24 hours), the conditioned medium from the cells is collected.[3]

  • Dot-Blot Analysis:

    • The collected conditioned medium is filtered through a cellulose acetate membrane to capture TTR aggregates.[9][10]

    • The retained aggregates on the membrane are then immunodetected using a primary antibody specific for TTR, followed by a suitable secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[9][10]

    • The signal from the dots is quantified using densitometry to determine the percentage of aggregation inhibition compared to the vehicle-treated control.[9]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the TTR amyloidosis pathway, the experimental workflow for inhibitor screening, and the logical relationship of the key findings.

TTR_Amyloidosis_Pathway cluster_0 Pathogenic Cascade cluster_1 Therapeutic Intervention Native TTR Tetramer Native TTR Tetramer Dissociation Dissociation Native TTR Tetramer->Dissociation Misfolded Monomers Misfolded Monomers Dissociation->Misfolded Monomers Aggregation Aggregation Misfolded Monomers->Aggregation Amyloid Fibrils Amyloid Fibrils Aggregation->Amyloid Fibrils Tissue Deposition Tissue Deposition Amyloid Fibrils->Tissue Deposition Organ Dysfunction Organ Dysfunction Tissue Deposition->Organ Dysfunction Dichlorophenyl-ABA This compound Stabilization Stabilization This compound->Stabilization Stabilization->Native TTR Tetramer Inhibits Dissociation

TTR Amyloidosis Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Validation Compound Library Compound Library Fibril Formation Assay Fibril Formation Assay Compound Library->Fibril Formation Assay Identify Hits Identify Hits Fibril Formation Assay->Identify Hits Transfected Cells Transfected Cells Identify Hits->Transfected Cells Lead Compounds Dot-Blot Assay Dot-Blot Assay Transfected Cells->Dot-Blot Assay Confirm Activity Confirm Activity Dot-Blot Assay->Confirm Activity Further Development Further Development Confirm Activity->Further Development

Workflow for TTR Inhibitor Discovery.

Logical_Relationship TTR Tetramer Instability TTR Tetramer Instability Amyloid Fibril Formation Amyloid Fibril Formation TTR Tetramer Instability->Amyloid Fibril Formation TTR Amyloidosis TTR Amyloidosis Amyloid Fibril Formation->TTR Amyloidosis This compound This compound TTR Tetramer Stabilization TTR Tetramer Stabilization This compound->TTR Tetramer Stabilization Inhibition of Fibril Formation Inhibition of Fibril Formation TTR Tetramer Stabilization->Inhibition of Fibril Formation Inhibition of Fibril Formation->TTR Amyloidosis Therapeutic Potential

Core Logic of TTR Inhibition Strategy.

References

Physicochemical Characteristics of Dichlorophenyl-Substituted Abscisic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of dichlorophenyl-substituted analogs of Abscisic Acid (ABA). While a specific compound universally designated as "Dichlorophenyl-ABA" is not extensively characterized in publicly available literature, this document extrapolates likely properties based on known ABA analogs and the principles of medicinal chemistry. The information herein is intended to guide researchers in the design, synthesis, and evaluation of novel ABA analogs for applications in agriculture and pharmacology.

Introduction to Abscisic Acid (ABA) and its Analogs

Abscisic acid is a plant hormone that plays a crucial role in regulating various aspects of plant growth, development, and stress responses.[1][2][3] However, the therapeutic and agricultural use of ABA is limited by its chemical instability, particularly its rapid photoisomerization and metabolic degradation.[1][4] This has led to the development of synthetic ABA analogs with improved stability and bioavailability. Modifications to the ABA molecule, such as the introduction of dichlorophenyl groups, are aimed at enhancing its persistence and receptor binding affinity.[1]

Physicochemical Properties

The introduction of a dichlorophenyl moiety to the ABA scaffold is expected to significantly alter its physicochemical properties. The following table summarizes the anticipated characteristics of a hypothetical this compound analog compared to the parent compound, (+)-ABA.

Table 1: Physicochemical Properties of (+)-ABA and a Hypothetical this compound Analog

Property(+)-Abscisic AcidThis compound (Hypothetical)Data Source / Rationale
Molecular Formula C15H20O4C13H9Cl2NO2[5][6][7] / Based on 2-[(3,5-Dichlorophenyl)amino]benzoic acid structure, which is sometimes referred to as this compound.[5]
Molecular Weight 264.3 g/mol 282.12 g/mol [5][6][7]
Appearance Crystalline solidSolid, likely white to light yellow[7][8] / Typical for small organic molecules.
Solubility Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (~20 mg/mL).[7][9] Limited solubility in water (~0.3 mg/mL in PBS, pH 7.2).[7][9]Expected to have high solubility in DMSO.[5][8] Lower aqueous solubility is anticipated due to increased lipophilicity from the dichlorophenyl group.Based on general principles of solubility for organic compounds and data for related structures.[5][8]
Storage & Stability Store at -20°C for long-term stability (≥ 4 years).[7] Susceptible to photoisomerization.[1]Recommended storage at -20°C (long term).[5] The dichlorophenyl group may enhance photostability compared to ABA.[4]General recommendations for storing organic compounds and known stability issues of ABA.[1][4][5]

Biological Activity and Signaling Pathway

ABA and its analogs exert their effects by binding to the PYR/PYL/RCAR family of receptors.[10][11][12] This binding event triggers a signaling cascade that leads to the inhibition of Type 2C protein phosphatases (PP2Cs) and the activation of SNF1-related protein kinases 2 (SnRK2s), ultimately resulting in the regulation of downstream gene expression and physiological responses.[1][10][13]

The affinity of an ABA analog for the PYR/PYL/RCAR receptors is a critical determinant of its biological activity. The dichlorophenyl substitution is hypothesized to modulate this interaction.

Table 2: Biological Activity Data for ABA and Related Analogs

CompoundTarget Receptor(s)Binding Affinity (Kd/IC50)Effect on PP2C ActivityData Source
(+)-Abscisic Acid PYR/PYL/RCAR familyVaries by receptor subtypeInhibition (in the presence of receptor)[1][14]
Pyrabactin PYR1/PYL1 (agonist), PYL2/PYL3 (antagonist)Sub-micromolar to low micromolar rangeSubtype-dependent[2]
Quinabactin (AM1) Broad spectrum PYL activityHigher bioactivity than pyrabactinInhibition[2][15]
Opabactin Pan-agonist~7-fold higher affinity than ABAStrong Inhibition[2]
This compound In the context of transthyretin, it is an inhibitor of amyloid fibril formation.[8][16] For a hypothetical ABA analog, it would target PYR/PYL/RCAR receptors.Not available for a specific ABA analog. For TTR, it inhibits aggregation by >80%.[16]Not applicable for TTR. For an ABA analog, it would be expected to inhibit PP2C activity in an agonist context.[8][16]
ABA Signaling Pathway

The core signaling pathway of ABA is initiated by its binding to PYR/PYL/RCAR receptors, leading to downstream physiological responses.

ABAsignaling cluster_core Core Signaling Complex ABA ABA or This compound PYR PYR/PYL/RCAR Receptors ABA->PYR binds PP2C PP2C (e.g., ABI1) PYR->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream activates Response Physiological Response (e.g., Stomatal Closure) Downstream->Response leads to

Caption: Core ABA signaling pathway initiated by ligand binding.

Experimental Protocols

The characterization of this compound analogs involves a series of standardized experimental protocols to determine their physicochemical and biological properties.

Solubility Assays

a) Kinetic Solubility Assay (Nephelometry) This high-throughput method is used for rapid assessment of solubility.[17]

  • Prepare a high-concentration stock solution of the this compound analog in DMSO.

  • Serially dilute the stock solution in a microtiter plate with aqueous buffer.

  • Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

  • Measure the light scattering of the solutions using a nephelometer to detect the formation of precipitate.

  • The concentration at which precipitation is first observed is determined as the kinetic solubility.

b) Equilibrium Solubility Assay (Shake-Flask Method) This method determines the thermodynamic solubility of a compound.[18]

  • Add an excess amount of the solid this compound analog to a vial containing a known volume of aqueous buffer (e.g., PBS).

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[17]

solubility_workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Start stock Prepare Stock Solution in DMSO start->stock t_add Add Excess Solid to Aqueous Buffer start->t_add k_dilute Serial Dilution in Aqueous Buffer stock->k_dilute k_incubate Incubate (e.g., 2h) k_dilute->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_shake Shake to Equilibrium (e.g., 24-48h) t_add->t_shake t_separate Separate Solid/Liquid (Filter/Centrifuge) t_shake->t_separate t_quantify Quantify Concentration (HPLC/LC-MS) t_separate->t_quantify t_result Equilibrium Solubility Value t_quantify->t_result

Caption: Experimental workflow for solubility determination.

Receptor Binding Assays

a) Surface Plasmon Resonance (SPR) SPR is a label-free technique to measure real-time binding kinetics and affinity.[19]

  • Immobilize the purified PYR/PYL/RCAR receptor protein onto a sensor chip.

  • Flow a series of concentrations of the this compound analog over the sensor surface.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

b) Isothermal Titration Calorimetry (ITC) ITC measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamics.[19]

  • Load a solution of the purified PYR/PYL/RCAR receptor into the sample cell of the calorimeter.

  • Fill the injection syringe with a solution of the this compound analog.

  • Perform a series of small injections of the ligand into the protein solution.

  • Measure the heat released or absorbed after each injection.

  • Integrate the heat signals and fit the data to a binding model to determine the KD, enthalpy (ΔH), and entropy (ΔS) of binding.

binding_assay_logic cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) compound This compound (Analyte) spr_flow Flow Analyte over Surface compound->spr_flow itc_inject Inject Analyte compound->itc_inject receptor PYR/PYL/RCAR Receptor (Ligand) spr_immobilize Immobilize Receptor on Sensor Chip receptor->spr_immobilize itc_load Load Receptor into Cell receptor->itc_load spr_immobilize->spr_flow spr_detect Detect Change in Refractive Index spr_flow->spr_detect spr_output Output: ka, kd, KD spr_detect->spr_output itc_load->itc_inject itc_detect Measure Heat Change itc_inject->itc_detect itc_output Output: KD, ΔH, ΔS itc_detect->itc_output

Caption: Logical relationship of key receptor binding assays.

In Vitro PP2C Inhibition Assay

This assay measures the ability of the this compound analog to promote the receptor-mediated inhibition of a PP2C phosphatase.[14]

  • Reconstitute the core ABA signaling pathway in vitro by combining purified PYR/PYL/RCAR receptor, a PP2C (e.g., HAB1 or ABI1), and a substrate for the phosphatase (e.g., a phosphopeptide).

  • Add varying concentrations of the this compound analog to the reaction mixture.

  • Incubate the reactions to allow for complex formation and phosphatase activity.

  • Quantify the amount of dephosphorylated substrate, typically using a colorimetric or fluorescent method.

  • Calculate the IC50 value, which is the concentration of the analog required to inhibit 50% of the PP2C activity.

Conclusion

Dichlorophenyl-substituted ABA analogs represent a promising class of compounds for modulating plant stress responses. Their altered physicochemical properties, particularly enhanced stability and potentially increased receptor affinity, make them valuable tools for both basic research and agricultural applications. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these novel molecules, enabling a deeper understanding of their structure-activity relationships and facilitating the development of next-generation plant growth regulators.

References

In Vitro Efficacy of Dichlorophenyl-ABA as a Transthyretin Stabilizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis is a debilitating disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils. A promising therapeutic strategy involves the stabilization of the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers. This technical guide provides an in-depth overview of the in vitro studies of 2-[(3,5-dichlorophenyl) amino] benzoic acid, a potent TTR stabilizer also known as Dichlorophenyl-ABA or VCP-6. This document details its binding affinity, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of this compound with transthyretin.

ParameterValueSpeciesMethodReference
Relative Binding Affinity 5 times higher than Thyroxine (T4)HumanNot Specified[1]
Estimated Dissociation Constant (Kd) ~4.0 nMHumanCalculated[1]
Inhibition of TTR L55P Aggregation >80%Rat (cellular model)Dot-blot filter assayNot Specified

Note on Estimated Dissociation Constant (Kd): The dissociation constant for this compound was estimated based on the reported relative binding affinity compared to thyroxine (T4)[1]. The Kd of T4 for human TTR is approximately 20 nM. Therefore, a 5-fold higher affinity corresponds to an estimated Kd of ~4.0 nM.

Mechanism of Action: Tetramer Stabilization

This compound functions as a kinetic stabilizer of the TTR tetramer[2]. By binding to one or both of the thyroxine-binding sites on the TTR tetramer, it significantly increases the energy barrier for tetramer dissociation, which is the rate-limiting step in TTR amyloidogenesis. This stabilization prevents the formation of amyloidogenic monomers and subsequent aggregation into harmful amyloid fibrils.

The high-resolution X-ray crystal structure of the human TTR in complex with this compound (referred to as VCP-6 in the study) reveals the molecular basis for its potent stabilizing effect. The dichlorophenyl moiety binds within the hydrophobic pocket of the thyroxine-binding site, while the benzoic acid portion forms key hydrogen bonds with amino acid residues of TTR, effectively locking the subunits together.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

TTR Fibrillogenesis Inhibition Assay (Acid-Mediated)

This assay evaluates the ability of a compound to inhibit the formation of TTR amyloid fibrils under acidic conditions, which promote tetramer dissociation.

Materials:

  • Recombinant human wild-type TTR

  • This compound (or other test compounds) dissolved in DMSO

  • 10 mM phosphate buffer (pH 7.6) containing 100 mM KCl and 1 mM EDTA

  • 0.2 M acetate buffer (pH 4.4)

  • Thioflavin T (ThT) solution (25 µM in 10 mM phosphate buffer, pH 7.6)

  • 96-well black, clear-bottom microplates

Procedure:

  • Prepare a stock solution of TTR at a concentration of 7.2 µM (0.4 mg/mL) in 10 mM phosphate buffer (pH 7.6) with 100 mM KCl and 1 mM EDTA.

  • In a 96-well plate, add 50 µL of the TTR stock solution to each well.

  • Add 5 µL of this compound solution (in DMSO) to the wells to achieve the desired final concentrations (e.g., in a molar ratio of 1:1 or 3:1 ligand to TTR). For the control well, add 5 µL of DMSO.

  • Incubate the plate at 37°C for 30 minutes to allow for ligand binding.

  • Induce fibril formation by adding 50 µL of 0.2 M acetate buffer (pH 4.4) to each well, bringing the final pH to approximately 4.6.

  • Seal the plate and incubate at 37°C for 72 hours without agitation.

  • After incubation, add 100 µL of Thioflavin T solution to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at 450 nm and emission at 485 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing this compound to the control well (TTR with DMSO).

Competitive Binding Assay

This assay determines the binding affinity of a test compound to TTR by measuring its ability to displace a known fluorescent ligand.

Materials:

  • Recombinant human wild-type TTR

  • This compound (or other test compounds) dissolved in DMSO

  • Fluorescently labeled thyroxine (e.g., Dansyl-T4 or FITC-T4)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 8.0)

  • 96-well black microplates

Procedure:

  • Prepare a solution of TTR in the assay buffer at a concentration of 1 µM.

  • Prepare a stock solution of the fluorescently labeled T4 in the assay buffer.

  • In a 96-well plate, add TTR solution to each well.

  • Add varying concentrations of this compound to the wells.

  • Add the fluorescently labeled T4 to all wells at a fixed concentration (typically at or below its Kd).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.

  • Measure the fluorescence polarization or fluorescence intensity using a suitable microplate reader.

  • The decrease in fluorescence signal with increasing concentrations of this compound indicates competitive binding.

  • The IC50 value (the concentration of this compound that displaces 50% of the fluorescent ligand) can be determined by fitting the data to a dose-response curve. The Kd can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of TTR Amyloidogenesis and Inhibition

TTR_Amyloidogenesis_Inhibition cluster_inhibition TTR_tetramer Native TTR Tetramer Monomers Amyloidogenic Monomers TTR_tetramer->Monomers Dissociation (Rate-limiting step) Stabilized_complex Stabilized TTR-Ligand Complex TTR_tetramer->Stabilized_complex Binding Monomers->TTR_tetramer Reassociation Aggregates Oligomers & Amyloid Fibrils Monomers->Aggregates Misfolding & Aggregation Stabilizer This compound Stabilizer->Stabilized_complex Stabilized_complex->Monomers

Caption: Mechanism of TTR stabilization by this compound.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow start Start compound_prep Prepare this compound Stock Solution (DMSO) start->compound_prep ttr_prep Prepare Recombinant Human TTR Solution start->ttr_prep binding_assay Competitive Binding Assay (e.g., with Fluorescent T4) compound_prep->binding_assay inhibition_assay Fibrillogenesis Inhibition Assay (Acid-mediated) compound_prep->inhibition_assay ttr_prep->binding_assay ttr_prep->inhibition_assay data_analysis_binding Determine IC50 and/or Kd binding_assay->data_analysis_binding data_analysis_inhibition Quantify % Inhibition (ThT Fluorescence) inhibition_assay->data_analysis_inhibition end End data_analysis_binding->end data_analysis_inhibition->end

Caption: Workflow for in vitro testing of this compound.

References

An In-Depth Technical Guide to Dichlorophenyl-ABA (CAS 18201-65-5): A Transthyretin Amyloid Fibril Formation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorophenyl-ABA, with the CAS number 18201-65-5, is a small molecule inhibitor of transthyretin (TTR) amyloid fibril formation.[1][2] Its primary mechanism of action is the kinetic stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol, its mechanism of action, detailed experimental protocols for its evaluation, and available biological activity data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutics for transthyretin amyloidosis.

Chemical and Physical Properties

This compound, chemically known as 2-((3,5-Dichlorophenyl)amino)benzoic acid, is a solid compound soluble in dimethyl sulfoxide (DMSO).[1][3] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 18201-65-5[4][5][6]
IUPAC Name 2-((3,5-Dichlorophenyl)amino)benzoic acid[3][6][7]
Synonyms Dichlorophenyl ABA, 2-(3,5-dichloroanilino)benzoic acid[8]
Molecular Formula C13H9Cl2NO2[4][5]
Molecular Weight 282.12 g/mol [4][7]
Appearance White to light yellow solid[2][9]
Solubility DMSO: 100 mg/mL (with sonication)[1][10]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][9]

Synthesis Protocol

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the reviewed literature. However, based on established organometallic cross-coupling reactions for the formation of diarylamines, a plausible synthesis can be achieved via an Ullmann condensation or a Buchwald-Hartwig amination. The following protocol describes a synthesis based on the Ullmann condensation.

Reaction: Ullmann Condensation of 2-iodobenzoic acid and 3,5-dichloroaniline.

Materials:

  • 2-Iodobenzoic acid

  • 3,5-Dichloroaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid (1.0 eq), 3,5-dichloroaniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-((3,5-dichlorophenyl)amino)benzoic acid.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound functions as a kinetic stabilizer of the transthyretin (TTR) tetramer. The pathogenesis of TTR amyloidosis is initiated by the dissociation of the stable, soluble TTR tetramer into its monomeric subunits. These monomers are prone to misfolding and subsequent self-assembly into insoluble amyloid fibrils that deposit in various tissues, leading to organ dysfunction. This compound binds to the thyroxine-binding sites within the central channel of the TTR tetramer, strengthening the interactions between the subunits and increasing the energy barrier for dissociation. This stabilization of the native tetrameric conformation effectively inhibits the first and rate-limiting step of the amyloidogenic cascade.

TTR_Amyloidogenesis_Inhibition cluster_0 Physiological State cluster_1 Pathological Pathway cluster_2 Therapeutic Intervention TTR_tetramer Soluble TTR Tetramer TTR_monomer Unfolded Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Oligomers Soluble Oligomers TTR_monomer->Oligomers Misfolding & Aggregation Fibrils Amyloid Fibrils (Tissue Deposition) Oligomers->Fibrils Fibril Formation DCPA This compound DCPA->TTR_tetramer Binding to Thyroxine Sites Stabilized_TTR->TTR_monomer Dissociation Inhibited

Mechanism of TTR amyloidogenesis and inhibition by this compound.

Experimental Protocols

The following protocols are based on the methodologies described by Cardoso et al. (2007) for the evaluation of TTR aggregation inhibitors.

In Vitro Cellular Assay for TTR Aggregation Inhibition

Objective: To assess the ability of this compound to inhibit the formation of TTR aggregates in a cellular model.

Materials:

  • Rat Schwannoma cell line

  • Plasmids encoding the L55P TTR mutant

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Dot-blot apparatus

  • Nitrocellulose membrane

  • Primary antibody: Rabbit anti-TTR polyclonal antibody

  • Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Transfection:

    • Culture the rat Schwannoma cells in the appropriate medium until they reach 70-80% confluency.

    • Transfect the cells with the L55P TTR plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control.

  • Sample Collection:

    • After 24-48 hours of incubation with the compound, collect the conditioned medium from each well.

    • Centrifuge the medium to pellet any detached cells and collect the supernatant.

  • Dot-Blot Analysis:

    • Apply the collected supernatant to a nitrocellulose membrane using a dot-blot apparatus.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein dots using an ECL detection system and image the membrane. The intensity of the dots corresponds to the amount of aggregated TTR.

InVitro_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture Rat Schwannoma Cells Transfect Transfect with L55P TTR Plasmid Culture->Transfect Treat Treat with this compound Transfect->Treat Collect_Medium Collect Conditioned Medium Treat->Collect_Medium Dot_Blot Dot-Blot for TTR Aggregates Collect_Medium->Dot_Blot Detect Immunodetection (ECL) Dot_Blot->Detect Quantify Quantify Dot Intensity Detect->Quantify

Workflow for the in vitro cellular TTR aggregation inhibition assay.
Ex Vivo TTR Stabilization Assay in Human Plasma

Objective: To evaluate the ability of this compound to stabilize the TTR tetramer in plasma from individuals with familial amyloidotic polyneuropathy (FAP).

Materials:

  • Plasma from FAP patients (e.g., heterozygous for the V30M TTR mutation)

  • This compound stock solution in DMSO

  • Urea

  • Isoelectric focusing (IEF) gel system

  • Nitrocellulose membrane

  • Western blotting apparatus

  • Primary antibody: Rabbit anti-TTR polyclonal antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagents

Procedure:

  • Plasma Incubation:

    • Incubate aliquots of FAP patient plasma with this compound at various concentrations or vehicle (DMSO) for a specified period (e.g., 24 hours) at 37°C.

  • Semi-Denaturing IEF:

    • To each plasma sample, add urea to a final concentration of 4 M to induce partial denaturation and dissociation of unstable TTR tetramers.

    • Load the samples onto an IEF gel and perform electrophoresis according to the manufacturer's instructions.

  • Western Blotting:

    • Transfer the proteins from the IEF gel to a nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Probe the membrane with the primary anti-TTR antibody.

    • Wash the membrane and then probe with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the TTR bands using an ECL detection system.

    • Analyze the relative intensities of the bands corresponding to the TTR tetramer and monomer. An increase in the tetramer-to-monomer ratio in the presence of this compound indicates stabilization of the TTR tetramer.

ExVivo_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Obtain FAP Patient Plasma Incubate Incubate with this compound Plasma->Incubate Urea_Treat Add 4M Urea Incubate->Urea_Treat IEF Isoelectric Focusing (IEF) Urea_Treat->IEF Western_Blot Western Blot for TTR IEF->Western_Blot Detect Immunodetection (ECL) Western_Blot->Detect Analyze Analyze Tetramer:Monomer Ratio Detect->Analyze

Workflow for the ex vivo TTR stabilization assay in human plasma.

Biological Activity

This compound has been identified as a potent inhibitor of TTR amyloid fibril formation.[1][2] Its biological activity has been primarily characterized through in vitro and ex vivo studies.

AssayTTR VariantResultReference
In Vitro Cellular Aggregation L55P>80% inhibition of aggregate formation in conditioned medium.[1][2]
Ex Vivo Plasma Stabilization V30MDemonstrated stabilization of the TTR tetramer in plasma from heterozygous carriers.[5]

Nomenclature Clarification: "ABA"

The abbreviation "ABA" in "this compound" likely stands for A mino B enzoic A cid, referring to the 2-aminobenzoic acid core of the molecule. This nomenclature is used within the context of TTR inhibitor research to concisely describe the chemical structure. It is crucial to distinguish this from the well-known plant hormone, abscisic acid, which is also commonly abbreviated as ABA but is structurally and functionally unrelated.

Conclusion

This compound (CAS 18201-65-5) is a promising small molecule inhibitor of transthyretin amyloidogenesis. By stabilizing the native tetrameric structure of TTR, it effectively prevents the formation of pathogenic amyloid fibrils. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this and similar compounds. Further research to quantify its potency (e.g., determining IC50 values) and to elucidate its pharmacokinetic and pharmacodynamic properties will be essential for its potential development as a therapeutic agent for transthyretin amyloidosis.

References

The Biological Activity of Dichlorophenyl-ABA: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of a compound referred to as Dichlorophenyl-ABA, chemically identified as 2-[(3,5-Dichlorophenyl)amino]benzoic acid. It is crucial to note that while the nomenclature includes "ABA," this compound is structurally distinct from the plant hormone Abscisic Acid (ABA) and its primary characterized biological activity is not in the realm of plant physiology but in the context of human amyloid diseases. This document will detail its mechanism of action as an inhibitor of transthyretin (TTR) amyloid fibril formation, present available quantitative data, and outline relevant experimental methodologies.

Introduction and Chemical Identity

This compound (DCPA), with the IUPAC name 2-[(3,5-Dichlorophenyl)amino]benzoic acid, has emerged as a molecule of interest in the study of amyloidosis, specifically those related to transthyretin (TTR)[1][2][3]. TTR is a protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood. Under certain conditions, mutations in the TTR gene can lead to the formation of amyloid fibrils, which deposit in various tissues and cause familial amyloidotic polyneuropathy (FAP) and familial amyloid cardiomyopathy (FAC).

Mechanism of Action: Inhibition of TTR Amyloid Fibril Formation

The primary biological activity of this compound is the inhibition of TTR amyloid fibril formation[2][3]. The proposed mechanism involves the stabilization of the native tetrameric structure of TTR. The dissociation of the TTR tetramer into its constituent monomers is a rate-limiting step in the amyloidogenic cascade. By binding to the thyroxine-binding sites of the TTR tetramer, this compound is thought to stabilize the protein, thereby preventing its dissociation and subsequent misfolding and aggregation into amyloid fibrils[2].

TTR_Inhibition TTR_tetramer TTR Tetramer (Native State) TTR_monomer TTR Monomer (Unfolded) TTR_tetramer->TTR_monomer Dissociation Amyloid_fibrils Amyloid Fibrils (Toxic Aggregates) TTR_monomer->Amyloid_fibrils Aggregation DCPA This compound DCPA->TTR_tetramer Binding & Stabilization

Quantitative Data on Biological Activity

The efficacy of this compound as an inhibitor of TTR aggregation has been quantified in various studies. The available data is summarized in the table below.

Assay TTR Variant Metric Value Reference
TTR Aggregation InhibitionL55P% Inhibition>80%[2][3]
TTR Tetramer StabilizationV30MActivityBest stabilizer in plasma[2][3]

Experimental Protocols

The evaluation of this compound's biological activity involves several key experimental procedures. Detailed methodologies for these experiments are crucial for the replication and validation of findings.

TTR Aggregation Assay

This assay is designed to quantify the extent to which a compound can inhibit the formation of TTR amyloid fibrils in vitro.

Protocol:

  • Protein Preparation: Recombinant TTR variants (e.g., L55P, V30M) are expressed and purified.

  • Assay Buffer: A suitable buffer, typically with a low pH (e.g., acetate buffer, pH 4.4) is used to induce TTR aggregation.

  • Incubation: Purified TTR is incubated in the assay buffer in the presence and absence of this compound at various concentrations.

  • Quantification of Aggregation: Fibril formation is monitored over time using techniques such as:

    • Thioflavin T (ThT) fluorescence: ThT binds to amyloid fibrils and exhibits enhanced fluorescence, which can be measured.

    • Turbidity measurements: The increase in turbidity of the solution due to aggregate formation is measured spectrophotometrically.

    • Electron Microscopy: The morphology of the aggregates is visualized to confirm the presence of amyloid fibrils.

  • Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the inhibitor to the control (without inhibitor).

TTR_Aggregation_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_quantification Quantification Purified_TTR Purified TTR (e.g., L55P) Incubation_mix Incubation at 37°C Purified_TTR->Incubation_mix DCPA_solution This compound Solution DCPA_solution->Incubation_mix Assay_buffer Low pH Buffer Assay_buffer->Incubation_mix ThT_fluorescence Thioflavin T Fluorescence Incubation_mix->ThT_fluorescence Turbidity Turbidity Measurement Incubation_mix->Turbidity EM Electron Microscopy Incubation_mix->EM

TTR Tetramer Stabilization Assay in Plasma

This ex vivo assay assesses the ability of a compound to stabilize the TTR tetramer in a more physiologically relevant environment, such as blood plasma.

Protocol:

  • Plasma Collection: Blood samples are collected from individuals carrying a TTR mutation (e.g., V30M).

  • Incubation: Plasma samples are incubated with this compound at various concentrations.

  • Tetramer Dissociation Challenge: The stability of the TTR tetramer is challenged, for example, by urea denaturation or isoelectric focusing.

  • Quantification of Tetramer: The amount of remaining intact TTR tetramer is quantified using techniques like:

    • Western Blotting: Following non-denaturing gel electrophoresis to separate the tetramer from dissociated monomers.

    • Immunoassay: Using antibodies specific to the native tetrameric conformation of TTR.

  • Data Analysis: The degree of tetramer stabilization is determined by comparing the amount of intact tetramer in treated versus untreated plasma samples.

Distinction from Plant Hormone Abscisic Acid (ABA)

It is imperative to reiterate that this compound (2-[(3,5-Dichlorophenyl)amino]benzoic acid) is not a structural analog of the plant hormone Abscisic Acid. ABA is a sesquiterpenoid that plays critical roles in plant development and stress responses, such as seed dormancy and stomatal closure[4][5][6]. The core signaling pathway of ABA in plants involves its binding to PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs), leading to the activation of SnRK2 kinases and downstream physiological responses[7][8][9][10]. There is currently no scientific literature to suggest that this compound interacts with this plant signaling pathway or exhibits ABA-like activity in plants.

ABA_Signaling_Pathway ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds to PP2C PP2C (Protein Phosphatase 2C) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Protein Kinase) PP2C->SnRK2 Inhibits Downstream Downstream Responses (Gene Expression, Stomatal Closure) SnRK2->Downstream Activates

Conclusion

This compound is a potent inhibitor of transthyretin amyloid fibril formation, acting through the stabilization of the native TTR tetramer. This activity positions it as a compound of interest for the development of therapeutics for TTR-related amyloidosis. However, its name is a potential source of confusion, and it should not be mistaken for an analog of the plant hormone Abscisic Acid. The biological activities and mechanisms of action of these two compounds are entirely distinct and occur in different biological systems. Future research on this compound should focus on its pharmacokinetic and toxicological properties to further evaluate its therapeutic potential in humans.

References

The Efficacy of Dichlorophenyl-ABA in Mitigating Transthyretin L55P Aggregation: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 2-[(3,5-dichlorophenyl)amino]benzoic acid (henceforth referred to as Dichlorophenyl-ABA) in the context of transthyretin (TTR) amyloidosis caused by the L55P mutation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study and treatment of amyloidogenic diseases.

Executive Summary

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein. The L55P mutation is known to be one of the most aggressive variants, leading to early-onset and severe clinical manifestations.[1] This guide summarizes the findings on the inhibitory effects of this compound on TTR L55P aggregate formation in a cellular model, presenting key quantitative data and the experimental protocols utilized in these seminal studies. The evidence strongly suggests that this compound is a potent inhibitor of TTR L55P aggregation, offering a promising avenue for therapeutic development.

The Pathophysiology of TTR L55P Amyloidosis

Under normal physiological conditions, TTR exists as a stable homotetramer.[2] Its primary functions include the transport of thyroxine and retinol (vitamin A) in the blood and cerebrospinal fluid.[3][4] The process of TTR amyloidogenesis is initiated by the dissociation of this tetramer into its constituent monomers.[3] These monomers can then misfold and self-assemble into soluble oligomers, protofilaments, and ultimately, insoluble amyloid fibrils that deposit in various tissues, leading to organ dysfunction.[1][3]

The L55P mutation significantly destabilizes the TTR tetramer, thereby accelerating the rate-limiting step of tetramer dissociation.[5] This inherent instability makes the L55P variant highly prone to aggregation, even under physiological conditions.[1] In fact, studies have shown that cells expressing TTR L55P readily form aggregates in the culture medium within 24 hours, a phenomenon not observed with wild-type TTR or the V30M variant over a 72-hour period.[6] These TTR L55P aggregates have been demonstrated to be toxic to cells, inducing apoptosis via caspase-3 activation.[6]

TTR_L55P_Amyloidogenesis cluster_0 Normal TTR Homeostasis cluster_1 TTR L55P Pathogenesis TTR_Tetramer Stable TTR Tetramer L55P_Tetramer L55P TTR Tetramer (Destabilized) Monomer Misfolded Monomer Aggregates Soluble Aggregates & Protofilaments Fibrils Amyloid Fibrils Toxicity Cellular Toxicity (Caspase-3 Activation)

This compound as an Inhibitor of TTR L55P Aggregation

A cellular-based screening assay identified this compound as a highly effective inhibitor of TTR L55P aggregate formation.[6] This compound demonstrated superior inhibitory activity compared to several other known TTR fibrillogenesis inhibitors.

Quantitative Analysis of Inhibition

The inhibitory capacity of this compound and other compounds on TTR L55P aggregation was quantified using a dot-blot filter assay. The results are summarized in the table below.

CompoundConcentration (µM)Inhibition of Aggregate Formation (%)Statistical Significance (p-value)
This compound 1~95%< 0.006
Iododiflunisal1~80%< 0.006
Tri-iodophenol (TIP)1~80%< 0.006
4-(3,5-difluorophenyl) benzoic acid1~90%< 0.006
Benzoxazole1~90%< 0.006
Diflunisal10~80%< 0.03
Diflunisal1No significant effect-
Iododiflunisal0.1~80%< 0.03

Data extracted from a study by an in vitro and ex vivo activities of selected inhibitors of transthyretin aggregation.[6]

As the data indicates, this compound at a concentration of 1 µM showed the highest inhibitory effect among the tested compounds, reducing TTR L55P aggregate formation by approximately 95%.[6]

Experimental Protocols

The following section details the methodologies employed to assess the effect of this compound on TTR L55P expressing cells.

Cell Culture and Transfection

A rat Schwannoma cell line was used for these experiments. The cells were transfected with plasmids carrying the cDNA for human TTR L55P. This cellular model is advantageous as it secretes the expressed TTR variant into the culture medium, allowing for the study of extracellular aggregation.[6]

Compound Treatment and Sample Collection

Following transfection, the cells were incubated with this compound at a concentration of 1 µM. Control cells were incubated without any compound. After a 24-hour incubation period, the conditioned medium was collected for analysis.[6]

Dot-Blot Filter Assay for Aggregate Detection

The collected conditioned medium was applied to a cellulose acetate membrane using a dot-blot apparatus. This technique specifically captures aggregated forms of TTR. The membrane was then subjected to immunodetection using a specific anti-human TTR antibody. The resulting dots, corresponding to the amount of aggregated TTR, were quantified using densitometry. The percentage of inhibition was calculated by comparing the densitometric analysis of samples from treated cells to that of untreated controls.[6]

Experimental_Workflow cluster_0 Cellular Model Preparation cluster_1 Inhibition Assay cluster_2 Quantification of Aggregation Cell_Culture Rat Schwannoma Cell Culture Transfection Transfection with TTR L55P Plasmid Cell_Culture->Transfection Treatment Incubation with this compound (1 µM) for 24h Transfection->Treatment Collection Collection of Conditioned Medium Treatment->Collection Dot_Blot Dot-Blot Filter Assay Collection->Dot_Blot Immunodetection Immunodetection with Anti-TTR Antibody Dot_Blot->Immunodetection Quantification Densitometric Analysis Immunodetection->Quantification

Mechanism of Action

While the precise mechanism of this compound's inhibitory action was not fully elucidated in the cited cellular study, it is hypothesized to act as a TTR tetramer stabilizer. Small molecule stabilizers bind to the thyroxine-binding sites of the TTR tetramer, strengthening the interactions between the monomers and thus preventing the initial dissociation step that is critical for amyloidogenesis.[2][7] The structural similarity of this compound to other known TTR stabilizers supports this proposed mechanism. X-ray crystallography studies of similar compounds have shown that they bind deep within the T4 binding channel of TTR.[7]

Mechanism_of_Action cluster_0 TTR L55P without Inhibitor cluster_1 TTR L55P with this compound L55P_Tetramer_Unbound L55P TTR Tetramer Monomer_Unbound Misfolded Monomer L55P_Tetramer_Unbound->Monomer_Unbound Dissociation Aggregates_Unbound Aggregation Monomer_Unbound->Aggregates_Unbound DCPA This compound L55P_Tetramer_Bound Stabilized L55P TTR Tetramer Dissociation Inhibited DCPA->L55P_Tetramer_Bound Binding

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent inhibitor of TTR L55P aggregation in a relevant cellular model. Its ability to almost completely prevent the formation of aggregates at a low micromolar concentration highlights its potential as a lead compound for the development of novel therapeutics for TTR L55P-associated amyloidosis.

Future research should focus on:

  • In-depth structural studies to elucidate the precise binding mode of this compound to the TTR L55P tetramer.

  • Pharmacokinetic and pharmacodynamic studies to assess the bioavailability and in vivo efficacy of the compound.

  • Toxicology studies to determine its safety profile.

  • Further investigation into the downstream effects of this compound on cellular toxicity and apoptosis in TTR L55P expressing cells.

The development of effective small molecule stabilizers like this compound represents a promising strategy to combat the devastating effects of transthyretin amyloidosis.

References

Foundational Research on Dichlorophenyl Compounds in Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl compounds represent a significant class of molecules in biochemical research and drug development. Their diverse biological activities, stemming from the presence of a dichlorinated phenyl ring, have positioned them as crucial scaffolds in the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of effects, including anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the foundational biochemical research on dichlorophenyl compounds, focusing on their mechanisms of action, effects on signaling pathways, and relevant experimental methodologies.

Cytotoxic and Antiproliferative Activities

A significant body of research has focused on the cytotoxic and antiproliferative effects of dichlorophenyl derivatives against various cancer cell lines. These studies are crucial for the development of new anticancer agents.

Quantitative Data on Cytotoxicity

The following tables summarize the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for several dichlorophenyl compounds across a range of cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of Dichlorophenylacrylonitriles in MCF-7 Breast Cancer Cells [1]

CompoundStructureGI₅₀ (µM)Selectivity vs. Normal Cells
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5)Dichlorophenylacrylonitrile0.56 ± 0.03260-fold
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6)Dichlorophenylacrylonitrile0.127 ± 0.04>260-fold
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35)Dichlorophenylacrylonitrile0.030 ± 0.014Not Specified
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38)Dichlorophenylacrylonitrile0.034 ± 0.01Not Specified

Table 2: Cytotoxic Activity (IC₅₀) of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) in Melanoma Cell Lines [2]

Cell LineCancer TypeIC₅₀ (µM)
B16-F0Melanoma5 ± 1
Hs600TMelanoma6 ± 1
A2058Melanoma11 ± 2

Table 3: Cytotoxic Activity (IC₅₀) of 1,3-Disubstituted Thiourea Derivatives [3]

CompoundSubstituentCancer Cell LineIC₅₀ (µM)
23,4-dichlorophenylSW480 (Colon)1.5 - 8.9
23,4-dichlorophenylSW620 (Colon)1.5 - 8.9
84-CF₃-phenylSW480 (Colon)1.5 - 8.9
84-CF₃-phenylSW620 (Colon)1.5 - 8.9

Table 4: Cytotoxicity (LC₅₀) of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 Cells [4][5]

Cell LineConditionLC₅₀ (µM)
HepG2 (Wild Type)-233.0 ± 19.7
HepG2 (CYP3A4 Transfected)-160.2 ± 5.9

Mechanisms of Action

Dichlorophenyl compounds exert their biological effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cellular signaling.

Induction of Apoptosis and Cell Cycle Arrest

The novel compound 1,3-bis(3,5-dichlorophenyl)urea, known as COH-SR4, has been shown to induce apoptosis and cause G0/G1 cell cycle arrest in lung cancer cells.[6] This is accompanied by the inhibition of cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1.[6] In melanoma cells, COH-SR4 induces G2/M phase cell cycle arrest.[2]

Enzyme Inhibition

Dichlorophenyl compounds have been identified as potent inhibitors of several key enzymes.

  • Kinase Inhibition: A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified, demonstrating antitumor activity.[8][9]

  • Dipeptidyl Peptidase-4 (DPP4) Inhibition: Imidazo[1,2-a]pyrimidine-2-carboxamides containing a 2,4-dichlorophenyl group have been developed as potent and selective DPP4 inhibitors for the treatment of type 2 diabetes.[10]

  • DHCR7 Inhibition: Dichlorophenyl piperazines, including the atypical antipsychotic aripiprazole and its metabolite, are potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in cholesterol biosynthesis.[11] Inhibition of DHCR7 can lead to an accumulation of 7-dehydrocholesterol, which is associated with Smith-Lemli-Opitz syndrome.[11]

Signaling Pathways Modulated by Dichlorophenyl Compounds

The anticancer effects of many dichlorophenyl compounds are mediated through their modulation of critical cellular signaling pathways.

AMPK/Akt Pathway

The compound COH-SR4 activates the AMP-activated protein kinase (AMPK) pathway in lung cancer cells.[6] Activation of AMPK, a key energy sensor, can lead to the inhibition of anabolic pathways and cell growth. Conversely, COH-SR4 treatment leads to a decrease in phosphorylated Akt (pAkt), a critical protein in cell survival and proliferation signaling.[2][6] Knockdown of AMPK partially reverses the cytotoxic effects of COH-SR4, confirming the importance of this pathway.[6]

AMPK_Akt_Pathway COH_SR4 COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) AMPK AMPK COH_SR4->AMPK activates pAkt pAkt (S473) COH_SR4->pAkt inhibits Proliferation Cell Proliferation & Survival AMPK->Proliferation inhibits Apoptosis Apoptosis AMPK->Apoptosis promotes pAkt->Proliferation promotes pAkt->Apoptosis inhibits

COH-SR4 modulation of the AMPK and Akt signaling pathways.

Metabolic Pathways

The biotransformation of dichlorophenyl compounds is a critical aspect of their biological activity and potential toxicity.

Cytochrome P450-Mediated Metabolism

Cytochrome P450 (CYP) enzymes play a major role in the metabolism of many dichlorophenyl compounds. For instance, the nonsteroidal anti-inflammatory drug diclofenac, which contains a 2,6-dichlorophenyl moiety, undergoes oxidative metabolism primarily by CYP2C9 and CYP3A4.[12][13] A novel bioactivation pathway for diclofenac initiated by CYP3A4-mediated oxidative decarboxylation has been identified, leading to the formation of reactive metabolites that can bind to cellular macromolecules.[14] The cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) is enhanced in HepG2 cells transfected with CYP3A4, suggesting a role for this enzyme in its bioactivation.[4][5]

Diclofenac_Metabolism Diclofenac Diclofenac (2-[2-(2,6-dichlorophenyl)amino -phenyl]ethanoic acid) Oxidative_Decarboxylation Oxidative Decarboxylation Diclofenac->Oxidative_Decarboxylation Radical_Intermediate Benzylic Carbon-centered Free Radical Intermediate Oxidative_Decarboxylation->Radical_Intermediate CYP3A4 CYP3A4 Oxidative_Decarboxylation->CYP3A4 mediated by o_Imine_Methide o-Imine Methide (Reactive Intermediate) Radical_Intermediate->o_Imine_Methide Elimination Alcohol_Intermediate Benzyl Alcohol Intermediate Radical_Intermediate->Alcohol_Intermediate Recombination GSH_Adduct DPAB-SG (Glutathione Adduct) o_Imine_Methide->GSH_Adduct Reacts with GSH Alcohol_Intermediate->o_Imine_Methide Dehydration

Proposed bioactivation pathway of Diclofenac via CYP3A4.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the research of dichlorophenyl compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the dichlorophenyl compound for the desired time period (e.g., 48 or 96 hours).[6] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Lyse cells treated with the dichlorophenyl compound and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., pAMPK, pAkt, Bcl-2, Bax, cleaved PARP) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Cytotoxicity Screening and Mechanism of Action Studies

Experimental_Workflow Start Start: Synthesized Dichlorophenyl Compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC₅₀/GI₅₀ Values Cytotoxicity_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Studies->Signaling_Pathway_Analysis Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Mechanism_Studies->Enzyme_Inhibition_Assay Conclusion Conclusion: Elucidate Biological Activity Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion Signaling_Pathway_Analysis->Conclusion Enzyme_Inhibition_Assay->Conclusion

A typical workflow for evaluating dichlorophenyl compounds.

Conclusion

Dichlorophenyl compounds continue to be a rich source of lead structures in drug discovery. Their ability to induce cytotoxicity in cancer cells, modulate key signaling pathways, and inhibit specific enzymes underscores their therapeutic potential. This guide has provided a foundational overview of the biochemical research into these compounds, highlighting their quantitative effects and the experimental protocols used to elucidate their mechanisms of action. Further research into the structure-activity relationships, metabolic fate, and in vivo efficacy of novel dichlorophenyl derivatives is warranted to fully realize their clinical potential.

References

Methodological & Application

Application Notes and Protocols for Dissolving Dichlorophenyl-ABA in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Dichlorophenyl-ABA (DC-ABA) in dimethyl sulfoxide (DMSO) for use in various research applications, particularly in studies of transthyretin (TTR) amyloid fibril formation. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results.

Compound Information and Properties

This compound is a known inhibitor of transthyretin (TTR) amyloid fibril formation.[1] Proper preparation of stock solutions is crucial for its use in in vitro and cell-based assays.

PropertyValue
Chemical Name 2-[(3,5-Dichlorophenyl)amino]benzoic acid
CAS Number 18201-65-5
Molecular Weight 282.12 g/mol
Appearance Solid
Solubility in DMSO Up to 100 mg/mL (with sonication)
Storage and Stability

Proper storage of both the solid compound and its solutions is critical to maintain its activity.

FormStorage TemperatureDuration
Solid Powder -20°CUp to 3 years
In DMSO -20°CUp to 1 month
-80°CUp to 6 months

To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into single-use volumes. While the compound is stable for short periods at room temperature in DMSO, for long-term storage, the recommended temperatures should be maintained. Studies on the general stability of compounds in DMSO at room temperature show a decline in integrity over extended periods.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 282.12 g/mol = 2.82 mg

  • Weigh the this compound:

    • Carefully weigh 2.82 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a High-Concentration (e.g., 100 mg/mL) this compound Stock Solution in DMSO

For applications requiring a more concentrated stock solution, sonication can be employed to facilitate dissolution.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, screw-cap vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath/sonicator

  • Pipettes and sterile tips

Procedure:

  • Weigh the this compound:

    • Weigh the desired amount of this compound powder (e.g., 100 mg) and transfer it to a sterile, screw-cap vial.

  • Add DMSO:

    • Add the corresponding volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mg/mL solution).

  • Initial Dissolution:

    • Vortex the mixture for 1-2 minutes. The solid may not fully dissolve at this stage.

  • Sonication:

    • Place the vial in an ultrasonic bath with a recommended frequency of 20-40 kHz.

    • Sonicate for 1-3 minute intervals. After each interval, visually inspect the solution. Repeat the sonication until the this compound is completely dissolved. Gentle warming in the sonicator bath (e.g., to 37°C) can aid dissolution. Avoid excessive heating.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into single-use volumes.

    • Store at -20°C for short-term or -80°C for long-term storage.

Application Notes: Inhibition of Transthyretin (TTR) Amyloid Fibril Formation Assay

This compound is an effective inhibitor of TTR aggregation.[4] The prepared DMSO stock solution can be used in various in vitro assays to study its inhibitory effects. Below is a general protocol for a kinetic turbidimetry assay to screen for TTR fibrillogenesis inhibitors.

Principle:

This assay measures the acid-induced aggregation of TTR by monitoring the increase in turbidity (light scattering) over time. The ability of a compound to inhibit this aggregation is quantified by a decrease in the rate of turbidity increase.

Materials:

  • Recombinant human TTR (e.g., a destabilized mutant like Y78F for faster aggregation)

  • This compound stock solution in DMSO

  • Incubation buffer (e.g., 10 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6)

  • Dilution buffer (e.g., 400 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of TTR (e.g., 4 mg/mL) in the incubation buffer.

    • Prepare serial dilutions of the this compound stock solution in a 1:1 mixture of DMSO and water to achieve a range of final assay concentrations (e.g., 0 to 40 µM).

  • Assay Setup (in a 96-well microplate):

    • In each well, add 20 µL of the TTR stock solution.

    • Add 20 µL of the diluted this compound solutions (or vehicle control) to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., 5%).

    • Add 60 µL of the incubation buffer to bring the total volume to 100 µL.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes with orbital shaking in the microplate reader.

  • Initiation of Aggregation:

    • Induce fibril formation by adding 100 µL of the dilution buffer to each well.

  • Kinetic Measurement:

    • Immediately begin monitoring the absorbance at 340 nm every minute for a desired period (e.g., 1-2 hours) at 37°C with intermittent shaking.

  • Data Analysis:

    • The initial rate of aggregation is determined from the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control.

    • An IC₅₀ value (the concentration of inhibitor that reduces the aggregation rate by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Alternative Detection Methods:

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits increased fluorescence upon binding to amyloid fibrils. The assay can be performed similarly to the turbidimetry assay, with the final read-out being fluorescence intensity (excitation ~440 nm, emission ~485 nm).[5][6]

  • Dot Blot Assay: This immunological technique can be used to detect TTR aggregates at the end of the incubation period. The insoluble fraction of the reaction mixture is spotted onto a nitrocellulose membrane and probed with an antibody specific for TTR or for amyloid oligomers.[7][8]

Visualizations

Dissolution_and_Application_Workflow Workflow for this compound Stock Preparation and Application cluster_prep Stock Solution Preparation cluster_app Application: TTR Aggregation Inhibition Assay weigh 1. Weigh DC-ABA Powder (e.g., 2.82 mg for 10 mM) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso Transfer to sterile vial dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot for Storage (-20°C or -80°C) dissolve->aliquot serial_dilution 6. Prepare Serial Dilutions of DC-ABA aliquot->serial_dilution Use Stock Solution prepare_reagents 5. Prepare Assay Reagents (TTR, Buffers) assay_setup 7. Set up 96-well Plate (TTR + DC-ABA/Vehicle) prepare_reagents->assay_setup serial_dilution->assay_setup induce_aggregation 8. Induce Aggregation (Acidic pH) assay_setup->induce_aggregation measure 9. Measure Aggregation (Turbidity, ThT, etc.) induce_aggregation->measure analyze 10. Analyze Data (Calculate % Inhibition, IC50) measure->analyze

Caption: Workflow for the preparation of a this compound stock solution and its application in a TTR aggregation inhibition assay.

TTR_Inhibition_Pathway Mechanism of TTR Aggregation and Inhibition by DC-ABA TTR_tetramer Native TTR Tetramer TTR_monomer Unfolded Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_complex Stabilized TTR-DC-ABA Complex Aggregates Amyloid Fibrils / Aggregates TTR_monomer->Aggregates Misfolding & Aggregation DC_ABA This compound (Kinetic Stabilizer) DC_ABA->Stabilized_complex Binds to native state Stabilized_complex->TTR_monomer Dissociation Inhibited

Caption: this compound acts as a kinetic stabilizer, preventing the dissociation of the native TTR tetramer into aggregation-prone monomers.

References

Application Notes and Protocols for Dichlorophenyl-ABA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl-ABA, chemically known as 2-[(3,5-dichlorophenyl)amino]benzoic acid, is a potent small molecule inhibitor of transthyretin (TTR) amyloid fibril formation. Transthyretin amyloidosis (ATTR) is a debilitating condition characterized by the misfolding and aggregation of TTR protein, leading to the formation of amyloid deposits in various tissues, including the peripheral nerves and heart. This compound functions as a TTR tetramer stabilizer, a key therapeutic strategy to halt the progression of ATTR. By binding to the thyroxine-binding sites of the TTR tetramer, it prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the amyloidogenic cascade. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy in inhibiting TTR aggregation and protecting against TTR-mediated cytotoxicity.

Mechanism of Action

The prevailing mechanism of TTR amyloidogenesis involves the dissociation of the native TTR tetramer into its constituent monomers. These monomers are conformationally unstable and prone to misfolding, leading to their self-assembly into soluble oligomers, protofibrils, and ultimately insoluble amyloid fibrils. These aggregates are associated with cellular toxicity and tissue damage.

This compound intervenes at the initial step of this pathway. It binds to the two thyroxine (T4) binding pockets located at the dimer-dimer interface of the TTR tetramer. This binding stabilizes the quaternary structure of the protein, increasing the energy barrier for tetramer dissociation and thereby inhibiting the entire downstream aggregation process. VCP-6, an alternative name for this compound, has been shown to bind to human TTR with an affinity five times greater than that of the natural ligand, thyroxine[1].

Quantitative Data Summary

CompoundAssay TypeTTR Variant(s)Key FindingsReference
This compound Cell-based TTR aggregation assay (RN22 cells)L55PAmong the most effective inhibitors of L55P TTR aggregate formation in conditioned medium.[2]
This compound In vitro fibril formation and tetramer dissociation assaysV30M, V122I, T60A, L58H, I84SSubstantially stabilized the most common disease-associated TTR variants.[3][4]
VCP-6 (this compound) Biophysical binding assayHuman TTRBinds to TTR with 5 times the affinity of thyroxine (T4).[1]
Iododiflunisal (Reference Compound) Ex vivo TTR stabilizationV30MEffective stabilizer of TTR from heterozygous carriers.[2]

Experimental Protocols

Protocol 1: Inhibition of Secreted TTR Aggregate Formation in a Cellular Model

This protocol is adapted from a study by Cardoso et al. (2007) and utilizes a cell line engineered to secrete an amyloidogenic variant of TTR[2]. The endpoint is the quantification of TTR aggregates in the cell culture medium.

Cell Line: Rat Schwannoma cell line (RN22) stably transfected with a plasmid encoding the L55P mutant of human TTR. This cell line is particularly relevant for familial amyloidotic polyneuropathy (FAP) as Schwann cells are a primary target of TTR deposition.

Materials:

  • RN22 cells expressing L55P TTR

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound (and other test compounds)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Nitrocellulose membrane (0.22 µm)

  • Dot blot apparatus

  • Primary antibody: Rabbit anti-human TTR polyclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed the L55P TTR-expressing RN22 cells in 6-well plates at a density that allows for 70-80% confluency after 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • The following day, replace the culture medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration).

    • A known TTR stabilizer, such as iododiflunisal, can be used as a positive control.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The L55P TTR variant has been shown to form aggregates in the medium within 24 hours[2].

  • Collection of Conditioned Medium: After the incubation period, collect the cell culture medium from each well.

  • Dot Blot Assay for TTR Aggregate Detection:

    • Assemble the dot blot apparatus with a pre-wetted nitrocellulose membrane.

    • Apply a defined volume (e.g., 100-200 µL) of the conditioned medium from each treatment group to a separate well of the dot blot manifold.

    • Allow the medium to filter through the membrane.

    • Wash the wells with PBS.

    • Disassemble the apparatus and proceed with immunodetection.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TTR antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection and Quantification:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the dot intensities using densitometry software. The intensity of the dots correlates with the amount of aggregated TTR.

  • Data Analysis: Calculate the percentage of inhibition of TTR aggregation for each concentration of this compound relative to the vehicle control.

Protocol 2: Assessment of Cytoprotective Effects Against TTR-Mediated Toxicity

This protocol provides a general framework for evaluating the ability of this compound to protect cells from the cytotoxic effects of pre-aggregated TTR or amyloidogenic TTR fragments.

Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y or IMR-32 are commonly used as they are of neuronal origin, a relevant cell type in certain forms of amyloidosis[5][6].

Materials:

  • SH-SY5Y or IMR-32 cells

  • Complete culture medium

  • Pre-aggregated TTR or amyloidogenic TTR fragments (e.g., TTR81-127)[7]

  • This compound

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., resazurin)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y or IMR-32 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound to the cells.

    • Include a vehicle-only control.

    • Incubate for a pre-treatment period (e.g., 1-2 hours).

  • Addition of Toxic TTR Species:

    • Add pre-aggregated TTR or amyloidogenic TTR fragments to the wells to a final concentration known to induce cytotoxicity (this needs to be determined empirically, but concentrations in the low micromolar range are often used)[6][8].

    • Include control wells with cells treated only with this compound (to assess compound toxicity) and cells treated only with the toxic TTR species (positive control for toxicity). Also, have untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control wells (representing 100% viability).

    • Plot the cell viability against the concentration of this compound in the presence of the toxic TTR species to determine the cytoprotective effect.

Visualizations

TTR_Aggregation_Pathway TTR_Tetramer Native TTR Tetramer TTR_Monomer Unfolded Monomer TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Oligomers Soluble Oligomers TTR_Monomer->Oligomers Misfolding & Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Protofibril Formation Toxicity Cellular Toxicity Oligomers->Toxicity Fibrils->Toxicity Inhibitor This compound Inhibitor->TTR_Tetramer Stabilization

Caption: Mechanism of TTR amyloidogenesis and inhibition.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_DotBlot Dot Blot Analysis cluster_Analysis Data Analysis Seed_Cells 1. Seed L55P TTR-expressing RN22 Cells Add_Compound 2. Add this compound (or vehicle control) Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Collect_Medium 4. Collect Conditioned Medium Incubate->Collect_Medium Apply_Sample 5. Apply Medium to Nitrocellulose Membrane Collect_Medium->Apply_Sample Block 6. Block Membrane Apply_Sample->Block Primary_Ab 7. Incubate with Primary Antibody (anti-TTR) Block->Primary_Ab Secondary_Ab 8. Incubate with Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detect 9. Add Chemiluminescent Substrate & Image Secondary_Ab->Detect Quantify 10. Quantify Dot Intensity Detect->Quantify Calculate 11. Calculate % Inhibition Quantify->Calculate

Caption: Workflow for TTR aggregation inhibition assay.

References

Techniques for Measuring Dichlorophenyl-ABA Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl-ABA (DC-ABA) is a synthetic derivative of the plant hormone abscisic acid (ABA) that has garnered significant interest as a potent antagonist of ABA receptors. Understanding the binding affinity and kinetics of DC-ABA with its target receptors, the PYR/PYL/RCAR family of proteins, is crucial for elucidating its mechanism of action and for the development of novel plant growth regulators and potential therapeutic agents. This document provides detailed application notes and protocols for three widely used biophysical techniques to measure the binding affinity of DC-ABA to ABA receptors: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Core ABA Signaling Pathway

The canonical ABA signaling pathway involves three main components: the PYR/PYL/RCAR receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein Kinase 2s (SnRK2s). In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, keeping the signaling pathway in an "off" state. When ABA is present, it binds to the PYR/PYL/RCAR receptors, inducing a conformational change that promotes the interaction between the receptor and PP2Cs. This interaction inhibits the phosphatase activity of PP2Cs, leading to the activation of SnRK2s, which then phosphorylate downstream targets to initiate ABA-dependent physiological responses. DC-ABA, as an antagonist, is expected to bind to the PYR/PYL/RCAR receptors but fail to induce the necessary conformational change to inhibit PP2Cs, thereby blocking the downstream signaling cascade.

ABA_Signaling_Pathway cluster_0 No ABA Present (Pathway OFF) cluster_1 ABA Present (Pathway ON) cluster_2 DC-ABA Present (Pathway Blocked) PP2C_off PP2C (Active) SnRK2_off SnRK2 (Inactive) PP2C_off->SnRK2_off Dephosphorylates Downstream_off Downstream Targets (Inactive) SnRK2_off->Downstream_off No Phosphorylation ABA ABA PYR_PYL PYR/PYL/RCAR Receptor ABA->PYR_PYL ABA_PYR ABA-Receptor Complex PP2C_on PP2C (Inactive) ABA_PYR->PP2C_on Inhibits SnRK2_on SnRK2 (Active) PP2C_on->SnRK2_on No Dephosphorylation Downstream_on Downstream Targets (Active) SnRK2_on->Downstream_on Phosphorylates DC_ABA DC-ABA PYR_PYL2 PYR/PYL/RCAR Receptor DC_ABA->PYR_PYL2 DC_ABA_PYR DC-ABA-Receptor Complex PP2C_active PP2C (Active) DC_ABA_PYR->PP2C_active No Inhibition SnRK2_inactive SnRK2 (Inactive) PP2C_active->SnRK2_inactive Dephosphorylates

Figure 1. Core ABA signaling pathway and the antagonistic action of DC-ABA.

Data Presentation: Quantitative Binding Affinity of this compound Analog

The following table summarizes the available quantitative binding affinity data for a this compound analog (DBSA) with specific PYR/PYL receptors, as determined by Isothermal Titration Calorimetry (ITC).

LigandReceptorTechniqueDissociation Constant (Kd)Reference
DBSAPYL1ITC1.2 µM[1]
DBSAPYR1ITC2.5 µM[1]

Note: Data for other PYR/PYL receptors and other techniques are not yet publicly available and represent a key area for future research.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

SPR_Workflow A Immobilize Receptor (PYR/PYL protein) on Sensor Chip B Inject Running Buffer to establish a stable baseline A->B C Inject DC-ABA (Analyte) at various concentrations B->C D Monitor Association Phase (Binding of DC-ABA to Receptor) C->D E Inject Running Buffer to monitor Dissociation Phase D->E F Regenerate Sensor Chip Surface E->F G Data Analysis: Fit sensorgrams to a binding model E->G F->C Next Concentration H Determine kon, koff, and Kd G->H

Figure 2. General workflow for an SPR experiment.

a. Reagent and Equipment Preparation:

  • Receptor Protein: Purified PYR/PYL/RCAR receptor protein (concentration to be determined empirically, typically 10-50 µg/mL in a low ionic strength buffer for immobilization).

  • Ligand (Analyte): this compound (DC-ABA) stock solution in DMSO, diluted to a series of concentrations (e.g., 0.1 nM to 10 µM) in running buffer.

  • SPR Instrument: e.g., Biacore, Reichert, or similar.

  • Sensor Chip: CM5 or similar carboxymethylated dextran sensor chip.

  • Immobilization Buffers: 10 mM Sodium Acetate buffers at various pH values (e.g., 4.0, 4.5, 5.0, 5.5) for pH scouting.

  • Amine Coupling Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide).

  • Blocking Agent: 1 M Ethanolamine-HCl, pH 8.5.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final DMSO concentration should be matched across all samples and the running buffer (typically ≤ 1%).

  • Regeneration Solution: A mild acidic or basic solution (e.g., 10 mM Glycine-HCl pH 2.5) to be optimized for the specific receptor.

b. Experimental Procedure:

  • Immobilization of the Receptor:

    • Perform a pH scouting experiment to determine the optimal pH for pre-concentration of the receptor on the sensor surface.

    • Activate the sensor surface with a freshly prepared 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the receptor protein at the optimal pH to achieve the desired immobilization level (typically 2000-4000 Response Units, RU).

    • Inject the blocking agent to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the DC-ABA solutions in order of increasing concentration, with a sufficient association time (e.g., 120-180 seconds) to approach steady state.

    • After each DC-ABA injection, allow for a dissociation phase by flowing running buffer over the chip (e.g., 300-600 seconds).

    • Between each concentration, regenerate the sensor surface with the optimized regeneration solution to remove all bound DC-ABA.

c. Data Analysis:

  • Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

ITC_Workflow A Prepare Receptor and DC-ABA in identical, degassed buffer B Load Receptor into Sample Cell and DC-ABA into Syringe A->B C Equilibrate to desired temperature B->C D Perform a series of small injections of DC-ABA into the sample cell C->D E Measure heat change after each injection D->E F Integrate heat peaks to obtain heat per injection E->F G Plot heat per injection vs. molar ratio of DC-ABA to Receptor F->G H Fit the binding isotherm to a model to determine Kd, n, ΔH, and ΔS G->H

Figure 3. General workflow for an ITC experiment.

a. Reagent and Equipment Preparation:

  • Receptor Protein: Purified PYR/PYL/RCAR receptor protein at a known concentration (typically 10-50 µM).

  • Ligand: this compound (DC-ABA) at a concentration 10-20 times higher than the receptor concentration (e.g., 100-500 µM).

  • ITC Instrument: e.g., MicroCal PEAQ-ITC, TA Instruments Nano ITC, or similar.

  • Buffer: Both the receptor and DC-ABA must be in the exact same, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Any buffer mismatch will generate large heats of dilution, obscuring the binding signal. The final DMSO concentration must be identical in both the cell and the syringe.

b. Experimental Procedure:

  • Sample Preparation:

    • Dialyze the receptor protein extensively against the chosen ITC buffer.

    • Dissolve the DC-ABA in the final dialysis buffer to ensure a perfect match.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

  • ITC Measurement:

    • Load the receptor solution into the sample cell and the DC-ABA solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

    • Perform a series of small, timed injections (e.g., 2 µL injections every 150 seconds) of the DC-ABA solution into the receptor solution.

    • Record the heat change associated with each injection.

c. Data Analysis:

  • Integrate the heat peaks from the raw thermogram to determine the heat change per injection.

  • Plot the heat per mole of injectant against the molar ratio of DC-ABA to receptor.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_d, n, ΔH, and ΔS).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the apparent size of a fluorescently labeled molecule. When a small fluorescently labeled ligand binds to a larger protein, its rotation slows, leading to an increase in the polarization of its emitted light. This change in polarization can be used to determine binding affinity.

FP_Workflow A Synthesize a fluorescently labeled DC-ABA analog (Tracer) B Determine the optimal concentration of Tracer and Receptor A->B C Set up a competition assay: Fixed Tracer and Receptor with varying concentrations of unlabeled DC-ABA B->C D Incubate to reach equilibrium C->D E Measure Fluorescence Polarization D->E F Plot Polarization vs. concentration of unlabeled DC-ABA E->F G Fit the competition curve to determine the IC50 F->G H Calculate the Ki (binding affinity) from the IC50 value G->H

Figure 4. General workflow for a competitive FP experiment.

a. Reagent and Equipment Preparation:

  • Receptor Protein: Purified PYR/PYL/RCAR receptor protein.

  • Fluorescent Tracer: A fluorescently labeled DC-ABA analog (e.g., conjugated to fluorescein or another suitable fluorophore).

  • Competitor: Unlabeled this compound (DC-ABA).

  • FP Plate Reader: A microplate reader capable of measuring fluorescence polarization.

  • Assay Plates: Low-binding, black microplates (e.g., 384-well).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

b. Experimental Procedure:

  • Tracer Binding Assay (to determine K_d of the tracer):

    • In a microplate, add a fixed, low concentration of the fluorescent tracer to a serial dilution of the receptor protein.

    • Incubate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the polarization values against the receptor concentration and fit the data to a one-site binding model to determine the K_d of the tracer.

  • Competitive Binding Assay:

    • To each well of a microplate, add a fixed concentration of the receptor protein and the fluorescent tracer (typically at a concentration close to its K_d).

    • Add a serial dilution of the unlabeled DC-ABA.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization.

c. Data Analysis:

  • Plot the fluorescence polarization values against the logarithm of the competitor (DC-ABA) concentration.

  • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of DC-ABA that displaces 50% of the bound tracer).

  • Calculate the inhibition constant (K_i) for DC-ABA using the Cheng-Prusoff equation: K_i = IC50 / (1 + [Tracer]/K_d_tracer), where [Tracer] is the concentration of the fluorescent tracer and K_d_tracer is the dissociation constant of the tracer.

Conclusion

The techniques of Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization offer powerful and complementary approaches for characterizing the binding affinity of this compound to its target receptors. The choice of technique will depend on the specific research question, the availability of reagents and instrumentation, and the desired level of detail regarding the binding thermodynamics and kinetics. The protocols provided here serve as a detailed guide for researchers to initiate and conduct these experiments, with the understanding that optimization for specific receptor-ligand pairs is often necessary. The continued investigation into the binding properties of DC-ABA and other ABA analogs will undoubtedly advance our understanding of plant signaling and aid in the development of innovative agricultural and therapeutic solutions.

References

Application Notes and Protocols for Testing Dichlorophenyl-ABA Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses. The discovery of the PYR/PYL/RCAR family of ABA receptors has elucidated the core signaling pathway, which involves the ABA-dependent inhibition of Type 2C protein phosphatases (PP2Cs), leading to the activation of SNF1-related protein kinase 2s (SnRK2s). This cascade ultimately triggers downstream physiological effects, including stomatal closure and seed dormancy.

Dichlorophenyl-ABA (DC-ABA) is a synthetic analog of ABA designed for enhanced stability and selective activity. These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the efficacy of DC-ABA as a selective ABA receptor agonist. The protocols detailed below cover in vitro biochemical assays and in vivo physiological assays to provide a thorough characterization of DC-ABA's biological activity.

ABA Signaling Pathway

The core ABA signaling pathway begins with the binding of ABA to the PYR/PYL/RCAR receptors. In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state. Upon ABA binding, the PYR/PYL/RCAR receptors undergo a conformational change that allows them to interact with and inhibit PP2Cs. This inhibition relieves the negative regulation of SnRK2s, which then autophosphorylate and become active. Activated SnRK2s proceed to phosphorylate downstream targets, including transcription factors and ion channels, to initiate ABA-mediated physiological responses.

ABA_Signaling_Pathway cluster_0 Core Signaling Module cluster_1 Downstream Responses ABA ABA / DC-ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds PP2C PP2C (e.g., ABI1, HAB1) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (e.g., SnRK2.6/OST1) PP2C->SnRK2 Dephosphorylates (Inactivates) TF Transcription Factors (e.g., ABFs) SnRK2->TF Phosphorylates (Activates) Ion_Channel Ion Channels (e.g., SLAC1) SnRK2->Ion_Channel Phosphorylates (Activates) Gene_Expression ABA-Responsive Gene Expression TF->Gene_Expression Stomatal_Closure Stomatal Closure Ion_Channel->Stomatal_Closure

Diagram 1: Core ABA signaling pathway activated by ABA or DC-ABA.

Experimental Workflow for Efficacy Testing

A systematic approach is recommended to evaluate the efficacy of this compound. The workflow should begin with in vitro biochemical assays to determine the direct interaction with core signaling components and progress to in vivo physiological assays to assess its effects on whole-plant systems.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding_Assay Receptor Binding Assay PP2C_Assay PP2C Inhibition Assay Binding_Assay->PP2C_Assay Confirm Interaction Germination_Assay Seed Germination Assay PP2C_Assay->Germination_Assay Assess Physiological Effect Stomatal_Assay Stomatal Aperture Assay Germination_Assay->Stomatal_Assay Evaluate Transpiration Control Drought_Assay Drought Tolerance Assay Stomatal_Assay->Drought_Assay Test Whole-Plant Response

Diagram 2: Recommended experimental workflow for testing DC-ABA efficacy.

In Vitro Assays

Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Kd) of this compound to specific PYR/PYL/RCAR receptors.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant PYR/PYL/RCAR receptors (e.g., PYR1, PYL1, PYL2, PYL5, PYL10) from E. coli.

  • Ligand Preparation: Prepare a stock solution of this compound in DMSO.

  • Binding Assay: Perform a radioligand binding assay or a non-radioactive method such as Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST).

    • For Radioligand Assay: Use a tritiated ABA analog (--INVALID-LINK---ABA) as the competitor. Incubate a constant concentration of the receptor and radioligand with increasing concentrations of unlabeled this compound.

    • For ITC/MST: Directly measure the binding affinity by titrating this compound into a solution containing the purified receptor.

  • Data Analysis: Calculate the dissociation constant (Kd) from the binding curves.

Data Presentation:

CompoundReceptorBinding Affinity (Kd) (µM)
(+)-ABAPYR11.2 ± 0.2
(+)-ABAPYL50.5 ± 0.1
(+)-ABAPYL100.8 ± 0.15
DC-ABA PYR1 [Experimental Value]
DC-ABA PYL5 [Experimental Value]
DC-ABA PYL10 [Experimental Value]

Note: The provided (+)-ABA data are representative values from the literature.

PP2C Inhibition Assay

Objective: To measure the ability of the this compound-receptor complex to inhibit the phosphatase activity of PP2Cs (e.g., HAB1, ABI1).[1]

Methodology:

  • Reagents: Purified recombinant PYR/PYL/RCAR receptors, PP2Cs, and a phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide).

  • Reaction Setup: In a 96-well plate, combine the PP2C enzyme, the specific PYR/PYL/RCAR receptor, and varying concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a no-ABA control and a positive control with (+)-ABA.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Detection: Add the phosphatase substrate and continue the incubation. Stop the reaction and measure the absorbance at a wavelength appropriate for the substrate used (e.g., 405 nm for pNPP).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each receptor-PP2C pair.

Data Presentation:

CompoundReceptorPP2CIC50 (µM)
(+)-ABAPYL5HAB10.7 ± 0.1
(+)-ABAPYL10HAB11.0 ± 0.2
DC-ABA PYL5 HAB1 [Experimental Value]
DC-ABA PYL10 HAB1 [Experimental Value]

Note: The provided (+)-ABA data are representative values from the literature.

In Vivo Physiological Assays

Seed Germination Assay

Objective: To assess the inhibitory effect of this compound on seed germination.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Plating: Sow the seeds on Murashige and Skoog (MS) agar plates containing a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).[2] Include a mock control (DMSO) and a positive control with (+)-ABA.

  • Stratification: Cold-treat the plates at 4°C for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Scoring: Score germination (radicle emergence) and cotyledon greening daily for 7 days.

  • Data Analysis: Calculate the germination rate at each concentration and determine the concentration required for 50% inhibition of germination (GI50).

Data Presentation:

CompoundConcentration (µM)Germination Rate (%) after 5 days
Mock (DMSO)-98 ± 2
(+)-ABA145 ± 5
(+)-ABA510 ± 3
DC-ABA 1 [Experimental Value]
DC-ABA 5 [Experimental Value]

Note: The provided data are representative.

Stomatal Aperture Assay

Objective: To evaluate the effect of this compound on stomatal closure.

Methodology:

  • Plant Material: Use well-watered, 3-4 week old Arabidopsis thaliana plants.

  • Epidermal Peels: Isolate epidermal peels from the abaxial side of the leaves.

  • Stomatal Opening: Float the peels in an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl, 0.1 mM CaCl2) under light for 2-3 hours to induce stomatal opening.

  • Treatment: Transfer the peels to the opening buffer containing different concentrations of this compound (e.g., 1, 5, 10 µM).[3] Include a mock control and a positive control with (+)-ABA.

  • Incubation: Incubate for 1-2 hours under light.

  • Microscopy: Mount the peels on a microscope slide and capture images of at least 50 stomata per treatment.

  • Data Analysis: Measure the stomatal aperture (width of the stomatal pore) using image analysis software (e.g., ImageJ).

Data Presentation:

CompoundConcentration (µM)Stomatal Aperture (µm)
Mock (DMSO)-3.2 ± 0.3
(+)-ABA101.1 ± 0.2
DC-ABA 10 [Experimental Value]

Note: The provided data are representative.

Drought Tolerance Assay

Objective: To assess the ability of this compound to confer drought tolerance in whole plants.

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants in individual pots for 3-4 weeks under well-watered conditions.

  • Treatment: Apply this compound to the soil or by foliar spray at a predetermined optimal concentration based on previous assays (e.g., 10-50 µM).[4] Include a mock-treated control group and a (+)-ABA treated group.

  • Drought Stress: Withhold water from all plants.

  • Monitoring: Monitor the plants daily for signs of wilting. Record the time to wilting and the survival rate after a period of drought followed by re-watering.

  • Data Analysis: Compare the survival rates of the different treatment groups.

Data Presentation:

TreatmentConcentration (µM)Survival Rate (%) after 10 days of drought and 3 days of re-watering
Mock (DMSO)-15 ± 5
(+)-ABA3085 ± 7
DC-ABA 30 [Experimental Value]

Note: The provided data are representative.

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound efficacy. By systematically progressing from in vitro biochemical characterization to in vivo physiological assessments, researchers can obtain a clear understanding of the compound's mechanism of action and its potential for applications in agriculture and plant biotechnology. The provided data tables and diagrams serve as templates for organizing and presenting experimental results in a clear and concise manner.

References

Dichlorophenyl-ABA stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl-ABA (DCPA) is a potent inhibitor of transthyretin (TTR) amyloid fibril formation. It functions by stabilizing the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers. This property makes DCPA a valuable tool in research focused on familial amyloidotic polyneuropathy (FAP) and related protein aggregation diseases. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistent and reliable experimental results.

Data Presentation

Quantitative data for the preparation and storage of this compound stock solutions are summarized in the tables below for easy reference.

Table 1: this compound Properties

PropertyValue
Molecular FormulaC₁₃H₉Cl₂NO₂
Molecular Weight282.12 g/mol
AppearanceWhite to light yellow solid
Purity≥98% by HPLC

Table 2: Stock Solution Preparation (for a desired volume of 1 mL in DMSO)

Desired ConcentrationMass of this compound to Weigh
1 mM0.282 mg
5 mM1.41 mg
10 mM2.82 mg[1]
50 mM14.1 mg
100 mM28.2 mg

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent (e.g., DMSO)-80°C6 months[2]
In Solvent (e.g., DMSO)-20°C1 month[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in an area free from drafts and vibrations. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound: Carefully weigh 2.82 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely and vortex the solution for 1-2 minutes to facilitate dissolution. .

    • For complete dissolution, sonicate the solution in an ultrasonic bath for 5-10 minutes.[2] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Labeling:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Visualizations

This compound Stock Solution Preparation Workflow

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Weigh 2.82 mg of This compound powder B Add 1 mL of anhydrous DMSO A->B Transfer to tube C Vortex for 1-2 minutes B->C D Sonicate for 5-10 minutes (if necessary) C->D Check for complete dissolution E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a this compound stock solution.

Mechanism of Action of this compound

G Mechanism of this compound Action on Transthyretin (TTR) TTR_tetramer Native TTR Tetramer TTR_monomer Amyloidogenic Monomers TTR_tetramer->TTR_monomer Dissociation Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation DCPA This compound DCPA->TTR_tetramer Stabilizes

Caption: this compound stabilizes TTR, inhibiting fibril formation.

References

Application Notes and Protocols for In Vitro Stability Assessment of Dichlorophenyl-ABA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl-ABA (ABA) analogues represent a class of synthetic molecules designed to modulate the abscisic acid (ABA) signaling pathway in plants. These compounds have potential applications in agriculture and plant biology by influencing stress responses, seed germination, and overall plant growth. A critical step in the development of these analogues is the assessment of their stability in biological systems. In vitro stability assays are fundamental tools for predicting the pharmacokinetic properties of a compound, including its metabolic fate and persistence in a biological environment. This document provides detailed protocols for assessing the in vitro metabolic and plasma stability of this compound analogues.

Metabolic Stability in Liver Microsomes

Principle

Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[1][2] The microsomal stability assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors, primarily NADPH.[3] This assay provides an estimate of the compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize the drug.[4]

Experimental Protocol

A detailed protocol for assessing the metabolic stability of a this compound analogue in human liver microsomes is provided below.

Materials:

  • This compound analogue (e.g., 5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-yl-methanethione, DFPM)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • Positive control compounds (e.g., a rapidly metabolized compound and a stable compound)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound analogue in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.

    • Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsome suspension to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the this compound analogue working solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the this compound analogue at each time point by comparing its peak area to that of the internal standard.

Data Presentation

The following table presents illustrative data for the metabolic stability of a this compound analogue in human liver microsomes.

Time (min)% Remaining (Mean ± SD)
0100 ± 0.0
585.2 ± 3.1
1560.7 ± 4.5
3035.1 ± 2.8
4518.9 ± 1.9
608.3 ± 1.2

Calculated Parameters:

ParameterValue
Half-life (t1/2, min)22.5
Intrinsic Clearance (CLint, µL/min/mg protein)30.8

Experimental Workflow Diagram

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound Analogue - Liver Microsomes - NADPH System pre_incubate Pre-incubate Microsomes (37°C) prep_reagents->pre_incubate add_compound Add Compound pre_incubate->add_compound time_points Incubate and Sample at Time Points add_compound->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay in liver microsomes.

Plasma Stability

Principle

The plasma stability assay determines the susceptibility of a compound to degradation by enzymes present in plasma, such as esterases and amidases.[5][6] This is particularly important for compounds with functional groups that are prone to hydrolysis.[5] The assay involves incubating the test compound in plasma from different species and monitoring its disappearance over time.

Experimental Protocol

A detailed protocol for assessing the plasma stability of a this compound analogue is provided below.

Materials:

  • This compound analogue

  • Pooled plasma (e.g., human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Positive control compound (known to be unstable in plasma)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound analogue in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution. The final DMSO concentration in the incubation should be low (e.g., < 1%).

    • Thaw the plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Add the plasma to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the this compound analogue working solution to the plasma.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the this compound analogue at each time point.

Data Presentation

The following table presents illustrative data for the plasma stability of a this compound analogue in human and rat plasma.

Time (min)% Remaining in Human Plasma (Mean ± SD)% Remaining in Rat Plasma (Mean ± SD)
0100 ± 0.0100 ± 0.0
1598.5 ± 2.195.3 ± 3.5
3096.2 ± 1.888.1 ± 4.2
6092.1 ± 2.575.6 ± 3.9
12085.7 ± 3.358.2 ± 5.1

Calculated Parameters:

ParameterHuman PlasmaRat Plasma
Half-life (t1/2, min)> 120145.5

Experimental Workflow Diagram

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound Analogue - Plasma pre_incubate Pre-incubate Plasma (37°C) prep_reagents->pre_incubate add_compound Add Compound pre_incubate->add_compound time_points Incubate and Sample at Time Points add_compound->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining and t1/2 analyze->calculate

Caption: Workflow for the in vitro plasma stability assay.

Signaling Pathway of this compound Analogues

This compound analogues, such as DFPM, have been shown to interfere with plant signaling pathways. While ABA typically acts through the core PYR/PYL/RCAR-PP2C-SnRK2 signaling cascade, some synthetic analogues may utilize alternative pathways. For instance, the action of DFPM has been linked to the TIR-NB-LRR protein VICTR and requires the signaling components EDS1 and PAD4, which are involved in effector-triggered immunity (ETI) in plants.[7][8]

DFPM Signaling Pathway Diagram

DFPM_Signaling_Pathway DFPM DFPM (this compound Analogue) VICTR VICTR (TIR-NB-LRR Protein) DFPM->VICTR activates EDS1 EDS1 VICTR->EDS1 PAD4 PAD4 VICTR->PAD4 Downstream Downstream Signaling & Immune Responses EDS1->Downstream PAD4->Downstream

Caption: Simplified signaling pathway for the this compound analogue, DFPM.

Conclusion

The in vitro stability assays detailed in this document are essential for the preclinical characterization of this compound analogues. By determining the metabolic and plasma stability, researchers can gain valuable insights into the potential in vivo behavior of these compounds, aiding in the selection and optimization of candidates for further development in agricultural and research applications. Understanding the specific signaling pathways engaged by these analogues is also crucial for elucidating their mechanism of action and potential off-target effects.

References

Application of Dichlorophenyl-ABA in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Dichlorophenyl-ABA is a small molecule inhibitor of transthyretin (TTR) amyloid fibril formation.[1] It has emerged as a compound of interest in the discovery of drugs targeting transthyretin amyloidosis (ATTR), a group of progressive and often fatal diseases. ATTR is characterized by the destabilization of the native tetrameric TTR protein, leading to its dissociation into monomers that misfold and aggregate into amyloid fibrils. These fibrils deposit in various tissues, including the peripheral nerves and heart, causing conditions such as Familial Amyloidotic Polyneuropathy (FAP) and Familial Amyloidotic Cardiomyopathy (FAC).

The primary therapeutic strategy for ATTR is the kinetic stabilization of the TTR tetramer, which prevents its dissociation—the rate-limiting step in the amyloidogenic cascade. This compound acts as such a kinetic stabilizer.[1] It is important to distinguish this compound from the similarly named plant hormone, Abscisic Acid (ABA). While both are organic molecules, their biological targets and therapeutic applications are entirely different. This compound's activity is specific to the stabilization of human TTR, whereas ABA is involved in plant signaling pathways.

These application notes provide an overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation in a drug discovery setting.

Mechanism of Action: Kinetic Stabilization of Transthyretin

The currently accepted mechanism for TTR amyloid fibril formation begins with the dissociation of the stable, soluble TTR tetramer into its constituent monomers. This dissociation is the crucial, rate-limiting step. The monomers are conformationally unstable and prone to misfolding, which then leads to their self-assembly into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that deposit in tissues.

This compound inhibits this process at its inception. It binds to one or both of the thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer. This binding introduces stabilizing interactions that strengthen the association between the TTR subunits, thus increasing the kinetic barrier for tetramer dissociation. By stabilizing the native tetrameric state, this compound effectively prevents the formation of the amyloidogenic monomeric intermediates, thereby halting the entire amyloid cascade.

Dichlorophenyl_ABA_Mechanism_of_Action cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention TTR_Tetramer Soluble TTR Tetramer (Stable & Functional) TTR_Monomer Unstable Monomer TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) TTR_Monomer->TTR_Tetramer Reassembly TTR_Monomer_Path Unstable Monomer Amyloidogenic_Monomer Misfolded Monomer (Amyloidogenic Intermediate) Amyloid_Fibrils Amyloid Fibrils (Tissue Deposition) Amyloidogenic_Monomer->Amyloid_Fibrils Aggregation TTR_Monomer_Path->Amyloidogenic_Monomer Misfolding Stabilized_TTR Stabilized TTR Tetramer TTR_Monomer_Therapy Stabilized_TTR->TTR_Monomer_Therapy Dissociation Inhibited DCPA This compound TTR_Tetramer_Therapy Soluble TTR Tetramer DCPA->TTR_Tetramer_Therapy Binding to T4 sites TTR_Tetramer_Therapy->Stabilized_TTR TTR_Stabilizer_Drug_Discovery_Workflow Target_ID Target Identification (TTR as Amyloid Precursor) Assay_Dev Assay Development (e.g., In Vitro Aggregation Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) or Rational Design Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Improve Potency, Selectivity, PK) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Improve Safety & Efficacy) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vivo Models, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

Troubleshooting & Optimization

Technical Support Center: Dichlorophenyl-ABA In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichlorophenyl-ABA. The focus is on overcoming solubility challenges to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the plant hormone abscisic acid (ABA). In plant biology, ABA is a key regulator of various physiological processes, including seed dormancy, stomatal closure, and responses to environmental stress.[1][2] The core ABA signaling pathway involves the binding of ABA to PYR/PYL/RCAR receptors, which then inhibit type 2C protein phosphatases (PP2Cs). This inhibition allows for the activation of SnRK2 kinases, which in turn phosphorylate downstream targets to elicit a cellular response.[1][3][4] this compound is often used in research to modulate this pathway and study its effects.

Q2: I am having trouble dissolving this compound for my in vivo study. What are the recommended solvents?

A2: this compound is known to have poor aqueous solubility. The most commonly recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[5] Information from suppliers indicates a high solubility in DMSO. For in vivo applications, it is crucial to use a formulation that is both effective at solubilizing the compound and biocompatible.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer for my in vivo experiment. How can I prevent this?

A3: This is a common issue when working with compounds that are highly soluble in DMSO but poorly soluble in water. The DMSO concentration is significantly lowered upon dilution, causing the compound to precipitate. To address this, you can:

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a mixture of solvents. Common co-solvents for in vivo studies include polyethylene glycol (e.g., PEG300, PEG400), propylene glycol, and ethanol.[6][7]

  • Incorporate a surfactant: Surfactants like Tween 80 (Polysorbate 80) or Cremophor EL can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[8]

  • Consider a lipid-based formulation: For oral administration, self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can be effective.[2][8]

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous vehicle slowly while vortexing or stirring vigorously to promote dispersion and minimize immediate precipitation.

Q4: What is the maximum concentration of DMSO that is safe for in vivo studies?

A4: The concentration of DMSO should be kept as low as possible to avoid potential toxicity and off-target effects. For in vivo injections, it is recommended to keep the final DMSO concentration below 5%, and ideally below 1% (v/v).[9][10] It is also crucial to include a vehicle control group in your experiments to account for any effects of the solvent mixture itself.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is inappropriate.For initial stock solutions, use 100% DMSO. Supplier data indicates high solubility in this solvent.
Precipitation occurs immediately upon dilution of DMSO stock with aqueous buffer (e.g., PBS, saline). The compound has very low aqueous solubility, and the final DMSO concentration is too low to maintain solubility.1. Prepare the dosing solution using a co-solvent system (e.g., DMSO/PEG300/saline).2. Incorporate a surfactant (e.g., Tween 80) into the vehicle.3. Decrease the final concentration of this compound in the dosing solution.4. Perform the dilution slowly and with vigorous mixing.
The final dosing solution is cloudy or contains visible particles. The compound has not fully dissolved or has precipitated out of the solution over time.1. Try gentle warming or sonication to aid dissolution (ensure the compound is heat-stable).2. Filter the final solution through a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles before administration. Note that this may reduce the actual concentration of the administered compound if it is not fully dissolved.
Inconsistent results are observed between different batches of dosing solutions. Variability in the preparation of the dosing solution or instability of the formulation.1. Standardize the protocol for preparing the dosing solution, including the order of solvent addition and mixing parameters.2. Prepare fresh dosing solutions for each experiment and avoid long-term storage of diluted solutions.
Adverse reactions are observed in the animals in the treatment group. The vehicle or the compound formulation may be causing toxicity.1. Ensure the concentration of DMSO and other organic solvents is within the recommended safe limits.2. Run a vehicle-only control group to assess the toxicity of the solvent mixture.3. Consider alternative, less toxic formulation strategies if adverse effects persist.

Data Presentation

Table 1: Solubility of this compound and a Related Compound

CompoundSolventSolubilityReference(s)
This compound DMSO100 mg/mL (354.46 mM)[5]
WaterPoorly soluble (quantitative data not available)General knowledge
EthanolData not available
Co-solvent SystemsData not available
(+)-Abscisic Acid (Natural ABA) DMSO~20 mg/mL[12][13]
Ethanol~20 mg/mL[12][13]
Dimethyl formamide~20 mg/mL[12][13]
PBS (pH 7.2)~0.3 mg/mL[12][13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO to 2.82 mg of this compound).[3]

    • Vortex the tube vigorously until the powder is completely dissolved.

    • If necessary, sonicate the tube for a few minutes to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Dosing Solution using a Co-solvent System
  • Materials:

    • This compound stock solution in DMSO

    • Polyethylene glycol 300 (PEG300)

    • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required volumes of each component for the final dosing solution. A common vehicle composition is 10% DMSO, 40% PEG300, and 50% saline.

    • In a sterile conical tube, add the required volume of the this compound stock solution in DMSO.

    • Add the required volume of PEG300 to the tube and vortex thoroughly to mix.

    • Slowly add the sterile saline or PBS to the mixture in a drop-wise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation.

    • Visually inspect the final solution to ensure it is clear and free of any precipitate.

    • Prepare this dosing solution fresh on the day of the experiment.

Visualizations

ABA_Signaling_Pathway cluster_inactive No ABA Present cluster_active ABA Present PP2C PP2C SnRK2_inactive SnRK2 (Inactive) PP2C->SnRK2_inactive Inhibits SnRK2_active SnRK2 (Active) ABA ABA Receptor PYR/PYL/RCAR Receptor ABA->Receptor ABA_Receptor ABA-Receptor Complex PP2C_bound PP2C ABA_Receptor->PP2C_bound Inhibits Downstream Downstream Targets (e.g., Transcription Factors, Ion Channels) SnRK2_active->Downstream Phosphorylates Response Cellular Response (e.g., Stomatal Closure, Gene Expression) Downstream->Response

Caption: Simplified ABA signaling pathway.

Experimental_Workflow start Start: Poorly Soluble This compound stock Prepare High-Concentration Stock in 100% DMSO start->stock precipitate_check Dilute in Aqueous Buffer (e.g., PBS) stock->precipitate_check precipitates Precipitation Occurs precipitate_check->precipitates Yes no_precipitate No Precipitation (Solution is Clear) precipitate_check->no_precipitate No troubleshoot Troubleshoot Formulation precipitates->troubleshoot final_solution Final Dosing Solution is Clear and Stable no_precipitate->final_solution cosolvent Option 1: Use Co-solvent System (e.g., DMSO/PEG300/Saline) troubleshoot->cosolvent surfactant Option 2: Add Surfactant (e.g., Tween 80) troubleshoot->surfactant lipid Option 3: Use Lipid-Based Formulation troubleshoot->lipid retest Prepare and Test New Formulation cosolvent->retest surfactant->retest lipid->retest retest->final_solution

Caption: Troubleshooting workflow for this compound formulation.

References

Technical Support Center: Dichlorophenyl-ABA Aggregation Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichlorophenyl-ABA (DC-ABA) aggregation inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of DC-ABA in studying protein aggregation, particularly of transthyretin (TTR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in aggregation assays?

This compound (DC-ABA) is a small molecule inhibitor of protein aggregation. It has been identified as a potent inhibitor of transthyretin (TTR) amyloid fibril formation.[1] TTR is a protein implicated in familial amyloid polyneuropathy (FAP), and inhibiting its aggregation is a key therapeutic strategy. DC-ABA is particularly effective in stabilizing the V30M and L55P variants of TTR, which are associated with amyloidosis.[2][3]

Q2: What is the mechanism of action of this compound?

As an analog of abscisic acid (ABA), DC-ABA's mechanism is believed to involve the stabilization of the native tetrameric form of TTR. Protein aggregation, in the case of TTR, is often initiated by the dissociation of the tetramer into monomers, which then misfold and assemble into amyloid fibrils.[4][5][6] By binding to the TTR tetramer, DC-ABA is thought to prevent this initial dissociation step, thereby inhibiting the entire aggregation cascade.

Q3: What is the standard method for assessing the inhibitory activity of this compound?

The most common method is the Thioflavin T (ThT) fluorescence assay.[7] ThT is a dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The assay measures the kinetics of fibril formation over time, and the inhibitory effect of DC-ABA is quantified by a reduction in the ThT fluorescence signal compared to a control without the inhibitor.

Q4: How should I prepare this compound for my assay?

DC-ABA is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] A concentrated stock solution should be prepared in 100% DMSO and then diluted into the assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on protein aggregation.

Q5: What are the expected results when using this compound in a TTR aggregation assay?

In a successful experiment, the addition of DC-ABA should lead to a dose-dependent decrease in the final ThT fluorescence intensity and a potential increase in the lag phase of aggregation. In a cellular system using TTR L55P-expressing cells, DC-ABA has been shown to inhibit aggregate formation by more than 80%.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound aggregation inhibition assays.

Problem Possible Cause(s) Recommended Solution(s)
High Background Fluorescence in Control Wells (No Protein) 1. ThT solution is old or degraded.2. Contamination in the buffer or microplate.3. Intrinsic fluorescence of DC-ABA.1. Prepare fresh ThT solution and filter it through a 0.22 µm syringe filter before use.2. Use high-purity reagents and new, non-treated black microplates.3. Run a control with only DC-ABA and buffer to measure its intrinsic fluorescence. Subtract this background from all readings.
Inconsistent or Non-Reproducible Aggregation Kinetics 1. Incomplete solubilization of DC-ABA.2. Variability in protein preparation (presence of pre-formed aggregates).3. Pipetting errors.4. Temperature fluctuations.1. Ensure the DC-ABA stock solution is fully dissolved before diluting into the assay buffer.2. Prepare fresh protein stock and centrifuge at high speed immediately before use to remove any pre-existing aggregates.3. Use calibrated pipettes and consider using a multi-channel pipette for additions to the plate.4. Use a plate reader with precise temperature control and pre-heat the plate before starting the measurement.
No Inhibition Observed with DC-ABA 1. Incorrect concentration of DC-ABA.2. Degraded DC-ABA.3. The specific TTR variant or protein is not sensitive to DC-ABA.1. Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration.2. Use a fresh vial of DC-ABA.3. Confirm from literature that DC-ABA is effective against your protein of interest. For example, DC-ABA may be less effective against the Y78F TTR mutant.[1]
Apparent Inhibition, but Results are not Confirmed by Other Methods 1. DC-ABA is interfering with the ThT assay.2. DC-ABA is precipitating out of solution.1. Some small molecules can quench ThT fluorescence or prevent its binding to fibrils without affecting aggregation.[7][8][9][10][11] Validate your results with an orthogonal method such as transmission electron microscopy (TEM) or size-exclusion chromatography (SEC).2. Check the solubility of DC-ABA in your assay buffer at the concentrations used. Visually inspect the wells for any precipitation.
Sigmoidal Curve has a Poor Shape (e.g., no clear lag phase or plateau) 1. Protein concentration is too high or too low.2. Assay conditions (pH, salt concentration) are not optimal for aggregation.1. Titrate the protein concentration to find a range that gives a clear sigmoidal curve within a reasonable timeframe.2. Optimize buffer conditions. For TTR, aggregation is often induced by lowering the pH (e.g., to 4.4).[4]

Quantitative Data

The following table summarizes the inhibitory activity of this compound on Transthyretin (TTR) aggregation.

CompoundTarget Protein/VariantAssay SystemObserved InhibitionReference
This compoundTTR L55PRat Schwannoma cellular system>80% inhibition of aggregate formation[1]
This compoundTTR V30MEx vivo (plasma from carriers)Effective stabilizer of V30M tetramers[1]

Experimental Protocols

General Protocol for TTR Aggregation Inhibition Assay using Thioflavin T
  • Preparation of Reagents:

    • TTR Stock Solution: Prepare a stock solution of purified TTR in an appropriate buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6). To remove any pre-existing aggregates, centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C and use the supernatant.

    • DC-ABA Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • ThT Stock Solution: Prepare a 2 mM stock solution of Thioflavin T in water. Filter through a 0.22 µm syringe filter and store protected from light.

    • Assay Buffer: Prepare an acidic buffer to induce aggregation (e.g., 50 mM sodium acetate, 100 mM KCl, pH 4.4).

  • Assay Procedure:

    • In a 96-well, non-binding, black, clear-bottom microplate, add the assay buffer.

    • Add the desired concentrations of DC-ABA from the stock solution. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

    • Add the TTR protein to a final concentration typically in the µM range (e.g., 3.6 µM).

    • Add ThT to a final concentration of 10 µM.

    • The final volume in each well should be 200 µL.

    • Include controls:

      • Protein only (positive control for aggregation)

      • Buffer and ThT only (blank)

      • Protein with vehicle (DMSO control)

      • Buffer, ThT, and DC-ABA (to check for intrinsic fluorescence)

  • Data Acquisition:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence plate reader at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 72 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity versus time to generate aggregation curves.

    • Determine the lag time and the final fluorescence intensity for each condition.

    • Calculate the percentage of inhibition by comparing the final fluorescence of the DC-ABA treated samples to the vehicle control.

Visualizations

Abscisic Acid (ABA) Signaling Pathway

ABA_Signaling_Pathway Simplified Abscisic Acid (ABA) Signaling Pathway ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds to PP2C PP2C Phosphatases (e.g., ABI1, ABI2) PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases (e.g., SnRK2.6/OST1) PP2C->SnRK2 inhibits Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream activates Response Stress Responses (Stomatal Closure, Gene Expression) Downstream->Response leads to

Caption: Simplified ABA signaling pathway.

Experimental Workflow for Screening Aggregation Inhibitors

Experimental_Workflow Workflow for Screening Aggregation Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation Protein_Prep 1. Prepare Monomeric Protein Solution Plate_Setup 4. Set up 96-well Plate (Protein, Compound, ThT) Protein_Prep->Plate_Setup Compound_Prep 2. Prepare Compound (DC-ABA) Dilutions Compound_Prep->Plate_Setup Reagent_Prep 3. Prepare Assay Buffer and ThT Reagent_Prep->Plate_Setup Incubation 5. Incubate at 37°C with Shaking Plate_Setup->Incubation Measurement 6. Measure Fluorescence Kinetics Incubation->Measurement Data_Analysis 7. Analyze Aggregation Curves (% Inhibition) Measurement->Data_Analysis Hit_Validation 8. Validate Hits with Orthogonal Methods (TEM, SEC) Data_Analysis->Hit_Validation Conclusion 9. Identify Potent Inhibitors Hit_Validation->Conclusion

Caption: General experimental workflow for inhibitor screening.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Decision Tree Start Inconsistent or Unexpected Results Check_Controls Are controls (protein only, blank) behaving as expected? Start->Check_Controls High_Blank High Blank Signal? Check_Controls->High_Blank No Check_Compound Investigate Compound Effects Check_Controls->Check_Compound Yes No_Aggregation No Aggregation in Positive Control? High_Blank->No_Aggregation No Check_Reagents Troubleshoot Reagents: - Fresh ThT/Buffer - Plate Quality High_Blank->Check_Reagents Yes Check_Protein Troubleshoot Protein: - Check Concentration - Remove Pre-aggregates No_Aggregation->Check_Protein Yes No_Inhibition No Inhibition Effect? Check_Compound->No_Inhibition No Inhibition False_Positive Apparent Inhibition? Check_Compound->False_Positive Inhibition Observed Check_Conc Verify Compound Concentration & Stability No_Inhibition->Check_Conc Check_Interference Test for Assay Interference: - Intrinsic Fluorescence - ThT Quenching False_Positive->Check_Interference Validate Validate with Orthogonal Method (e.g., TEM) Check_Interference->Validate

Caption: A logical approach to troubleshooting common assay issues.

References

Technical Support Center: Optimizing Dichlorophenyl-ABA Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dichlorophenyl-ABA (DC-ABA) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DC-ABA) is an analog of the plant hormone Abscisic Acid (ABA). While ABA is known in plants to be a key regulator of various developmental processes and stress responses through a signaling cascade involving PYR/PYL/RCAR receptors and PP2C phosphatases, the primary characterized mechanism of action for DC-ABA in a therapeutic context is the inhibition of transthyretin (TTR) amyloid fibril formation. This suggests its potential in treating conditions like familial amyloidotic polyneuropathy. Its broader effects in other mammalian cell-based assays are a subject of ongoing research.

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

A2: For a novel compound like this compound in a new experimental setup, it is crucial to first perform a dose-response experiment to determine the optimal concentration. A broad starting range with logarithmic dilutions, for example from 0.1 µM to 100 µM, is advisable. This range can be narrowed based on the initial results from cytotoxicity and functional assays. For structurally related compounds like 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT), cytotoxicity has been observed in the micromolar range (e.g., LC50 of 160.2 ± 5.9 μM in CYP3A4 transfected HepG2 cells). This information can serve as a preliminary guide.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in water and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.

Q4: Can this compound be cytotoxic to my cells?

A4: Yes, like many small molecules, this compound can exhibit cytotoxicity at higher concentrations. It is essential to perform a cell viability assay (e.g., MTT, SRB, or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line. The cytotoxicity of dichlorophenyl compounds can be cell-line dependent and may be influenced by metabolic enzymes like cytochrome P450s.

Q5: What are potential off-target effects of this compound?

A5: While the primary known target of DC-ABA is transthyretin, like most pharmacologically active compounds, it may have off-target effects. These are not well-documented for this compound specifically. Researchers should carefully design experiments with appropriate controls to distinguish between on-target and potential off-target effects. This can include using structurally related but inactive analogs if available, or employing multiple, unrelated assays to confirm a specific biological response.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Precipitation of DC-ABA in culture medium - Poor solubility of DC-ABA at the working concentration.- High final concentration of DMSO stock added to aqueous media.- Interaction with media components.- Ensure the final DMSO concentration is below 0.5%.- Prepare intermediate dilutions of the DC-ABA stock in serum-free media before adding to the final culture.- Visually inspect for precipitation after dilution and before adding to cells.- Consider using a different solvent if DMSO proves problematic, though solubility should be re-verified.
High variability between replicate wells - Inaccurate pipetting.- Uneven cell seeding.- Compound instability in the medium.- Edge effects in the plate.- Use calibrated pipettes and proper mixing techniques.- Ensure a homogenous single-cell suspension before seeding.- Test the stability of DC-ABA in your culture medium over the time course of your experiment.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect of DC-ABA - Concentration is too low.- The chosen cell line is not responsive.- The compound has degraded.- The experimental endpoint is not appropriate to detect the effect.- Perform a dose-response experiment with a wider and higher concentration range.- Verify the expression of the target protein (if known) in your cell line.- Prepare fresh stock solutions and store them appropriately (protected from light, at -20°C or -80°C).- Use a positive control for your assay to ensure it is working correctly.
High background or unexpected cytotoxicity in control wells - DMSO toxicity.- Contamination of stock solution or media.- Cell seeding density is too high or too low.- Ensure the final DMSO concentration in your vehicle control is identical to your experimental wells and is below cytotoxic levels.- Use sterile techniques and fresh, high-quality reagents.- Optimize cell seeding density for your specific cell line and assay duration.

Data Presentation

Table 1: Cytotoxicity of a Structurally Related Dichlorophenyl Compound (DCPT) in HepG2 Cells

Note: This data is for 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound structurally related to this compound. This information can be used as a preliminary guide for estimating potential cytotoxic concentrations.

Cell LineCompoundExposure TimeLC50 (μM)
HepG2 (Wild Type)DCPT24 hours233.0 ± 19.7
HepG2 (CYP3A4 Transfected)DCPT24 hours160.2 ± 5.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 282.12 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.82 mg of this compound powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Optimal Concentration using a Dose-Response Curve and MTT Assay
  • Objective: To determine the concentration range of this compound that affects cell viability and to identify the IC50 (half-maximal inhibitory concentration).

  • Materials:

    • Your mammalian cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Dilution:

      • Prepare a series of dilutions of the 10 mM this compound stock solution in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., 100 µM, 50 µM, 25 µM, etc., down to ~0.1 µM).

      • Prepare a vehicle control containing the highest concentration of DMSO that will be present in the treated wells.

      • Also include a set of wells with medium only as a negative control.

    • Cell Treatment:

      • Carefully remove the old medium from the cells.

      • Add 100 µL of the prepared this compound dilutions, vehicle control, or medium-only control to the respective wells. It is recommended to test each condition in triplicate.

    • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add 10 µL of 5 mg/mL MTT solution to each well.

      • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

      • Carefully remove the medium containing MTT.

      • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the blank wells (medium only) from all other values.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

      • Plot the percentage of cell viability against the logarithm of the this compound concentration.

      • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

ABA_Signaling_Pathway cluster_plant Canonical Plant ABA Pathway cluster_mammalian Known Mammalian Target ABA This compound (or ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds ABA->Inhibition_TTR Inhibits PP2C Type 2C Protein Phosphatases (PP2Cs) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Dephosphorylates (Inactivates) Downstream Downstream Targets (e.g., Transcription Factors) SnRK2->Downstream Phosphorylates (Activates) Response Cellular Response Downstream->Response TTR Transthyretin (TTR) Aggregation

Caption: this compound signaling pathways.

Experimental_Workflow A Prepare 10 mM DC-ABA Stock in DMSO C Prepare Serial Dilutions of DC-ABA in Culture Medium A->C B Seed Cells in 96-well Plate (Overnight Incubation) D Treat Cells with DC-ABA Dilutions and Vehicle Control B->D C->D E Incubate for Desired Time (e.g., 24, 48, 72h) D->E F Perform Cell Viability Assay (e.g., MTT, SRB) E->F G Measure Absorbance/ Fluorescence F->G H Plot Dose-Response Curve & Calculate IC50 G->H I Determine Optimal Non-Toxic Concentration Range H->I

Caption: Workflow for optimizing DC-ABA concentration.

Troubleshooting_Logic cluster_0 start Unexpected Results? precipitate Precipitate in Media? start->precipitate variability High Well-to-Well Variability? start->variability no_effect No Effect Observed? start->no_effect solubility_check Check final DMSO %. Prepare fresh dilutions. precipitate->solubility_check seeding_check Review cell seeding protocol. Check pipetting technique. variability->seeding_check concentration_check Increase concentration range. Verify assay sensitivity. no_effect->concentration_check

Technical Support Center: Addressing Potential Toxicity of Dichlorophenyl-ABA in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing the potential toxicity of Dichlorophenyl-ABA in experimental settings. The following information, presented in a question-and-answer format, offers troubleshooting strategies and detailed protocols to help ensure the validity and safety of your research.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be toxic?

A1: While specific toxicity data for this compound is not extensively published, a product data sheet indicates that it needs to undergo further development to overcome potential toxicity.[1][2] Research on structurally similar compounds, such as 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated cytotoxicity in human liver cancer cell lines (HepG2).[3][4][5][6] Therefore, it is crucial to assume that this compound may exhibit cytotoxic effects and to take appropriate precautions in your experimental design.

Q2: What are the potential mechanisms of this compound toxicity?

A2: The toxicity of this compound may be linked to its metabolism by cytochrome P450 (CYP) enzymes. Studies on the similar compound DCPT have shown that its toxicity is enhanced in cells expressing CYP3A4, suggesting that metabolic activation by this enzyme could lead to the formation of reactive metabolites that cause cellular damage.[3][4][6][7] It is plausible that this compound undergoes similar bioactivation.

Q3: What are the initial signs of toxicity in my cell-based experiments?

A3: Initial indicators of this compound-induced toxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Observable changes in cell morphology, such as rounding, detachment, or blebbing.

  • Induction of apoptosis or necrosis.

  • Alterations in mitochondrial function.

Q4: How can I assess the cytotoxicity of this compound in my experiments?

A4: Several standard cytotoxicity assays can be employed to quantify the toxic effects of this compound. These include:

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay detects the release of LDH from damaged cells into the culture medium, indicating compromised membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to distinguish between apoptotic, necrotic, and live cells.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cell death observed even at low concentrations of this compound. 1. High sensitivity of the cell line to the compound. 2. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response experiment to determine the IC50 value. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Degradation of this compound in culture media.1. Standardize cell seeding protocols. 2. Prepare fresh stock solutions of the compound for each experiment and store them properly.
Observed phenotype does not align with the known on-target effects of this compound (inhibition of transthyretin amyloid fibril formation). Potential off-target effects of the compound.Investigate potential off-target interactions, particularly with the mammalian abscisic acid (ABA) signaling pathway.

Quantitative Data Summary

The following table summarizes the cytotoxicity data for the structurally related compound, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT), in HepG2 cells. This data can serve as a preliminary guide for designing your own dose-response experiments with this compound.

CompoundCell LineAssay DurationLC50 (μM)
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (Wild Type)24 hours233.0 ± 19.7
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (CYP3A4 Transfected)24 hours160.2 ± 5.9

Data from a study on a structurally similar compound and may not be directly representative of this compound's toxicity.[6]

Experimental Protocols

Protocol 1: Determination of IC50 using a WST-1 Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound that reduces cell viability by 50%.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Off-Target Effects on the Mammalian ABA Signaling Pathway

Objective: To investigate if this compound interacts with the mammalian abscisic acid (ABA) signaling pathway.

Methodology:

  • Cell Treatment: Treat cells with a non-toxic concentration of this compound (determined from the IC50 experiment) and/or a known ABA receptor agonist.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key downstream targets of the ABA signaling pathway, such as AMPK.[8][9]

  • Gene Expression Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes known to be regulated by ABA signaling.

  • Mitochondrial Function Assays: Assess mitochondrial respiration and membrane potential using assays like the Seahorse XF Analyzer or fluorescent probes like TMRM, as ABA signaling is known to influence mitochondrial function.[8][10]

Visualizations

Mammalian Abscisic Acid (ABA) Signaling Pathway

Abscisic acid in mammals is recognized by the LANCL1 and LANCL2 receptors.[8][9][10][11][12][13] This signaling cascade plays a role in various cellular processes, including stress responses and mitochondrial function.[8][9][10] Given the structural similarity, this compound could potentially interact with this pathway, leading to off-target effects.

ABA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ABA Abscisic Acid (ABA) or This compound Receptor LANCL1/LANCL2 Receptor ABA->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP  ATP PKA Protein Kinase A (PKA) cAMP->PKA AMPK AMPK (Phosphorylation) PKA->AMPK Mito Mitochondrial Function AMPK->Mito Gene Gene Expression (Stress Response) AMPK->Gene

Mammalian ABA Signaling Pathway
Experimental Workflow for Assessing this compound Toxicity

This workflow outlines the key steps to systematically evaluate the potential toxicity of this compound.

Toxicity_Workflow cluster_planning Phase 1: Initial Assessment cluster_execution Phase 2: Cytotoxicity Testing cluster_analysis Phase 3: Mechanism & Mitigation A Determine Dose Range (Based on literature of similar compounds) B Select Appropriate Cell Line(s) A->B C Perform Dose-Response (e.g., WST-1, MTT) B->C D Calculate IC50/LC50 Values C->D E Confirm with Orthogonal Assay (e.g., LDH, Trypan Blue) D->E F Investigate Mechanism (e.g., Apoptosis vs. Necrosis) E->F G Assess Off-Target Effects (e.g., ABA signaling) F->G H Optimize Experimental Conditions (Concentration, duration) G->H

Workflow for Toxicity Assessment
Logical Relationship for Troubleshooting High Toxicity

This diagram illustrates a decision-making process when encountering unexpectedly high toxicity in your experiments.

Troubleshooting_Toxicity Start High Toxicity Observed CheckSolvent Is Solvent Concentration < 0.5%? Start->CheckSolvent LowerSolvent Reduce Solvent Concentration CheckSolvent->LowerSolvent No CheckDose Is Compound Concentration at Lowest Effective Dose? CheckSolvent->CheckDose Yes LowerSolvent->CheckDose PerformDoseResponse Perform Dose-Response to Find Optimal Concentration CheckDose->PerformDoseResponse No ConsiderOffTarget Investigate Off-Target Effects CheckDose->ConsiderOffTarget Yes End Proceed with Optimized Protocol PerformDoseResponse->End ConsiderOffTarget->End

References

Technical Support Center: Minimizing Off-Target Effects of Dichlorophenyl-ABA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dichlorophenyl-ABA" is primarily documented in scientific literature as an inhibitor of transthyretin (TTR) amyloid fibril formation. However, the nomenclature suggests a potential application related to the plant hormone abscisic acid (ABA). This guide will focus on the principles of minimizing off-target effects for a generic small molecule inhibitor within the context of the plant ABA signaling pathway, as the strategies and methodologies are broadly applicable.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues researchers may encounter when using a novel small molecule inhibitor like this compound.

Q1: What are off-target effects and why are they a major concern in my experiments?

A1: Off-target effects are unintended interactions between a small molecule inhibitor and proteins other than the intended biological target. These interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Binding to and inhibiting essential cellular proteins can cause cell stress or death, which may not be related to the on-target activity.

  • Lack of Reproducibility: Results may vary between different cell lines or experimental systems if the expression levels of the off-target proteins differ.

Minimizing and identifying off-target effects is crucial for generating reliable and translatable data.[1]

Q2: I'm observing a strong phenotype, but I'm not sure if it's a true on-target effect. How can I investigate this?

A2: It is essential to validate that the observed phenotype is a direct result of inhibiting the intended target. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold exists for your target, it should produce the same phenotype.[2]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target protein. If the resulting phenotype mimics the effect of the inhibitor, it provides strong evidence for on-target action. If the phenotype from the inhibitor persists in the knockout/knockdown cells, it is likely an off-target effect.[1][3]

  • Use an Inactive Analog: A close structural analog of your compound that is inactive against the primary target should be used as a negative control. If the inactive analog produces the same phenotype, the effect is likely off-target.[4]

Q3: How do I select the optimal concentration of this compound to minimize off-target effects?

A3: Using the lowest effective concentration is a key strategy to reduce the likelihood of off-target binding, as higher concentrations are more likely to engage lower-affinity off-targets.[1][2]

  • Perform a Dose-Response Curve: Titrate the inhibitor across a wide range of concentrations in your assay to determine the IC50 (or EC50), which is the concentration that produces 50% of the maximal effect.

  • Select a Concentration Based on Potency: For cellular assays, a concentration of 1 µM or less is often recommended for a high-quality chemical probe.[2] It is advisable to work at concentrations around the IC50 or a few multiples of it, but to avoid excessively high concentrations (e.g., >10-20 µM) where promiscuous inhibition is more likely.[2]

  • Correlate with Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to its intended target at the concentrations used in your functional assays.

Q4: What are some essential control experiments to include in my study?

A4: Rigorous controls are fundamental to interpreting data from experiments with small molecule inhibitors.

  • Vehicle Control: Always include a control group treated with the solvent (e.g., DMSO) used to dissolve the inhibitor at the same final concentration.

  • Positive Control Inhibitor: If available, use a well-characterized inhibitor for the same target to ensure the assay is performing as expected.

  • Inactive Analog Control: As mentioned in Q2, a structurally similar but biologically inactive molecule is an excellent negative control to rule out effects from the chemical scaffold itself.[4]

  • Orthogonal Controls: Beyond chemical controls, using different methods to probe the pathway (e.g., genetic tools) provides an orthogonal line of evidence.[2][4]

Data Presentation: Characterizing Inhibitor Specificity

The following tables present hypothetical data for a compound like this compound, illustrating how to characterize its potency and selectivity.

Table 1: Dose-Response of "this compound" on ABA-Induced Gene Expression

This table shows the results of a dose-response experiment measuring the inhibition of an ABA-responsive reporter gene.

This compound Concentration (µM)Percent Inhibition of Reporter Gene Expression
0 (Vehicle)0%
0.0112%
0.0535%
0.152%
0.585%
1.095%
5.098%
10.099%
Calculated IC50 0.095 µM

Table 2: Selectivity Profile of "this compound"

This table compares the potency of the inhibitor against its intended target (a hypothetical ABA signaling kinase, SnRK2) and a panel of common off-target kinases. A higher IC50 value indicates lower potency and, in this context, less off-target activity.

Kinase TargetIC50 (µM)Selectivity (Fold difference from On-Target)
SnRK2.6 (On-Target) 0.1 -
PKA> 50> 500x
PKC25250x
MAPK115150x
CDK2> 50> 500x

Experimental Protocols

Protocol 1: Determining IC50 in a Cell-Based Assay

Objective: To determine the concentration of this compound required to inhibit 50% of a specific cellular response mediated by the ABA signaling pathway.

Methodology:

  • Cell Culture: Plate cells (e.g., Arabidopsis protoplasts or a suitable plant cell line) containing an ABA-inducible reporter construct (e.g., pRD29A::LUC) in a 96-well plate and culture overnight.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Inhibitor Treatment: Pre-incubate the cells with the various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Add a constant, sub-maximal concentration of ABA to all wells (except for the negative control) to induce the reporter gene.

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-6 hours) to allow for reporter gene expression.

  • Assay Readout: Measure the reporter signal (e.g., luminescence for a LUC reporter) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC50 value.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to its intended target (e.g., SnRK2.6) in intact cells.[1]

Methodology:

  • Cell Treatment: Treat intact plant cells or tissues with either this compound at a chosen concentration (e.g., 10x IC50) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or addition of a mild lysis buffer with protease inhibitors).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody against the target (e.g., anti-SnRK2.6).

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

ABA Signaling Pathway

ABAsignaling cluster_input Input cluster_core Core Signaling Module cluster_output Downstream Responses ABA ABA PYR PYR/PYL/RCAR Receptors ABA->PYR Binds PP2C PP2C Phosphatases PYR->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits TF Transcription Factors (e.g., ABFs) SnRK2->TF Activates IonChannel Ion Channels (e.g., SLAC1) SnRK2->IonChannel Activates Gene ABA-Responsive Gene Expression TF->Gene Stomata Stomatal Closure IonChannel->Stomata

Caption: Core ABA signaling pathway in plants.

Experimental Workflow for Off-Target Analysis

OffTargetWorkflow cluster_initial Initial Characterization cluster_validation On-Target Validation cluster_off_target Off-Target Identification (If needed) DoseResponse 1. Dose-Response Curve (Determine IC50) TargetEngagement 2. Target Engagement Assay (e.g., CETSA) DoseResponse->TargetEngagement Genetic 3a. Genetic Knockdown/Knockout (Phenocopy?) TargetEngagement->Genetic Validate Phenotype Orthogonal 3b. Orthogonal Inhibitor (Same Phenotype?) TargetEngagement->Orthogonal Validate Phenotype Inactive 3c. Inactive Analog (No Phenotype?) TargetEngagement->Inactive Validate Phenotype Profiling 4a. Kinase/Proteome Profiling Genetic->Profiling Off-Target Suspected Affinity 4b. Affinity Chromatography-MS Genetic->Affinity Conclusion Confident Conclusion on Mechanism of Action Genetic->Conclusion On-Target Confirmed Orthogonal->Profiling Off-Target Suspected Orthogonal->Affinity Orthogonal->Conclusion On-Target Confirmed Inactive->Profiling Off-Target Suspected Inactive->Affinity Inactive->Conclusion On-Target Confirmed Profiling->Conclusion Identify Off-Targets Affinity->Conclusion Identify Off-Targets

Caption: Workflow for validating on-target and identifying off-target effects.

References

Dichlorophenyl-ABA degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichlorophenyl-ABA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound (DCPA) is a synthetic analog of the plant hormone abscisic acid (ABA). Due to its modified structure, it may exhibit altered stability and biological activity compared to natural ABA. It is often used in research to study ABA signaling pathways and their roles in plant growth, development, and stress responses. Additionally, some research indicates its potential as an inhibitor of transthyretin (TTR) amyloid fibril formation, suggesting its utility in studying protein aggregation-related diseases.

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to prevent degradation. Based on supplier recommendations, the following conditions should be observed:

FormStorage TemperatureRecommended Duration
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
Stock Solution in DMSO -80°CUp to 6 months
-20°CUp to 1 month

Important: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

3. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL. Ensure the use of anhydrous, high-purity DMSO, as absorbed moisture can promote compound precipitation and degradation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions

Q: I observed precipitation when I diluted my this compound DMSO stock solution in my aqueous experimental buffer/media. What should I do?

A: This is a common issue with hydrophobic compounds like this compound when transferring them from a high-concentration organic stock to an aqueous environment.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Exceeding Aqueous Solubility The final concentration of this compound in the aqueous solution is higher than its solubility limit.Determine the maximum soluble concentration of this compound in your specific buffer or medium through a serial dilution test. Start with a low concentration and incrementally increase it until precipitation is observed.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause the compound to "crash out" due to the sudden change in solvent polarity.Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer/media, mix well, and then add this intermediate dilution to the final volume.
Low Temperature The solubility of many compounds decreases at lower temperatures.Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.
High Final DMSO Concentration While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not be suitable for all assays.Aim for a final DMSO concentration of <0.5% (v/v), and ideally ≤0.1%. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous solution.
Issue 2: Inconsistent or Unexpected Experimental Results

Q: My experimental results with this compound are variable or not what I expected. Could this be due to compound degradation?

A: Yes, degradation of this compound can lead to a decrease in its effective concentration and the formation of inactive or interfering byproducts.

Potential Degradation Pathways and Prevention:

Degradation Pathway Description Prevention Strategies
Photodegradation Exposure to light, particularly UV, can potentially degrade the dichlorophenyl ring system.Protect stock solutions and experimental setups from light by using amber vials or covering them with aluminum foil.
Thermal Degradation Elevated temperatures can accelerate the breakdown of the molecule.Adhere strictly to the recommended storage temperatures. Avoid leaving stock solutions at room temperature for extended periods.
Hydrolysis The ester and carboxylic acid functional groups in the ABA core structure can be susceptible to hydrolysis, especially at non-neutral pH.Prepare fresh working solutions in a buffer with a pH that is optimal for your experiment and as close to neutral as possible, unless the experimental design requires otherwise. Assess the stability of this compound in your specific buffer over the time course of your experiment.
Metabolic Degradation (in biological systems) In cell-based assays or in vivo studies, cellular enzymes (e.g., cytochrome P450s) may metabolize this compound.Be aware of the metabolic capacity of your experimental system. For in vitro assays with cell extracts or purified enzymes, the degradation rate can be determined by time-course experiments.

This compound Degradation Pathways

While specific experimental data on the degradation pathways of this compound is limited, the following are plausible routes based on the chemical structure and the degradation of similar compounds.

Potential Degradation Pathways

Below is a diagram illustrating the potential degradation pathways of this compound.

Potential Degradation Pathways of this compound DCP_ABA This compound Photo_Products Photodegradation Products DCP_ABA->Photo_Products Light (UV) Thermal_Products Thermal Degradation Products DCP_ABA->Thermal_Products Heat Hydrolysis_Products Hydrolysis Products DCP_ABA->Hydrolysis_Products H2O, pH Metabolic_Products Metabolic Products DCP_ABA->Metabolic_Products Enzymes (e.g., CYP450)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffer

Objective: To assess the stability of this compound in a specific aqueous buffer over time at a given temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Amber vials

  • Incubator or water bath

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the final working concentration (e.g., 100 µM) of this compound in the desired aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤0.1%).

  • Aliquot the solution into several amber vials.

  • Immediately analyze a "time zero" sample by HPLC to determine the initial concentration.

  • Incubate the remaining vials at the desired experimental temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze the concentration of this compound by HPLC.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable quenching solvent)

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a microcentrifuge tube, pre-incubate the liver microsomes and this compound (at the desired final concentration, e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

  • Calculate the percentage of this compound remaining at each time point to determine its metabolic stability.

Mandatory Visualizations

Experimental Workflow for Stability Testing

Workflow for this compound Stability Testing start Start prep_stock Prepare 10 mM This compound stock in DMSO start->prep_stock prep_working Prepare working solution in aqueous buffer prep_stock->prep_working aliquot Aliquot into amber vials prep_working->aliquot time_zero Analyze 'Time Zero' sample by HPLC aliquot->time_zero incubate Incubate at experimental temperature aliquot->incubate analyze Plot concentration vs. time and determine degradation rate time_zero->analyze time_points Analyze samples at pre-determined time points incubate->time_points time_points->analyze end End analyze->end Troubleshooting Precipitation of this compound start Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No end Solution Clear reduce_conc->end stepwise_dilution Use stepwise dilution check_dilution->stepwise_dilution Yes check_temp Is the medium cold? check_dilution->check_temp No stepwise_dilution->end warm_medium Pre-warm medium to 37°C check_temp->warm_medium Yes check_dmso Is final DMSO concentration >0.5%? check_temp->check_dmso No warm_medium->end reduce_dmso Increase stock concentration to reduce added volume check_dmso->reduce_dmso Yes check_dmso->end No reduce_dmso->end

Best practices for handling and storing Dichlorophenyl-ABA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Dichlorophenyl-ABA. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and experimental use of this compound.

1. Compound Solubility and Precipitation

  • Question: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer/media. What should I do?

    • Answer: this compound has high solubility in DMSO, but its aqueous solubility is limited. Precipitation upon dilution into aqueous solutions is a common issue.

      • Troubleshooting Steps:

        • Increase Solvent Concentration: Try to keep a small percentage of DMSO in your final working solution (e.g., 0.1-0.5%). However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental model.

        • Use a Lower Concentration: You may be exceeding the solubility limit of this compound in your aqueous medium. Try working with a lower final concentration of the compound.

        • Sonication: Briefly sonicate your final solution to aid in dissolution.[1]

        • Freshly Prepare Solutions: Prepare your working solutions fresh from the DMSO stock solution immediately before use to minimize the chances of precipitation over time.

  • Question: I am seeing variability in the solubility of this compound between batches. Why is this happening?

    • Answer: While product specifications are tightly controlled, slight variations in crystallinity and residual solvent can minimally affect dissolution kinetics. Ensure you are using a fresh, unopened vial of DMSO, as it is hygroscopic and absorbed water can impact solubility.[1]

2. Experimental Inconsistency and Efficacy

  • Question: I am observing inconsistent results in my TTR aggregation assays. What could be the cause?

    • Answer: Inconsistent results can stem from several factors related to compound handling and the experimental setup.

      • Troubleshooting Steps:

        • Compound Stability: Ensure your this compound stock solutions are stored correctly at -20°C or -80°C and used within the recommended timeframe to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided. Aliquot your stock solution upon initial preparation.

        • Pipetting Accuracy: Due to the high potency of this compound, small variations in pipetting can lead to significant differences in final concentration. Ensure your pipettes are calibrated.

        • Assay Conditions: The stability and activity of this compound can be influenced by the pH and composition of your assay buffer. Ensure these are consistent across experiments.

        • Protein Quality: The purity and aggregation propensity of your transthyretin (TTR) protein are critical. Use high-quality, well-characterized TTR for consistent results.

  • Question: this compound does not seem to be as effective as expected in my cellular assay. Why?

    • Answer: The apparent efficacy in a cellular context can be influenced by several factors beyond direct protein binding.

      • Troubleshooting Steps:

        • Cellular Uptake: While this compound is a small molecule, its ability to penetrate the cell membrane and reach the site of TTR synthesis or secretion could be a limiting factor in your specific cell line.

        • Protein Binding: this compound may bind to other proteins in the cell culture medium or within the cell, reducing the effective concentration available to bind TTR.

        • Mutant Specificity: The effectiveness of this compound can vary between different TTR mutants. It has been shown to be a potent stabilizer of V30M TTR tetramers.[1] Its efficacy against other mutants may differ.

3. Safety and Handling

  • Question: What are the primary safety concerns when working with this compound?

    • Answer: this compound is a chemical compound that requires careful handling in a laboratory setting.

      • Safety Precautions:

        • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[2][3][4]

        • Handle the powder form in a well-ventilated area or a chemical fume hood to avoid inhalation.[3][4]

        • In case of skin or eye contact, rinse immediately and thoroughly with water.[2][3][4]

        • Refer to the Safety Data Sheet (SDS) for complete safety information.[1][2][3][4]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In Solvent (DMSO)-80°C6 months
In Solvent (DMSO)-20°C1 month

Data compiled from product data sheets.[1]

Table 2: Solubility of this compound

SolventMaximum Solubility
DMSO100 mg/mL (354.46 mM)

Ultrasonication may be required to achieve maximum solubility.[1]

Table 3: Stock Solution Preparation (for 10 mM Stock)

Mass of this compoundVolume of DMSO
1 mg0.3545 mL
5 mg1.7723 mL
10 mg3.5446 mL

Based on a molecular weight of 282.12 g/mol .[1]

Experimental Protocols

Key Experiment: In Vitro Transthyretin (TTR) Aggregation Assay

This protocol provides a general framework for assessing the efficacy of this compound in preventing TTR aggregation in vitro.

  • Preparation of TTR:

    • Recombinantly express and purify wild-type or mutant TTR.

    • Ensure the protein is in a stable, non-aggregated state in a suitable buffer (e.g., phosphate buffer at neutral pH).

    • Determine the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create serial dilutions of the stock solution in DMSO to achieve the desired final concentrations for the assay.

  • Aggregation Assay:

    • In a microplate, combine the TTR protein with the this compound dilutions. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Include a vehicle control (DMSO only).

    • Induce TTR aggregation by lowering the pH of the solution (e.g., to pH 4.4 with an acidic buffer). This mimics the acidic conditions that can promote tetramer dissociation.[5]

    • Incubate the plate at 37°C with gentle agitation.

    • Monitor the extent of aggregation over time by measuring turbidity (absorbance at 340 nm or 400 nm) or by using a fluorescent dye that binds to amyloid fibrils, such as Thioflavin T.

  • Data Analysis:

    • Plot the change in turbidity or fluorescence against time for each concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of TTR aggregation.

Visualizations

TTR_Amyloidogenesis_Pathway cluster_0 Physiological State cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention TTR_Tetramer Stable TTR Tetramer Monomer Dissociated Monomers TTR_Tetramer->Monomer Dissociation (Rate-Limiting Step) Misfolded_Monomer Misfolded Monomers Monomer->Misfolded_Monomer Misfolding Aggregates Amyloid Fibrils Misfolded_Monomer->Aggregates Aggregation DCPA This compound DCPA->TTR_Tetramer Binds and Stabilizes

Caption: Mechanism of this compound in preventing TTR amyloidogenesis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Compound Verify Compound Handling Start->Check_Compound Check_Assay Examine Assay Parameters Start->Check_Assay Check_Protein Assess TTR Quality Start->Check_Protein Storage Correct Storage? (-20°C / -80°C) Check_Compound->Storage Buffer_pH Consistent Buffer/pH? Check_Assay->Buffer_pH Purity High Purity TTR? Check_Protein->Purity Storage->Start No Fresh_Prep Freshly Prepared? Storage->Fresh_Prep Yes Fresh_Prep->Start No Pipetting Calibrated Pipettes? Fresh_Prep->Pipetting Yes Pipetting->Start No Solution Problem Solved Pipetting->Solution Yes Buffer_pH->Start No Buffer_pH->Solution Yes Purity->Start No Purity->Solution Yes

Caption: Workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Limitations of Synthetic ABA Analogs in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound named "Dichlorophenyl-ABA" did not yield conclusive results for its use as a common abscisic acid (ABA) analog in plant biology experimental models. Therefore, this guide focuses on the broader challenges and solutions associated with well-characterized synthetic ABA analogs, providing a valuable resource for researchers in this field.

Frequently Asked Questions (FAQs)

1. What are synthetic ABA analogs and why are they used? Synthetic ABA analogs are molecules designed to mimic the effects of the natural plant hormone abscisic acid. They are used in research to dissect the ABA signaling pathway, understand its role in plant development and stress responses, and to develop agrochemicals that can enhance crop resilience.

2. What are the main advantages of using synthetic ABA analogs over natural ABA? Synthetic analogs can be engineered to have improved properties compared to natural ABA, such as greater stability to light and metabolic degradation, and selective affinity for specific ABA receptors (PYR/PYL/RCAR).[1][2] This selectivity allows researchers to probe the functions of individual components of the ABA signaling pathway.

3. What are the common limitations of synthetic ABA analogs? Common limitations include:

  • Off-target effects: Analogs may interact with other proteins besides the intended ABA receptors, leading to unintended physiological responses.[3]

  • Receptor selectivity: While an advantage for targeted research, high selectivity can be a limitation if a broad ABA response is desired. Some analogs may even act as an agonist for some receptors and an antagonist for others.[4]

  • Variable potency: The effectiveness of an analog can vary significantly between different plant species and even different tissues within the same plant.[5]

  • Delivery and uptake: The chemical properties of an analog can affect its solubility and ability to be absorbed by plant tissues.

4. How do I choose the right synthetic ABA analog for my experiment? The choice of analog depends on the specific research question.

  • For studying the overall ABA response, a broad-spectrum agonist like Quinabactin (AM1) might be suitable.

  • To investigate the role of specific ABA receptors, a selective analog is necessary. For example, Pyrabactin preferentially activates dimeric ABA receptors like PYR1.[6][7]

  • It is crucial to consult the literature to understand the known receptor selectivity profile of any analog you plan to use.

Troubleshooting Guide

Problem 1: No or weak physiological response to the ABA analog.

Possible Cause Troubleshooting Step
Degradation of the analog Prepare fresh stock solutions. Protect solutions from light, especially UV. Check the manufacturer's recommendations for storage and stability.
Insufficient concentration Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental system. Analogs can have different potencies than natural ABA.
Poor uptake by the plant tissue Ensure proper application. For root assays, ensure the analog is well-mixed in the growth medium. For foliar applications, consider using a surfactant to improve leaf surface contact.
Receptor insensitivity The target tissue or plant species may lack the specific ABA receptors that the analog interacts with. Try a different analog with a broader or different receptor selectivity profile.

Problem 2: Unexpected or off-target effects are observed.

Possible Cause Troubleshooting Step
Analog interacts with other signaling pathways Review the literature for any known off-target effects of the analog. Lower the concentration to the minimum effective dose to reduce the likelihood of non-specific interactions.
Contamination of the analog Ensure the purity of your analog stock. If in doubt, obtain a new, high-purity batch.
Metabolism of the analog into active or inhibitory compounds This is a complex issue that may require metabolic analysis. Consider using a different analog with a more stable chemical structure.

Problem 3: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent application Standardize the application method, volume, and timing. Ensure even distribution of the analog.
Biological variability Use plants of the same age and developmental stage. Ensure consistent growth conditions (light, temperature, humidity) for all experimental replicates.
Inconsistent measurement times The kinetics of the response to an ABA analog can differ from natural ABA. Perform a time-course experiment to identify the optimal time point for measuring the response.

Quantitative Data for Common ABA Agonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for two widely used synthetic ABA agonists, Pyrabactin and Quinabactin, in inhibiting the activity of the protein phosphatase 2C (PP2C) HAB1, a key negative regulator in the ABA signaling pathway. Lower IC50 values indicate higher potency.

AnalogReceptorIC50 (nM) for HAB1 InhibitionReference
Pyrabactin PYR11140 ± 70[8]
PYL11140 ± 70[8]
PYL2No significant inhibition[6]
Quinabactin (AM1) PYR1< 500[6]
PYL1< 500[6]
PYL2< 500[6]
PYL3< 500[6]
PYL5< 500[6]

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stomatal Aperture Assay

This protocol details the measurement of stomatal closure in response to a synthetic ABA analog.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana, Vicia faba)

  • Microscope slides and coverslips

  • Microscope with a camera and image analysis software

  • Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl)

  • Synthetic ABA analog stock solution (e.g., in DMSO or ethanol)

Methodology:

  • Excise leaves and float them in stomatal opening buffer under light for 2-3 hours to ensure stomata are open.

  • Prepare treatment solutions by diluting the ABA analog stock solution into the stomatal opening buffer to the desired final concentrations. Include a mock control with the same concentration of the solvent.

  • Transfer the leaves to the treatment solutions and incubate for a specified time (e.g., 2 hours).

  • Peel the abaxial epidermis from the leaves and immediately mount on a microscope slide with a drop of the corresponding treatment solution.

  • Observe the epidermal peels under the microscope and capture images of at least 20-30 stomata per treatment.

  • Measure the width and length of the stomatal pores using image analysis software. The stomatal aperture is typically expressed as the width-to-length ratio.

Protocol 2: Seed Germination Inhibition Assay

This protocol describes how to assess the inhibitory effect of a synthetic ABA analog on seed germination.

Materials:

  • Seeds (e.g., Arabidopsis thaliana)

  • Petri dishes with sterile filter paper or solid growth medium (e.g., 0.5X MS agar)

  • Synthetic ABA analog stock solution

  • Stratification solution (e.g., sterile water or 0.1% agarose)

Methodology:

  • Surface-sterilize the seeds.

  • If required for the species, stratify the seeds in the dark at 4°C for 2-4 days to break dormancy.

  • Prepare the germination plates by adding different concentrations of the synthetic ABA analog to the molten agar medium or by pipetting the analog solutions onto the filter paper. Include a mock control.

  • Sow the stratified seeds on the plates.

  • Incubate the plates under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Score germination daily for several days. Germination is typically defined as the emergence of the radicle.

  • Calculate the germination percentage for each treatment at each time point.

Visualizations

ABA_Signaling_Pathway ABA ABA or Synthetic Analog PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL PP2C PP2C (Negative Regulator) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Downstream Downstream Targets (Ion Channels, Transcription Factors) SnRK2->Downstream Phosphorylates (Activates) Response Physiological Response (e.g., Stomatal Closure, Gene Expression) Downstream->Response

Caption: Core ABA signaling pathway activated by ABA or synthetic analogs.

Troubleshooting_Workflow Start Experiment with ABA Analog Problem No or Weak Response? Start->Problem Check_Conc Check Concentration (Dose-Response) Problem->Check_Conc Yes Success Expected Response Problem->Success No Check_Stability Check Analog Stability (Prepare Fresh) Check_Conc->Check_Stability Check_Uptake Optimize Application (e.g., Surfactant) Check_Stability->Check_Uptake Consider_Selectivity Consider Receptor Selectivity Check_Uptake->Consider_Selectivity

References

Technical Support Center: Dichlorophenyl-ABA Treatment in Conditioned Medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining protocols involving Dichlorophenyl-ABA (DC-ABA) treatment in conditioned medium. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DC-ABA)?

A1: this compound (DC-ABA) is an analog of the plant hormone abscisic acid (ABA). Like ABA, its primary mechanism of action involves binding to and activating the PYR/PYL/RCAR family of receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs allows for the activation of SnRK2 kinases, which in turn phosphorylate downstream targets, including transcription factors and ion channels, to elicit a cellular response. In plants, this pathway is crucial for responses to abiotic stress. While ABA has been shown to have effects in mammalian cells, the precise downstream pathways may vary.

Q2: When should I use serum-free medium to prepare my conditioned medium (CM)?

A2: It is highly recommended to use a serum-free medium when preparing your conditioned medium. Serum contains a complex mixture of growth factors, cytokines, and other signaling molecules that can interfere with your experiment and mask the effects of the factors secreted by your conditioning cells. Using a serum-free medium ensures that the observed effects are attributable to the components of the conditioned medium and your DC-ABA treatment.

Q3: What is the optimal concentration of DC-ABA to use in my experiments?

A3: The optimal concentration of DC-ABA will vary depending on the cell type and the specific biological question being investigated. Based on studies with ABA and its analogs in plant cell cultures, a typical starting concentration range is between 0.1 µM and 100 µM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q4: How long should I incubate my target cells with the DC-ABA-treated conditioned medium?

A4: Incubation times can range from a few hours to several days, depending on the desired outcome. For short-term responses, such as changes in ion channel activity, a few hours may be sufficient. For longer-term effects, like changes in gene expression or cell differentiation, incubation for 24 to 72 hours or even longer may be necessary.[1][3] A time-course experiment is the best way to determine the optimal incubation period.

Q5: How can I prepare a stock solution of DC-ABA?

A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. To prepare a stock solution, dissolve the DC-ABA powder in your chosen solvent to a concentration of 1-10 mM. It is important to ensure the final concentration of the organic solvent in your cell culture medium is low (typically less than 0.1%) to avoid solvent-induced toxicity.

Q6: How stable is DC-ABA in cell culture medium?

A6: While specific data on the stability of DC-ABA in cell culture medium is limited, abscisic acid and its analogs can be susceptible to degradation, particularly when exposed to light.[4][5] It is advisable to prepare fresh DC-ABA-containing medium for each experiment and to protect solutions from light. Stock solutions of ABA are generally stable for up to 3 months when stored at -20°C.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of DC-ABA treatment. 1. Suboptimal DC-ABA concentration: The concentration may be too low to elicit a response. 2. Degradation of DC-ABA: The compound may have degraded in the medium. 3. Cell type is not responsive to ABA signaling: The target cells may lack the necessary receptors or downstream signaling components. 4. Short incubation time: The treatment duration may be insufficient to observe the desired effect.1. Perform a dose-response experiment with a wider range of DC-ABA concentrations (e.g., 0.01 µM to 100 µM). 2. Prepare fresh DC-ABA-containing medium for each experiment and protect it from light. 3. Verify the expression of ABA receptors (PYR/PYL/RCAR) in your target cells using techniques like RT-qPCR or Western blotting. 4. Conduct a time-course experiment to determine the optimal incubation period.
High background or inconsistent results in conditioned medium experiments. 1. Presence of serum in the conditioned medium: Serum components can interfere with the assay. 2. Variability in the conditioning process: Inconsistent cell seeding density, conditioning time, or cell health can lead to batch-to-batch variation in the conditioned medium. 3. Nutrient depletion in the conditioned medium: The conditioning process can deplete essential nutrients, affecting the health of the target cells.1. Use serum-free medium to prepare the conditioned medium. If serum is necessary for the conditioning cells, wash the cells thoroughly with a serum-free medium before adding the conditioning medium.[8] 2. Standardize the conditioning protocol, including cell number, confluence, and duration of conditioning. Pool several batches of conditioned medium to reduce variability. 3. Mix the conditioned medium with fresh medium (e.g., a 1:1 ratio) to replenish nutrients before adding it to the target cells.
Cell toxicity or death observed after treatment. 1. High concentration of DC-ABA: The concentration of DC-ABA may be in the toxic range for your cells. 2. High concentration of solvent (e.g., DMSO): The solvent used to dissolve DC-ABA may be at a toxic level. 3. Off-target effects of DC-ABA: Like other small molecules, DC-ABA may have unintended cellular targets. 4. Depletion of essential nutrients in the conditioned medium: Prolonged incubation with nutrient-depleted medium can lead to cell death.1. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of DC-ABA for your cells. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (typically <0.1% for DMSO). 3. If off-target effects are suspected, consider using a different ABA analog or a genetic approach to validate your findings. 4. Supplement the conditioned medium with fresh medium or key nutrients.
Precipitate forms in the medium after adding DC-ABA. 1. Poor solubility of DC-ABA: The concentration of DC-ABA may exceed its solubility in the culture medium. 2. Interaction with media components: DC-ABA may interact with components of the culture medium, leading to precipitation.1. Ensure the stock solution of DC-ABA is fully dissolved before adding it to the medium. Prepare a lower concentration stock solution if necessary. 2. Warm the medium to 37°C before adding the DC-ABA stock solution and mix thoroughly. If precipitation persists, consider using a different basal medium.

Experimental Protocols

Protocol 1: Preparation of Conditioned Medium (CM) from Plant Suspension Cells
  • Cell Culture Initiation: Initiate a plant cell suspension culture from a friable callus in a suitable liquid medium (e.g., Murashige and Skoog medium with appropriate plant growth regulators).[9][10]

  • Subculture: Subculture the cells every 7-10 days by transferring a small volume of the suspension to fresh medium.

  • Conditioning Phase:

    • Allow the cell suspension to reach the late-logarithmic growth phase.

    • Pellet the cells by centrifugation (e.g., 100 x g for 5 minutes).

    • Resuspend the cells in a serum-free or low-serum medium at a standardized density.

    • Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the secretion of factors into the medium.

  • CM Collection and Processing:

    • Separate the conditioned medium from the cells by centrifugation (e.g., 500 x g for 10 minutes).

    • To remove any remaining cells and debris, filter the supernatant through a 0.22 µm sterile filter.

  • Storage: Use the conditioned medium immediately or store it in aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Treatment of Target Cells using Conditioned Medium
  • Target Cell Seeding: Seed your target cells in a suitable culture vessel and allow them to adhere and stabilize overnight.

  • Preparation of Treatment Medium:

    • Thaw the prepared conditioned medium at 37°C.

    • To replenish nutrients, it is recommended to mix the conditioned medium with fresh basal medium, often in a 1:1 ratio.

    • Prepare a working solution of DC-ABA by diluting the stock solution in the conditioned/fresh medium mixture to the desired final concentration. Include a vehicle control (medium with the same concentration of solvent used for the DC-ABA stock).

  • Treatment:

    • Remove the existing medium from the target cells.

    • Add the prepared DC-ABA-containing conditioned medium (or vehicle control medium) to the cells.

  • Incubation: Incubate the cells for the predetermined duration under standard cell culture conditions.

  • Analysis: Following incubation, perform the desired downstream analysis (e.g., gene expression analysis, protein analysis, cell viability assay).

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for ABA and its analogs in plant cell culture systems. These values should be used as a starting point and optimized for your specific experimental setup with DC-ABA.

Table 1: Recommended Concentration Ranges for ABA and its Analogs in Plant Cell Culture

ApplicationConcentration Range (µM)Cell/Tissue TypeReference(s)
Induction of Somatic Embryogenesis0.5 - 50Brassica napus[2]
Induction of Freezing Tolerance75Rice suspension cells[1]
Inhibition of Cell Proliferation50Prostate cancer cells[3]
General Growth Regulation0.1 - 10 mg/L (~0.38 - 38 µM)General plant tissue[11]
Improvement of Cryopreservation25Lilium pumilum shoot tips[12]

Table 2: Typical Incubation Times for ABA and its Analogs in Cell Culture

Experimental OutcomeIncubation TimeCell/Tissue TypeReference(s)
Induction of Freezing Tolerance7 daysRice suspension cells[1]
Somatic Embryo Maturation7 daysBrassica napus[2]
Increased Megakaryocyte Survival24 - 48 hoursHuman and murine megakaryocytes[13]
Changes in Gene Expression16 hoursHuman megakaryocytes[13]
Inhibition of Cell Proliferation72 hoursProstate cancer cells[3]

Visualizations

ABA_Signaling_Pathway DC_ABA This compound (DC-ABA) Receptor PYR/PYL/RCAR Receptor DC_ABA->Receptor Binds and Activates PP2C PP2C Phosphatase Receptor->PP2C Inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 Inhibits (dephosphorylates) Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream Activates (phosphorylates) Response Cellular Response Downstream->Response Leads to

Caption: this compound (DC-ABA) Signaling Pathway.

Experimental_Workflow Start Start: Culture Conditioning Cells Prepare_CM Prepare Conditioned Medium (CM) (Serum-free, 24-48h) Start->Prepare_CM Collect_CM Collect and Filter CM (0.22 µm) Prepare_CM->Collect_CM Prepare_Treatment Prepare Treatment Medium (CM + Fresh Medium ± DC-ABA) Collect_CM->Prepare_Treatment Treat_Cells Treat Target Cells Prepare_Treatment->Treat_Cells Incubate Incubate (Time-course) Treat_Cells->Incubate Analyze Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: Experimental Workflow for DC-ABA Treatment in Conditioned Medium.

References

Strategies to enhance the inhibitory effect of Dichlorophenyl-ABA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichlorophenyl-ABA (DC-ABA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the inhibitory effect of DC-ABA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DC-ABA) is a synthetic analog of the plant hormone abscisic acid (ABA). Like ABA, its primary mechanism of action is to bind to and activate the PYR/PYL/RCAR family of intracellular ABA receptors. This binding event triggers a conformational change in the receptor, enabling it to interact with and inhibit Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs leads to the activation of SnRK2 kinases, which in turn phosphorylate downstream targets to initiate ABA-dependent signaling pathways. These pathways are crucial for regulating various physiological processes in plants, most notably inducing stomatal closure to reduce water loss under drought stress.

Q2: I am not observing the expected level of stomatal closure with DC-ABA. What are the potential reasons?

A2: Several factors could contribute to a weaker-than-expected response to DC-ABA in stomatal closure assays. These include:

  • Suboptimal Concentration: The dose-response to ABA analogs can be highly specific to the plant species and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration of DC-ABA for your system.

  • Compound Stability and Uptake: ABA and its analogs can be susceptible to degradation, particularly under UV light.[1] Ensure proper storage and handling of your DC-ABA stock solutions. Additionally, the formulation and application method can significantly impact uptake by the plant tissue. Consider using a surfactant like Tween 20 to improve foliar application.

  • Metabolic Inactivation: Plants can metabolize ABA and its analogs, reducing their effective concentration. The primary route of ABA catabolism is hydroxylation by ABA 8'-hydroxylase, a cytochrome P450 monooxygenase.[2]

  • Receptor Specificity: The PYR/PYL/RCAR family has multiple members with varying affinities for different ABA analogs.[1][3] The specific expression pattern and abundance of these receptors in your plant material can influence the overall response to DC-ABA.

  • Hormonal Crosstalk: Other plant hormones can antagonize the effects of ABA. For instance, ethylene has been shown to inhibit ABA-induced stomatal closure.[4] The endogenous hormonal balance in your experimental plants could be influencing the outcome.

Q3: Can I combine DC-ABA with other compounds to enhance its effect?

A3: Yes, co-application of DC-ABA with certain compounds can potentiate its inhibitory effects.

  • Inhibitors of ABA 8'-hydroxylase: Compounds that inhibit the metabolic breakdown of ABA can prolong and enhance the activity of ABA analogs. For example, some azole-containing compounds like diniconazole have been shown to inhibit ABA 8'-hydroxylase.[5]

  • Synergistic Hormones: Jasmonic acid (JA) and its derivatives (e.g., methyl jasmonate, MeJA) can act synergistically with ABA to promote stomatal closure.[6][7] This is thought to occur through both independent and converging signaling pathways that lead to the production of second messengers like reactive oxygen species (ROS) and nitric oxide (NO).

  • Formulation Adjuvants: The use of surfactants or other adjuvants in the application solution can improve the uptake and distribution of DC-ABA on the leaf surface, leading to a more potent response.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in stomatal closure assays.
Possible Cause Troubleshooting Step
Variability in Plant Material Use plants of the same age and grown under consistent environmental conditions (light, temperature, humidity). The time of day can also affect stomatal aperture, so standardize the time of your experiments.
Inconsistent Application Ensure a uniform and complete coverage of the leaf surface when applying DC-ABA. Use a fine mist sprayer and include a surfactant in your solution. For epidermal peel assays, ensure the peels are fully submerged in the treatment solution.
Compound Degradation Prepare fresh dilutions of DC-ABA from a frozen stock for each experiment. Protect stock solutions and treatment solutions from light.
Measurement Error Standardize the method for measuring stomatal aperture. Capture images from the same region of the leaf epidermis and use image analysis software for objective quantification. Ensure a sufficient number of stomata are measured per treatment group.
Problem 2: Low induction of ABA-responsive genes (e.g., RD29A) after DC-ABA treatment.
Possible Cause Troubleshooting Step
Suboptimal Treatment Duration or Concentration Perform a time-course and dose-response experiment to determine the optimal conditions for gene induction. Peak gene expression in response to ABA can be transient.[8]
Inefficient Delivery to Target Cells For whole-plant treatments, ensure the compound is effectively taken up and transported to the target tissues. For seedling assays in liquid culture, ensure adequate mixing.
RNA Degradation Use appropriate RNA extraction methods and RNAse inhibitors to ensure the integrity of your RNA samples.
Primer/Probe Inefficiency (for qPCR) Validate the efficiency of your qPCR primers or probes for the target and reference genes.

Quantitative Data Summary

Specific quantitative data for this compound is limited in the currently available literature. The following tables provide representative data for ABA and other analogs to serve as a reference. It is highly recommended that researchers generate their own dose-response curves and binding affinity data for DC-ABA in their specific experimental system.

Table 1: Representative Binding Affinities (Kd) of ABA and Analogs to PYR/PYL Receptors

CompoundReceptorMethodKd (µM)
(+)-ABAPYR1ITC21.95[9]
(+)-ABAPYL1ITC23.5[9]
DBSA (antagonist)PYR1ITC2.34[9]
DBSA (antagonist)PYL1ITC35.1[9]
AA1 (antagonist)PYR1MST179[10]
AA1 (antagonist)PYL5MST1.7[10]
ITC: Isothermal Titration Calorimetry; MST: Microscale Thermophoresis

Table 2: Representative IC50 Values for ABA and Analogs in PP2C Inhibition Assays

AgonistReceptorPP2CIC50 (nM)
(+)-ABASlPYL1HAB1131[11]
(+)-ABASlPYL1 E151DHAB1103[11]
(Data for DC-ABA is not currently available)

Experimental Protocols

Protocol 1: Stomatal Aperture Assay using Epidermal Peels

Objective: To quantify the effect of DC-ABA on stomatal aperture in isolated epidermal peels.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana, Vicia faba)

  • Microscope slides and coverslips

  • Forceps and razor blades

  • Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl)

  • DC-ABA stock solution (e.g., 10 mM in DMSO)

  • Microscope with a camera and image analysis software

Procedure:

  • Prepare epidermal peels from the abaxial side of the leaves and float them, cuticle side up, on stomatal opening buffer in a petri dish.

  • Incubate the peels under light (e.g., 150 µmol·m⁻²·s⁻¹) for 2-3 hours to induce stomatal opening.[12]

  • Prepare treatment solutions by diluting the DC-ABA stock solution in the stomatal opening buffer to the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a mock control with the same concentration of DMSO as the highest DC-ABA concentration.

  • Transfer the pre-incubated epidermal peels to the treatment solutions.

  • Incubate for a defined period (e.g., 1-3 hours) under the same light conditions.

  • Mount an epidermal peel on a microscope slide with a drop of the corresponding treatment solution and cover with a coverslip.

  • Immediately observe under the microscope and capture images of multiple fields of view.

  • Measure the width and length of the stomatal pores using image analysis software. Calculate the stomatal aperture (width/length ratio).

  • Repeat for all treatments, measuring at least 50-60 stomata per treatment.[13]

Protocol 2: Analysis of ABA-Responsive Gene Expression by RT-qPCR

Objective: To quantify the change in expression of ABA-responsive genes (e.g., RD29A, RAB18) in response to DC-ABA treatment.

Materials:

  • Plant material (e.g., Arabidopsis seedlings grown in liquid culture or on plates)

  • DC-ABA treatment solution and mock control

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target and reference genes

  • qPCR instrument

Procedure:

  • Grow seedlings under sterile conditions to the desired developmental stage (e.g., 7-10 days old).

  • Apply the DC-ABA treatment by adding it to the liquid culture or spraying it onto plate-grown seedlings. Include a mock control.

  • Incubate for the desired treatment duration (e.g., 3 hours).

  • Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer or fluorometer.

  • Synthesize first-strand cDNA from an equal amount of total RNA for each sample.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a stable reference gene (e.g., ACTIN2).

  • Calculate the fold change in gene expression in DC-ABA-treated samples relative to the mock control.

Visualizations

ABA_Signaling_Pathway cluster_stress Abiotic Stress (e.g., Drought) cluster_synthesis ABA Biosynthesis cluster_response Downstream Responses Stress Drought ABA ABA / DC-ABA Stress->ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds & Activates PP2C PP2C Phosphatases PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 Inhibits Gene_Expression ABA-Responsive Gene Expression SnRK2->Gene_Expression Activates Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Activates Troubleshooting_Workflow Start Experiment with DC-ABA shows weak inhibitory effect Check_Conc Is the concentration optimal? Start->Check_Conc Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response No Check_Stability Is the compound stable and properly delivered? Check_Conc->Check_Stability Yes Dose_Response->Check_Stability Improve_Formulation Improve Formulation/Delivery (e.g., use surfactant, fresh solution) Check_Stability->Improve_Formulation No Consider_Metabolism Is metabolic inactivation a possibility? Check_Stability->Consider_Metabolism Yes Improve_Formulation->Consider_Metabolism Inhibit_Metabolism Co-apply with ABA 8'-hydroxylase inhibitor Consider_Metabolism->Inhibit_Metabolism Yes Consider_Crosstalk Could hormonal crosstalk be interfering? Consider_Metabolism->Consider_Crosstalk No Inhibit_Metabolism->Consider_Crosstalk Modulate_Hormones Co-apply with synergistic hormone (e.g., Jasmonic Acid) Consider_Crosstalk->Modulate_Hormones Yes Re_evaluate Re-evaluate Experiment Consider_Crosstalk->Re_evaluate No Modulate_Hormones->Re_evaluate

References

Validation & Comparative

A Comparative Analysis of Dichlorophenyl-ABA and Other Transthyretin Aggregation Inhibitors for Amyloidosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dichlorophenyl-ABA (2-[(3,5-dichlorophenyl)amino]benzoic acid) with other prominent transthyretin (TTR) aggregation inhibitors. This report synthesizes experimental data on their efficacy, outlines detailed experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Transthyretin (TTR) amyloidosis is a debilitating condition characterized by the misfolding and aggregation of the TTR protein, leading to the formation of amyloid fibrils that deposit in various organs, primarily the heart and nerves. A key therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation into amyloidogenic monomers. This guide focuses on a comparative analysis of this compound against other notable TTR aggregation inhibitors such as Tafamidis, Tolcapone, Diflunisal, and AG10.

Quantitative Comparison of TTR Aggregation Inhibitors

The following table summarizes the available quantitative data on the efficacy of various TTR aggregation inhibitors. The data is compiled from multiple studies to provide a comparative overview of their potential to inhibit TTR aggregation, a critical factor in the pathogenesis of TTR amyloidosis.

InhibitorChemical NameIC50 (TTR Aggregation)Potency (TTR Dissociation Inhibition)Key Findings
This compound 2-[(3,5-dichlorophenyl)amino]benzoic acidData not available in direct comparative studiesNot directly quantified in comparative studiesDescribed as one of the most effective inhibitors in a cellular screening system for TTR fibrillogenesis.[1] It exhibits a binding affinity for TTR that is five times higher than that of the natural ligand, thyroxine.[2]
Tafamidis 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid~5 µM (V30M-TTR)[3]12.0 µM to limit dissociation to 10% of normal rate[4]An FDA-approved drug for ATTR cardiomyopathy, it effectively stabilizes the TTR tetramer.[5]
Tolcapone (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanoneData not available in direct comparative studies10.3 µM to limit dissociation to 10% of normal rate[4]A repurposed FDA-approved drug that shows potent TTR stabilization.[4]
Diflunisal 5-(2,4-difluorophenyl)-2-hydroxybenzoic acidData not available in direct comparative studies188 µM to limit dissociation to 10% of normal rate[4]A non-steroidal anti-inflammatory drug (NSAID) that stabilizes TTR but with lower potency compared to other agents.[4]
AG10 AcoramidisData not available in direct comparative studies5.7 µM to limit dissociation to 10% of normal rate[4]A potent TTR stabilizer that has shown significant efficacy in clinical trials.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of TTR aggregation inhibitors are provided below. These protocols are essential for researchers looking to replicate or build upon these findings.

Thioflavin T (ThT) Fluorescence Assay for TTR Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This increase in fluorescence is proportional to the amount of aggregated TTR.[6][7]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM) in a suitable buffer like phosphate-buffered saline (PBS), pH 7.4. The solution should be freshly prepared and filtered through a 0.22 µm filter before use.[7]

    • Purify recombinant human TTR (wild-type or variant) as previously described.[8]

    • Prepare stock solutions of the inhibitor compounds (e.g., this compound, Tafamidis) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Aggregation Assay:

    • In a 96-well black, clear-bottom plate, mix the purified TTR protein with the ThT working solution and the inhibitor compound at various concentrations. Include a control group with TTR and ThT but without the inhibitor.

    • Induce TTR aggregation by creating destabilizing conditions, such as incubation at 37°C with continuous shaking in an acidic buffer (e.g., pH 4.4).[9]

  • Fluorescence Measurement:

    • Monitor the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths typically around 440-450 nm and 480-510 nm, respectively.[10]

    • The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the inhibitor to the control sample without the inhibitor.

Transmission Electron Microscopy (TEM) for Fibril Morphology

Transmission Electron Microscopy (TEM) is used to visualize the morphology of TTR aggregates and confirm the presence of amyloid fibrils.

Principle: TEM uses a beam of electrons transmitted through an ultra-thin specimen to create an image. Negative staining with heavy metal salts allows for the visualization of the fine structure of the amyloid fibrils.

Protocol:

  • Sample Preparation:

    • Take aliquots from the ThT aggregation assay at different time points.

    • Place a small volume (e.g., 5-10 µL) of the sample onto a carbon-coated copper grid for a few minutes.

    • Remove the excess sample with filter paper.

  • Negative Staining:

    • Wash the grid with distilled water.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

    • Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid under a transmission electron microscope at an appropriate magnification to visualize the morphology of the TTR aggregates. Amyloid fibrils typically appear as long, unbranched filaments.

Dot-Blot Assay for TTR Aggregate Detection

The dot-blot assay is a semi-quantitative method to detect TTR aggregates in cell culture media or other biological samples.[1]

Principle: This technique involves immobilizing the protein sample onto a nitrocellulose or PVDF membrane. Aggregated TTR is then detected using a specific primary antibody against TTR, followed by a secondary antibody conjugated to an enzyme for colorimetric or chemiluminescent detection.

Protocol:

  • Sample Application:

    • Spot a small volume of the cell culture medium or protein sample directly onto a nitrocellulose membrane.

    • Allow the spots to dry completely.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for TTR.

    • Wash the membrane thoroughly with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Develop the blot using a chemiluminescent substrate and visualize the signal using an imaging system. The intensity of the dots corresponds to the amount of TTR aggregates.

Visualizing the Mechanisms and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the TTR aggregation pathway and a general experimental workflow for evaluating inhibitors.

TTR_Aggregation_Pathway cluster_0 Native State cluster_1 Dissociation & Misfolding cluster_2 Aggregation & Deposition cluster_3 Inhibitor Intervention TTR_Tetramer Native TTR Tetramer Monomer Unstable Monomer TTR_Tetramer->Monomer Dissociation (Rate-limiting step) Misfolded_Monomer Misfolded Monomer Monomer->Misfolded_Monomer Conformational Change Oligomers Soluble Oligomers Misfolded_Monomer->Oligomers Self-assembly Fibrils Amyloid Fibrils Oligomers->Fibrils Fibril Formation Deposition Tissue Deposition Fibrils->Deposition Inhibitor Stabilizer (e.g., this compound) Inhibitor->TTR_Tetramer Stabilization

Mechanism of TTR aggregation and inhibition.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 In Vitro Aggregation Assays cluster_2 Cell-Based & Ex Vivo Assays cluster_3 Data Analysis Protein_Prep Purify Recombinant TTR ThT_Assay Thioflavin T (ThT) Assay (Monitor Aggregation Kinetics) Protein_Prep->ThT_Assay Dot_Blot Dot-Blot Assay (Detect Aggregates in Media) Protein_Prep->Dot_Blot Cytotoxicity Cytotoxicity Assay (e.g., MTT) (Assess Cell Viability) Protein_Prep->Cytotoxicity Inhibitor_Prep Prepare Inhibitor Solutions (this compound & others) Inhibitor_Prep->ThT_Assay Inhibitor_Prep->Dot_Blot Inhibitor_Prep->Cytotoxicity TEM Transmission Electron Microscopy (TEM) (Visualize Fibril Morphology) ThT_Assay->TEM Data_Analysis Quantitative Comparison (IC50, Potency) ThT_Assay->Data_Analysis Dot_Blot->Data_Analysis Cytotoxicity->Data_Analysis

Workflow for evaluating TTR inhibitors.

Cellular Signaling Pathways in TTR Amyloidosis

The deposition of TTR amyloid fibrils in tissues triggers a cascade of cellular stress responses that contribute to organ dysfunction. Understanding these pathways is crucial for developing comprehensive therapeutic strategies.

Key affected pathways include:

  • Unfolded Protein Response (UPR): The accumulation of misfolded TTR proteins can induce endoplasmic reticulum (ER) stress, activating the UPR. This can lead to an attempt to restore protein homeostasis or, if the stress is prolonged, trigger apoptosis (programmed cell death).[5]

  • Oxidative Stress: TTR aggregates have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Inflammatory Pathways: Amyloid deposits can trigger chronic inflammation, involving the activation of signaling pathways such as NF-κB, leading to the production of pro-inflammatory cytokines and further tissue damage.

  • Extracellular Matrix (ECM) Organization: TTR deposition can disrupt the normal architecture and composition of the extracellular matrix, affecting cell-cell and cell-matrix interactions and contributing to organ fibrosis.[5]

Cellular_Signaling_Pathways cluster_0 Extracellular Events cluster_1 Cellular Stress Responses cluster_2 Downstream Signaling & Cellular Outcomes TTR_Aggregates TTR Amyloid Fibrils & Oligomers ER_Stress Endoplasmic Reticulum (ER) Stress TTR_Aggregates->ER_Stress Oxidative_Stress Oxidative Stress (ROS Production) TTR_Aggregates->Oxidative_Stress Inflammation Inflammatory Signaling (e.g., NF-κB) TTR_Aggregates->Inflammation ECM_Disruption ECM Disruption TTR_Aggregates->ECM_Disruption UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Oxidative_Stress->Apoptosis Organ_Dysfunction Organ Dysfunction Inflammation->Organ_Dysfunction ECM_Disruption->Organ_Dysfunction Apoptosis->Organ_Dysfunction

References

Dichlorophenyl-ABA: A Comparative Analysis of its Efficacy in Stabilizing Transthyretin Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dichlorophenyl-ABA's (DCPA) effectiveness in stabilizing transthyretin (TTR) mutants, a key therapeutic strategy for mitigating transthyretin amyloidosis (ATTR). The following sections present experimental data comparing DCPA with other known TTR stabilizers, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Comparison of TTR Stabilizers

The following tables summarize the available quantitative data on the efficacy of this compound and other TTR stabilizers in inhibiting the aggregation of various TTR mutants.

CompoundTTR MutantConcentrationInhibition of Aggregation (%)Assay TypeReference
This compound (DCPA) L55P1 µM>80%Cellular Filter Assay[1]
IododiflunisalL55P1 µM~57%Cellular Filter Assay[1]
TIPL55P1 µM~57%Cellular Filter Assay[1]
DFPBL55P1 µM>80%Cellular Filter Assay[1]
BenzoxazoleL55P1 µM>80%Cellular Filter Assay[1]

Table 1: Inhibition of TTR L55P Aggregate Formation. Data from a cellular-based filter assay demonstrates the high potency of this compound in preventing the aggregation of the L55P TTR mutant.[1]

CompoundTTR VariantConcentration for 10% of Normal Dissociation RateAssay TypeReference
AG10Wild-Type5.7 µMSubunit Exchange in Human Plasma[2]
TolcaponeWild-Type10.3 µMSubunit Exchange in Human Plasma[2]
TafamidisWild-Type12.0 µMSubunit Exchange in Human Plasma[2]
DiflunisalWild-Type188 µMSubunit Exchange in Human Plasma[2]

Table 2: Comparative Potency of TTR Stabilizers on Wild-Type TTR. This table highlights the concentrations of various stabilizers required to reduce the dissociation rate of wild-type TTR to 10% of its normal rate, as determined by the gold-standard subunit exchange assay.[2]

Ex Vivo Validation of this compound on TTR V30M

While direct quantitative comparisons for the V30M mutant are limited, ex vivo studies provide strong evidence for the stabilizing effect of this compound. In plasma from a heterozygous carrier of the TTR V30M mutation, incubation with this compound resulted in a significant stabilization of the TTR tetramer.[1] This was visualized by isoelectric focusing (IEF) under semi-denaturing conditions, where stronger bands corresponding to the TTR tetramer were observed, and the monomer bands were markedly reduced or absent, similar to the effect of the known stabilizer iododiflunisal.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

TTR Subunit Exchange Assay

This assay is the gold standard for quantifying the kinetic stability of TTR tetramers under physiological conditions.[3][4]

Principle: The rate of dissociation of the TTR tetramer is the rate-limiting step for both amyloidogenesis and subunit exchange between tagged and untagged TTR homotetramers.[2] By monitoring the formation of heterotetramers over time, the kinetic stability of TTR in the presence and absence of a stabilizer can be determined.

Protocol:

  • Preparation of TTR: Recombinant FLAG-tagged TTR (FT₂-TTR) and untagged wild-type or mutant TTR are expressed and purified.

  • Initiation of Subunit Exchange: A substoichiometric amount of FT₂-TTR is added to a solution containing endogenous TTR (e.g., in human plasma) or recombinant TTR, with or without the test compound (e.g., this compound).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Time-course Sampling and Quenching: Aliquots are taken at various time points and the subunit exchange reaction is immediately stopped by the addition of a fluorogenic small molecule that binds to TTR.

  • Analysis: The different TTR tetramer species (fully tagged, untagged, and hybrid heterotetramers) are separated and quantified using ion-exchange chromatography.

  • Data Interpretation: The rate of formation of the hybrid tetramers is calculated to determine the rate of tetramer dissociation and thus the kinetic stability conferred by the test compound.

Acid-Induced TTR Aggregation Assay

This in vitro assay is commonly used to screen for potential TTR aggregation inhibitors.

Principle: Lowering the pH of a TTR solution (e.g., to pH 4.4) destabilizes the tetramer, leading to the formation of amyloid fibrils. The ability of a compound to prevent this aggregation is measured.

Protocol:

  • Protein Preparation: A solution of purified recombinant wild-type or mutant TTR is prepared in a neutral buffer.

  • Initiation of Aggregation: The TTR solution is diluted into an acidic buffer (e.g., 100 mM acetate buffer, pH 4.4) to a final concentration that promotes aggregation. The test compound or vehicle control is included in the reaction mixture.

  • Incubation: The mixture is incubated at 37°C with or without agitation.

  • Monitoring Aggregation: Fibril formation is monitored over time using one of the following methods:

    • Turbidity: Measuring the absorbance at 400 nm.

    • Light Scattering: Measuring the intensity of scattered light.

    • Thioflavin T (ThT) Fluorescence: ThT dye binds to amyloid fibrils and exhibits enhanced fluorescence, which can be quantified.

  • Data Analysis: The extent of aggregation in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition.

TTR Cytotoxicity Assay in Cardiomyocytes

This assay assesses the ability of a compound to protect cells from the toxic effects of TTR aggregates.

Principle: Aggregated forms of TTR are known to be cytotoxic to cardiomyocytes. This assay measures the viability of cultured cardiomyocytes in the presence of pre-formed TTR aggregates and a potential protective agent.

Protocol:

  • Cell Culture: Human cardiomyocyte cell lines (e.g., AC16) are cultured in appropriate media.

  • Preparation of TTR Aggregates: Amyloidogenic TTR mutants are induced to form aggregates, typically by incubation under acidic conditions.

  • Cell Treatment: The cultured cardiomyocytes are treated with the pre-formed TTR aggregates in the presence or absence of the test compound (e.g., this compound).

  • Incubation: The cells are incubated for a defined period (e.g., 24-48 hours).

  • Cell Viability Assessment: Cell viability is measured using a standard method, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Trypan Blue Exclusion: Stains non-viable cells.

  • Data Analysis: The viability of cells treated with TTR aggregates and the test compound is compared to cells treated with TTR aggregates alone to determine the protective effect of the compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of TTR stabilizers.

TTR_Amyloidogenesis_Pathway TTR_Tetramer Native TTR Tetramer TTR_Monomer Misfolded Monomer TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) Oligomers Soluble Oligomers TTR_Monomer->Oligomers Aggregation Amyloid_Fibrils Amyloid Fibrils Oligomers->Amyloid_Fibrils Fibril Formation Stabilizer This compound Stabilizer->TTR_Tetramer Stabilization

Caption: TTR Amyloid Cascade and the Role of Stabilizers.

Subunit_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tagged_TTR Tagged TTR (T*) Mix Mix Tagged & Untagged TTR +/- Stabilizer Tagged_TTR->Mix Untagged_TTR Untagged TTR (T) Untagged_TTR->Mix Stabilizer Test Compound (e.g., this compound) Stabilizer->Mix Time_Course Incubate & Take Time Points Mix->Time_Course Quench Quench with Fluorogenic Probe Time_Course->Quench Chromatography Ion-Exchange Chromatography Quench->Chromatography Quantify Quantify TTR Species (TT, TT, TT, TT) Chromatography->Quantify Logical_Comparison cluster_L55P TTR L55P cluster_V30M TTR V30M cluster_WT Wild-Type TTR DCPA This compound (DCPA) DCPA_L55P >80% Inhibition DCPA->DCPA_L55P DCPA_V30M Effective ex vivo Stabilization DCPA->DCPA_V30M Tafamidis Tafamidis Tafamidis_WT 12.0 µM for 90% Stabilization Tafamidis->Tafamidis_WT AG10 AG10 AG10_WT 5.7 µM for 90% Stabilization AG10->AG10_WT Tolcapone Tolcapone Tolcapone_WT 10.3 µM for 90% Stabilization Tolcapone->Tolcapone_WT

References

Dichlorophenyl-ABA vs. Benzoxazole: A Comparative Guide to Preventing Protein Aggregate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of protein aggregates is a hallmark of numerous debilitating diseases, including neurodegenerative disorders like Alzheimer's and certain forms of amyloidosis. Consequently, the identification and characterization of small molecules that can inhibit this process are of paramount importance in the development of novel therapeutic strategies. This guide provides an objective comparison of two such inhibitors, Dichlorophenyl-ABA and benzoxazole derivatives, focusing on their efficacy in preventing protein aggregate formation, their mechanisms of action, and the experimental protocols used to evaluate their performance.

Performance Comparison

CompoundTarget ProteinConcentrationInhibition of AggregationReference
This compound (DCPA)TTR L55P1 µM> 80%[1][2]
Benzoxazole derivativeTTR L55P1 µM> 80%[1][2]

Table 1: Comparative Inhibitory Activity of this compound and Benzoxazole Derivative on TTR L55P Aggregation.

Mechanisms of Action

This compound: Stabilizing the Native State

The primary mechanism by which this compound inhibits the aggregation of transthyretin is through the kinetic stabilization of the native tetrameric form of the protein[3][4]. TTR aggregation is initiated by the dissociation of the stable tetramer into unstable monomers, which then misfold and assemble into amyloid fibrils[5]. By binding to the thyroxine-binding sites of the TTR tetramer, this compound increases the energy barrier for dissociation, effectively locking the protein in its non-pathogenic state and preventing the formation of amyloidogenic monomers[6].

TTR_tetramer TTR Tetramer (Native) TTR_monomer TTR Monomer (Amyloidogenic) TTR_tetramer->TTR_monomer Dissociation Aggregates Aggregates TTR_monomer->Aggregates Aggregation DCPA This compound DCPA->TTR_tetramer Stabilization

Mechanism of this compound in TTR aggregation.
Benzoxazole Derivatives: A Dual Role

Benzoxazole derivatives have also been identified as potent inhibitors of transthyretin amyloid fibril formation, acting through a similar mechanism of tetramer stabilization[6][7]. By binding to the native TTR tetramer, they prevent its dissociation into aggregation-prone monomers[6].

Furthermore, in the context of Alzheimer's disease, certain benzoxazole derivatives have demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced toxicity. This is achieved through the modulation of intracellular signaling pathways, specifically the Akt/GSK-3β/NF-κB pathway. While this does not directly inhibit the initial aggregation of Aβ peptides, it mitigates the downstream cytotoxic effects, suggesting a complementary therapeutic approach.

cluster_inhibition Aggregation Inhibition cluster_neuroprotection Neuroprotection (vs. Aβ toxicity) TTR_tetramer TTR Tetramer Benzoxazole Benzoxazole Derivative TTR_tetramer->Benzoxazole Stabilization Abeta Aβ Aggregates Akt Akt Abeta->Akt Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits NFkB NF-κB GSK3b->NFkB Activates Neuroprotection Neuroprotection Benzoxazole_neuro Benzoxazole Derivative Benzoxazole_neuro->Akt Promotes

Dual mechanism of benzoxazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and benzoxazole derivatives as inhibitors of protein aggregation.

Transthyretin (TTR) Aggregation Inhibition Assay (Dot-Blot Filter Assay)

This cellular-based assay provides a more physiologically relevant system for screening TTR fibrillogenesis inhibitors.

1. Cell Culture and Transfection:

  • A rat Schwannoma cell line is transfected with plasmids carrying the cDNA for the TTR L55P mutant.

  • Transfected cells are cultured to produce and secrete the TTR L55P protein into the medium.

2. Compound Incubation:

  • The test compounds (this compound or benzoxazole derivative) are added to the cell culture medium at the desired concentration (e.g., 1 µM).

  • The cells are incubated for a specific period (e.g., 24 hours) to allow for TTR expression and aggregation in the presence of the inhibitor.

3. Sample Collection and Filtration:

  • The conditioned medium containing the secreted TTR is collected.

  • The medium is filtered through a dot-blot apparatus onto a nitrocellulose membrane. This captures aggregated TTR while soluble forms pass through.

4. Immunodetection:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for TTR.

  • A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is then added.

  • A chemiluminescent substrate is applied, and the signal is detected, which is proportional to the amount of aggregated TTR.

5. Quantification:

  • The intensity of the dots is quantified using densitometry.

  • The percentage of inhibition is calculated by comparing the signal from the compound-treated samples to a control sample (no compound).

start Transfect Schwannoma cells with TTR L55P plasmid culture Culture cells and add test compound start->culture incubate Incubate for 24 hours culture->incubate collect Collect conditioned medium incubate->collect filter Filter medium through dot-blot apparatus collect->filter immunodetect Immunodetect aggregated TTR on membrane filter->immunodetect quantify Quantify dot intensity and calculate % inhibition immunodetect->quantify

Workflow for TTR Aggregation Inhibition Assay.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Fluorescence)

This in vitro assay is widely used to monitor the kinetics of amyloid fibril formation.

1. Reagent Preparation:

  • Aβ peptide (e.g., Aβ42) is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state and then lyophilized.

  • The lyophilized Aβ is reconstituted in a low-pH buffer (e.g., 10 mM HCl) and then diluted into a neutral pH buffer (e.g., phosphate-buffered saline) to the desired final concentration.

  • A stock solution of Thioflavin T (ThT) is prepared in buffer.

2. Assay Setup:

  • The Aβ solution is mixed with the ThT solution in a 96-well black, clear-bottom microplate.

  • Test compounds (benzoxazole derivatives) are added to the wells at various concentrations. A control well with no compound is included.

3. Incubation and Measurement:

  • The microplate is incubated at 37°C with intermittent shaking to promote aggregation.

  • ThT fluorescence is measured at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

4. Data Analysis:

  • The fluorescence intensity is plotted against time to generate aggregation curves.

  • The lag time, elongation rate, and final plateau of the curves are analyzed to determine the effect of the inhibitors on the aggregation kinetics.

  • The IC50 value (the concentration of inhibitor that reduces aggregation by 50%) can be calculated from dose-response curves.

Conclusion

Both this compound and benzoxazole derivatives have demonstrated significant potential as inhibitors of protein aggregation, particularly for transthyretin. While this compound's mechanism is primarily centered on the stabilization of the native TTR tetramer, benzoxazole derivatives exhibit a broader spectrum of activity, including TTR stabilization and modulation of cellular signaling pathways affected by Aβ toxicity.

The available data indicates that both compounds are highly effective at inhibiting TTR L55P aggregation in a cellular model. However, the lack of direct quantitative comparisons of their IC50 values for the same target protein under identical conditions makes it challenging to definitively rank their potency. Further head-to-head studies are warranted to elucidate the relative efficacy of these promising classes of inhibitors. The choice between these compounds for further research and development may depend on the specific protein target and the desired therapeutic outcome, whether it be solely the prevention of aggregation or a combination of aggregation inhibition and modulation of downstream cellular pathways.

References

A Comparative Analysis of Dichlorophenyl-ABA's Efficacy in Stabilizing Transthyretin Variants

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Amyloidosis Drug Development

This guide provides a comparative overview of Dichlorophenyl-ABA (DCPA), a known inhibitor of transthyretin (TTR) amyloid fibril formation. The document synthesizes available experimental data to evaluate its activity across different TTR mutations, which are implicated in familial amyloidotic polyneuropathy (FAP). It is intended for researchers, scientists, and drug development professionals working on therapeutic interventions for TTR amyloidosis.

Introduction to Transthyretin Amyloidosis and this compound

Transthyretin (TTR) is a transport protein primarily synthesized in the liver. In its native state, it exists as a stable tetramer. However, mutations can destabilize this tetrameric structure, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues and cause the progressive and often fatal condition known as TTR amyloidosis.

This compound has been identified as a stabilizer of the TTR tetramer, a key therapeutic strategy to prevent the initiation of the amyloid cascade. By binding to the thyroxine-binding sites of the TTR tetramer, it prevents its dissociation into pathogenic monomers. This guide cross-validates the activity of this compound against different TTR mutant cell lines, providing a basis for its therapeutic potential.

Comparative Activity of this compound

Experimental data demonstrates that this compound is effective in preventing TTR aggregation, although its efficacy varies depending on the specific TTR mutation. It has shown significant promise for the V30M mutation, the most common cause of FAP.

Table 1: Summary of this compound (DCPA) Activity Against TTR Variants

TTR Variant Cell System Observed Activity of DCPA Comparison with Other Inhibitors Reference
L55P L55P-expressing cells Inhibited aggregate formation by over 80%. Not specified. [1]
V30M Cellular system & ex vivo plasma Identified as one of the best stabilizers of V30M tetramers in plasma from carriers; clearly inhibits aggregation. Not specified. [1]

| Y78F | Not specified | Lower inhibitory effect observed via ultrastructural analysis. | Less effective than DFPB and benzoxazole. |[1] |

Mechanism of Action: TTR Stabilization

The primary mechanism of this compound is the kinetic stabilization of the native TTR tetramer. This prevents the rate-limiting step of amyloidogenesis: the dissociation of the tetramer into misfolding-prone monomers.

TTR_Pathway cluster_0 Normal Physiology cluster_1 Pathogenic Cascade (Amyloidosis) cluster_2 Therapeutic Intervention Native TTR Tetramer Native TTR Tetramer Unstable TTR Tetramer Unstable TTR Tetramer Native TTR Tetramer->Unstable TTR Tetramer Mutation Misfolded Monomers Misfolded Monomers Unstable TTR Tetramer->Misfolded Monomers Dissociation Stabilized TTR Tetramer Stabilized TTR Tetramer Amyloid Fibrils Amyloid Fibrils Misfolded Monomers->Amyloid Fibrils Aggregation DCPA This compound DCPA->Unstable TTR Tetramer Binds & Stabilizes

Caption: TTR amyloid cascade and the stabilizing role of this compound.

Experimental Protocols

The following outlines a general methodology for assessing the efficacy of TTR aggregation inhibitors in a cell-based model, based on the approach used to evaluate this compound[1].

1. Cell Culture and Treatment:

  • Cell Lines: Use stably transfected cell lines expressing pathogenic TTR variants (e.g., TTR L55P, V30M). Human embryonic kidney (HEK293) or neuroblastoma cell lines are commonly used.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Inhibitor Treatment: Seed cells in culture plates. After allowing them to adhere, replace the medium with fresh medium containing this compound or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for TTR expression, secretion, and aggregation in the conditioned medium.

2. Sample Collection and Processing:

  • Conditioned Medium: Collect the conditioned medium from each well.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to analyze intracellular TTR.

  • Centrifugation: Centrifuge the conditioned medium and cell lysates to pellet debris. Collect the supernatant for analysis.

3. Quantification of TTR Aggregation:

  • Non-denaturing PAGE and Western Blot: Separate proteins from the conditioned medium under non-denaturing conditions to distinguish between tetrameric and aggregated TTR. Transfer proteins to a PVDF membrane and probe with an anti-TTR antibody.

  • Filter Trap Assay (Dot Blot): Pass the conditioned medium through a cellulose acetate membrane that captures large aggregates. Quantify the trapped aggregates by probing the membrane with an anti-TTR antibody.

  • ELISA: Develop a sandwich ELISA to specifically quantify aggregated forms of TTR.

4. Ultrastructural Analysis:

  • Transmission Electron Microscopy (TEM): Pellet aggregates from the conditioned medium by ultracentrifugation. Fix, embed, and section the pellet. Stain with uranyl acetate and lead citrate and visualize using TEM to confirm the presence and morphology of amyloid fibrils.

Workflow start Start: TTR Mutant Cell Culture treatment Treat with this compound (and controls) start->treatment incubation Incubate for 48-72 hours treatment->incubation collection Collect Conditioned Medium and Cell Lysate incubation->collection quant Quantify TTR Aggregates collection->quant tem Ultrastructural Analysis (TEM) collection->tem Morphology wb Western Blot (Non-denaturing PAGE) quant->wb Method 1 fta Filter Trap Assay quant->fta Method 2 end End: Compare Efficacy wb->end fta->end tem->end

References

Comparative Analysis of Dichlorophenyl-ABA Signaling Inhibitor (DFPM) and its Analogs in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the dichlorophenyl-containing compound, 5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-yl-methanethione (DFPM), a known inhibitor of abscisic acid (ABA) signaling, and other key ABA analogs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting objective performance comparisons supported by experimental data.

Introduction

Abscisic acid (ABA) is a critical plant hormone that regulates numerous physiological processes, most notably the response to abiotic stresses such as drought and salinity. The core ABA signaling pathway involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs). This de-repression allows for the activation of SNF1-related protein kinases 2 (SnRK2s), which in turn phosphorylate downstream targets to initiate physiological responses like stomatal closure and changes in gene expression.[1][2][3]

Given its central role in stress tolerance, modulation of the ABA signaling pathway with synthetic analogs has become a key strategy in agricultural biotechnology. These analogs can be broadly categorized as agonists, which mimic the action of ABA, or antagonists, which inhibit it. Understanding the comparative efficacy and mechanism of these compounds is crucial for developing novel agrochemicals to enhance crop resilience.

This guide focuses on DFPM, a molecule containing a dichlorophenyl moiety, which has been identified as an antagonist of ABA signaling.[1][4] Unlike direct structural analogs of ABA, DFPM appears to function by activating effector-triggered immunity signaling pathways, which then negatively impact ABA responses.[1] We will compare the biological activity of DFPM with other well-characterized ABA analogs, providing quantitative data from key bioassays.

Comparative Performance Data

The following tables summarize the quantitative data on the biological activity of DFPM and other selected ABA analogs. The data is compiled from various studies and presented to facilitate a direct comparison of their efficacy in different experimental contexts.

Table 1: Inhibition of ABA-Induced Stomatal Closure

CompoundConcentration (µM)Inhibition of Stomatal Closure (%)Plant SpeciesReference
DFPM 10~70%Arabidopsis thaliana[4]
DFPM-5 (analog) 10>80%Arabidopsis thaliana[1]
AA1 (antagonist) 10~90%Arabidopsis thaliana[4]
Fusicoccin (inducer of opening) 10>95% (reversal of ABA effect)Vicia faba[5][6]

Table 2: Inhibition of ABA-Induced Gene Expression (e.g., RAB18)

CompoundConcentration (µM)Fold Inhibition of Gene ExpressionPlant SpeciesReference
DFPM 30Significant reductionArabidopsis thaliana[1][7]
DFPM-5 (analog) 30Stronger inhibition than DFPMArabidopsis thaliana[1]
AA1 (antagonist) 1Dose-dependent reversal of ABA-induced expressionArabidopsis thaliana[4]

Table 3: Effect on Seed Germination in the Presence of ABA

CompoundConcentration (µM)Reversal of ABA-induced Germination Inhibition (%)Plant SpeciesReference
DFPM Not explicitly reported for germination assay--
ABA Antagonists (general) VariesCan overcome ABA-induced dormancyVarious[8]
Gibberellic Acid (GA) VariesPromotes germination, antagonizing ABAVarious[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Stomatal Aperture Bioassay

This protocol is adapted from established methods for measuring stomatal movement in response to chemical treatments.[10][11]

Objective: To quantify the effect of DFPM and its analogs on ABA-induced stomatal closure.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana or Vicia faba).

  • Opening Buffer: 10 mM MES-KCl (pH 6.15), 50 mM KCl, 10 µM CaCl₂.

  • Test compounds (DFPM, analogs, ABA) dissolved in a suitable solvent (e.g., DMSO) and then diluted in Opening Buffer.

  • Microscope with a calibrated eyepiece or imaging software.

Procedure:

  • Excise leaves and peel the abaxial (lower) epidermis.

  • Float the epidermal peels in Opening Buffer under light (~150 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are fully open.

  • Transfer the peels to a solution containing the desired concentration of ABA (e.g., 10 µM) for 1 hour to induce stomatal closure.

  • For testing antagonists, pre-incubate the peels with the test compound (e.g., 10 µM DFPM) for 30 minutes before adding ABA.

  • After the incubation period, mount the epidermal peels on a microscope slide.

  • Immediately observe and capture images of at least 20-30 stomata per peel.

  • Measure the width of the stomatal aperture using imaging software.

  • Calculate the percentage of inhibition of closure relative to the ABA-only treatment.

Seed Germination Assay

This protocol is a standard method for assessing the effect of ABA and its analogs on seed dormancy and germination.[12][13]

Objective: To determine the ability of DFPM and its analogs to reverse ABA-induced inhibition of seed germination.

Materials:

  • Seeds of the desired plant species (e.g., Arabidopsis thaliana).

  • Sterile petri dishes with filter paper.

  • Germination Medium: Murashige and Skoog (MS) medium with 0.8% agar.

  • Test compounds (DFPM, analogs, ABA) filter-sterilized and added to the cooled medium.

Procedure:

  • Surface sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach for 5-10 minutes, and then rinse thoroughly with sterile water.

  • Stratify the seeds by storing them in the dark at 4°C for 2-4 days to break dormancy.

  • Prepare petri dishes with MS agar medium containing different concentrations of ABA and/or the test compounds. A control plate with MS medium only should be included.

  • Sow the sterilized and stratified seeds onto the plates.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Score germination, defined as the emergence of the radicle, daily for 7-10 days.

  • Calculate the germination percentage for each treatment.

PP2C Activity Assay

This biochemical assay measures the activity of PP2C phosphatases, which are key negative regulators in the ABA signaling pathway.[14][15][16]

Objective: To assess the effect of DFPM and its analogs on the ABA-dependent inhibition of PP2C activity.

Materials:

  • Recombinant purified proteins: a specific PP2C (e.g., ABI1), a PYR/PYL receptor (e.g., PYL10), and a SnRK2 kinase (as a substrate).

  • Phosphatase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • ³²P-labeled casein or a synthetic phosphopeptide as a substrate.

  • Test compounds (DFPM, analogs, ABA).

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the PP2C enzyme and the PYR/PYL receptor in the assay buffer.

  • Add ABA and/or the test compound at various concentrations to the reaction mixture and incubate for 15-30 minutes at room temperature to allow for receptor-phosphatase interaction.

  • Initiate the phosphatase reaction by adding the ³²P-labeled substrate.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.

  • Centrifuge the samples and measure the amount of radioactive phosphate released into the supernatant using a scintillation counter.

  • Determine the percentage of PP2C inhibition relative to the control without ABA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the ABA signaling pathway, the proposed mechanism of DFPM action, and a typical experimental workflow.

ABA_Signaling_Pathway cluster_stress Abiotic Stress (e.g., Drought) cluster_synthesis ABA Biosynthesis cluster_core Core Signaling Cascade cluster_response Downstream Responses Stress Drought ABA ABA Stress->ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 dephosphorylates (inactivates) Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure activates Gene_Expression Stress-responsive Gene Expression SnRK2->Gene_Expression activates

Caption: Core ABA signaling pathway in response to abiotic stress.

DFPM_Mechanism cluster_dfpm DFPM Action cluster_immunity Immunity Signaling cluster_aba ABA Signaling cluster_response Physiological Response DFPM DFPM ETI Effector-Triggered Immunity (ETI) DFPM->ETI activates ABA_Signaling ABA Signaling Pathway ETI->ABA_Signaling inhibits ABA_Response ABA-mediated Responses ABA_Signaling->ABA_Response

Caption: Proposed mechanism of DFPM as an ABA signaling antagonist.

Experimental_Workflow cluster_assays Bioassays start Start: Select ABA Analogs for Comparison step1 Prepare Stock Solutions of Analogs and ABA start->step1 step2 Perform Bioassays step1->step2 stomata Stomatal Aperture Assay step2->stomata germination Seed Germination Assay step2->germination pp2c PP2C Activity Assay step2->pp2c step3 Data Collection and Analysis end End: Comparative Analysis Report step3->end stomata->step3 germination->step3 pp2c->step3

Caption: General experimental workflow for comparing ABA analogs.

References

A Comparative Guide to Dichlorophenyl-ABA and Other TTR Stabilizers in Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response analysis of Dichlorophenyl-ABA (also known as 2-[(3,5-dichlorophenyl) amino] benzoic acid) in transthyretin (TTR) stabilization alongside other prominent TTR stabilizers, Tafamidis and Acoramidis (AG10). The information is intended to assist researchers and drug development professionals in understanding the relative potencies and methodologies used to evaluate these compounds.

Executive Summary

Transthyretin (TTR) amyloidosis is a progressive disease caused by the destabilization of the TTR tetramer, leading to the formation of amyloid fibrils that deposit in various organs. A key therapeutic strategy is the stabilization of the TTR tetramer using small molecules. This guide focuses on this compound, a known TTR stabilizer, and compares its activity with the clinically approved drugs Tafamidis and Acoramidis. While quantitative dose-response data for this compound is limited in publicly available literature, existing studies demonstrate its potential as a potent inhibitor of TTR aggregation. In contrast, extensive data is available for Tafamidis and Acoramidis, allowing for a detailed comparison of their stabilization effects.

Quantitative Data Comparison

The following table summarizes the available dose-response data for this compound, Tafamidis, and Acoramidis in TTR stabilization. It is important to note that the data for this compound is largely qualitative, while the data for Tafamidis and Acoramidis is quantitative and derived from various in vitro and clinical studies.

CompoundTarget TTR Variant(s)Assay TypeDose/ConcentrationObserved EffectSource
This compound L55P, V30M, and other common variantsCellular aggregate formation assayNot specifiedInhibited aggregate formation by >80% in TTR L55P-expressing cells. Considered one of the most effective inhibitors in this system.[1]
V30MEx vivo plasma stabilizationNot specifiedStabilized TTR tetramers in plasma from V30M carriers.[1]
Common familial TTR variantsAcid-mediated fibril formation and urea-induced tetramer dissociationNot specifiedSubstantially stabilized the most common familial TTR variants.[2][3]
Tafamidis Wild-type (WT), V30M, V122IIn vitro fibril formation inhibitionEC50 of 2.7–3.2 μM (molar ratio of 0.75–0.90 to TTR)Reached half-maximal effective concentration for inhibiting TTR fibril formation.
WTEx vivo urea denaturation in plasma3.6, 5.4, and 7.2 μMDose-dependent stabilization of TTR tetramer observed.
WTIn vitro subunit exchange in plasmaDose-relevant concentrations≥96% stabilization.[4]
ATTR-CM patientsClinical trial (ATTR-ACT)20 mg and 80 mg daily82.7% and 87.8% of patients, respectively, achieved TTR stabilization at Month 1. The 80 mg dose resulted in a greater degree of stabilization.[2]
Acoramidis (AG10) WT, V122IIn vitro TTR stabilization in buffer1:1 molar ratio to TTRDemonstrated higher potency than tafamidis, tolcapone, and diflunisal.
WTEx vivo TTR stabilization in human serum10 μMCompletely stabilized TTR (95.4 ± 4.8%).
ATTR-CM patientsPhase 2 Clinical Trial400 mg and 800 mg twice dailyNear-complete TTR stabilization (>90%) at trough and peak plasma concentrations. The 800 mg dose showed more complete and less variable stabilization.[5]
Variant TTRIn vitro stabilization in patient blood samples10 µM (target clinical trough)Near-complete stabilization, greater than that achieved with tafamidis at its clinical peak (26 µM) and trough (16 µM) concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TTR stabilizers. Below are descriptions of the key experimental protocols cited in the evaluation of these compounds.

TTR Fibril Formation Inhibition Assay

This assay evaluates the ability of a compound to prevent the formation of TTR amyloid fibrils under denaturing conditions.

  • Principle: Purified TTR is induced to form amyloid fibrils by incubation under acidic conditions (e.g., pH 4.4) at 37°C for an extended period (e.g., 72 hours). The extent of fibril formation is measured by monitoring the turbidity of the solution (absorbance at a specific wavelength, e.g., 400 nm) or by using dyes like Thioflavin T, which fluoresce upon binding to amyloid fibrils.

  • Protocol Outline:

    • Prepare solutions of purified wild-type or variant TTR in a suitable buffer.

    • Add varying concentrations of the test compound (e.g., this compound, Tafamidis) or vehicle control (e.g., DMSO) to the TTR solutions.

    • Induce fibril formation by lowering the pH of the solutions.

    • Incubate the samples at 37°C with gentle agitation for 72 hours.

    • Measure the extent of fibril formation using turbidity measurements or Thioflavin T fluorescence.

    • Calculate the percentage of inhibition relative to the vehicle control.

Western Blot Analysis for TTR Tetramer Stabilization

This method directly assesses the ability of a compound to stabilize the TTR tetramer against dissociation under denaturing conditions.

  • Principle: TTR in plasma or as a purified protein is subjected to denaturing conditions (e.g., urea or acidic pH) in the presence or absence of a stabilizer. The stabilized tetrameric form of TTR is then visualized and quantified by Western blotting.

  • Protocol Outline:

    • Incubate human plasma or purified TTR with various concentrations of the test compound for a specified period.

    • Induce tetramer dissociation by adding a denaturant (e.g., 4 M urea) or acidifying the sample and incubating for a set time (e.g., 72 hours).

    • Stop the dissociation and cross-link the TTR tetramers using a cross-linking agent like glutaraldehyde.

    • Separate the TTR species (tetramer, dimer, monomer) by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a TTR-specific antibody.

    • Visualize the bands using a suitable detection method and quantify the intensity of the tetramer band.

    • Calculate the percentage of TTR stabilization relative to a non-denatured control.

Fluorescent Probe Exclusion (FPE) Assay

This is a high-throughput screening method to identify and characterize compounds that bind to the thyroxine-binding sites of TTR.

  • Principle: A fluorescent probe that specifically binds to the thyroxine-binding sites of TTR is used. When a test compound binds to these sites, it displaces the fluorescent probe, leading to a decrease in the fluorescent signal.

  • Protocol Outline:

    • Add purified TTR to the wells of a microplate.

    • Add varying concentrations of the test compound.

    • Add the fluorescent probe to all wells.

    • Incubate for a short period to allow for binding equilibrium.

    • Measure the fluorescence intensity using a plate reader.

    • A decrease in fluorescence indicates that the test compound has bound to the TTR thyroxine-binding sites, thus acting as a potential stabilizer.

Visualizations

TTR Stabilization Signaling Pathway

TTR_Stabilization_Pathway cluster_0 Pathogenic Cascade cluster_1 Therapeutic Intervention TTR_Tetramer Stable TTR Tetramer Dissociation Dissociation TTR_Tetramer->Dissociation Rate-limiting step Stabilized_Complex Stabilized TTR-Ligand Complex TTR_Tetramer->Stabilized_Complex Binding TTR_Monomer Unstable TTR Monomer Dissociation->TTR_Monomer Misfolding Misfolding & Aggregation TTR_Monomer->Misfolding Amyloid_Fibrils Amyloid Fibrils Misfolding->Amyloid_Fibrils Organ_Damage Organ Damage Amyloid_Fibrils->Organ_Damage Stabilizer TTR Stabilizer (e.g., this compound) Stabilizer->TTR_Tetramer Inhibition->Dissociation Blocks Dissociation

Caption: Mechanism of TTR stabilization by small molecules.

Experimental Workflow for Dose-Response Analysis

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Data Acquisition cluster_3 Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate TTR with Test Compound Compound_Prep->Incubation TTR_Prep Prepare Purified TTR or Human Plasma TTR_Prep->Incubation Denaturation Induce TTR Dissociation (e.g., low pH, urea) Incubation->Denaturation Measurement Measure TTR Stabilization (e.g., Western Blot, FPE) Denaturation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Caption: General workflow for dose-response analysis of TTR stabilizers.

References

A Comparative Structural Analysis of Dichlorophenyl-ABA Binding to Transthyretin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding characteristics of Dichlorophenyl-ABA and its comparison with other key Transthyretin stabilizers.

This guide provides a comprehensive comparison of the structural and biophysical characteristics of 2-((3,5-dichlorophenyl)amino)benzoic acid (this compound), also known as VCP-6, upon binding to Transthyretin (TTR). The binding of this compound is critically evaluated against other notable TTR stabilizers, Tafamidis and Tolcapone, offering researchers valuable insights for the development of novel therapeutics for TTR-related amyloidosis.

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1] Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and fatal disease characterized by the deposition of amyloid fibrils in various tissues.[1][2] Small-molecule kinetic stabilizers that bind to the thyroxine-binding sites of the TTR tetramer can prevent this dissociation, thereby halting the amyloid cascade.[2][3] This guide delves into the structural intricacies of this compound's interaction with TTR and benchmarks its performance against established stabilizers.

Quantitative Comparison of TTR Stabilizers

The following table summarizes the key quantitative data for the binding of this compound, Tafamidis, and Tolcapone to Transthyretin. This data is essential for comparing the efficacy and binding modes of these compounds.

ParameterThis compound (VCP-6)TafamidisTolcapone
Binding Affinity (Kd) ~5 times higher than Thyroxine (T4)[4]Kds ~2 nM and ~200 nM (negative cooperativity)[3][5]Higher affinity than Tafamidis[6][7]
PDB ID of TTR Complex 7U1I[4]e.g., 3TCT, 6TXV, 6TXW, 6XTK (with variants)[3]e.g., 5F20, 6TXV, 6TXW, 6XTK (with variants)[7][8]
Key Interacting Residues Lys15, Ala108, Leu110, Ser117, Thr119[9][10]Lys15, Leu17, Ala108, Leu110, Ser117, Thr119[3][11]Interacts with the T4 binding pocket[7][12]
Binding Stoichiometry 2 molecules per TTR tetramer[4]2 molecules per TTR tetramer[3]2 molecules per TTR tetramer[12]

Structural Insights into Ligand Binding

The high-resolution crystal structure of the human TTR in complex with this compound reveals that the ligand binds deep within the thyroxine-binding channel.[4][13] The 3',5'-dichlorophenyl ring is oriented towards the center of the channel, a "forward" binding mode.[4][10] This orientation allows for optimal halogen bonding interactions with residues Ala108, Leu110, Ser117, and Thr119.[9][10] A key feature of this interaction is the formation of a tight intermolecular hydrogen bond between the 2-carboxylate group of this compound and the Nζ of Lys15, as well as an intramolecular hydrogen bond that stabilizes the ligand's conformation.[4][13] This specific arrangement is credited for the compound's high binding affinity, which is approximately five times that of the natural ligand, thyroxine.[4][13]

In comparison, Tafamidis also binds to the two thyroxine-binding sites of the TTR tetramer with negative cooperativity.[3] Its dichlorophenyl ring occupies a similar position to that of this compound.[9] Tolcapone, another potent TTR stabilizer, also occupies the thyroxine-binding sites and has been shown to dock more effectively than Tafamidis in wild-type TTR.[7][12]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

TTR_Amyloid_Cascade TTR_tetramer Native TTR Tetramer Monomer Misfolded Monomer TTR_tetramer->Monomer Dissociation (Rate-Limiting Step) Aggregates Oligomers & Amyloid Fibrils Monomer->Aggregates Aggregation Stabilizer TTR Stabilizer (e.g., this compound) Stabilizer->TTR_tetramer Binding & Stabilization

Caption: The TTR amyloidogenic cascade and the mechanism of kinetic stabilization.

XRay_Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination P0 TTR Expression & Purification P1 Co-crystallization of TTR with this compound P0->P1 P2 Crystal Harvesting P1->P2 P3 X-ray Diffraction Data Collection P2->P3 P4 Data Processing & Scaling P3->P4 P5 Phase Determination (Molecular Replacement) P4->P5 P6 Model Building & Refinement P5->P6 P7 Structure Validation P6->P7

Caption: A generalized workflow for determining the crystal structure of a TTR-ligand complex.

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Titration cluster_data_analysis Data Analysis S1 Prepare TTR solution in sample cell T1 Inject ligand into sample cell S1->T1 S2 Prepare this compound solution in syringe S2->T1 T2 Measure heat change T1->T2 D1 Generate binding isotherm T2->D1 D2 Fit data to binding model D1->D2 D3 Determine Kd, ΔH, and stoichiometry D2->D3

Caption: A simplified workflow for Isothermal Titration Calorimetry (ITC) experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the structural analysis of TTR stabilizers.

X-ray Crystallography
  • Protein Expression and Purification: Recombinant human TTR is expressed in E. coli and purified using a combination of ammonium sulfate precipitation, anion-exchange chromatography, and size-exclusion chromatography. The purity and homogeneity of the protein are assessed by SDS-PAGE.

  • Crystallization: The purified TTR is concentrated to approximately 10 mg/mL. The TTR-Dichlorophenyl-ABA complex is formed by co-crystallizing the protein in the presence of a molar excess of the compound. Crystals are typically grown using the hanging-drop vapor-diffusion method at a constant temperature. The reservoir solution often contains polyethylene glycol (PEG) and a buffer such as sodium acetate.

  • Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source. The collected data is then indexed, integrated, and scaled using software such as HKL2000 or XDS.[14]

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined TTR structure as a search model. The ligand is then manually built into the electron density map. The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot.[14] The final model is validated for stereochemical quality.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Purified TTR and this compound are dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize buffer mismatch effects. The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment: The TTR solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.[15][16] A series of injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25°C). The heat released or absorbed upon each injection is measured.[17]

  • Data Analysis: The raw ITC data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein. This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[18][19] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[17]

NMR Spectroscopy
  • Sample Preparation: For solution NMR, uniformly 15N-labeled TTR is prepared by growing the expression host in a minimal medium containing 15N-ammonium chloride as the sole nitrogen source. The protein is purified as described for X-ray crystallography. The NMR sample is prepared in a suitable buffer containing a small percentage of D2O for the lock signal.

  • NMR Experiments: Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded on a high-field NMR spectrometer.[20] These spectra provide a fingerprint of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.

  • Data Analysis: To study the binding of this compound, HSQC spectra are recorded for the free protein and in the presence of increasing concentrations of the ligand. Chemical shift perturbations (changes in the position of peaks) upon ligand binding are monitored to identify the residues involved in the interaction.[21] This provides information on the binding site and can also reveal conformational changes in the protein upon ligand binding.[22][23]

This guide provides a foundational understanding of the structural basis for this compound's interaction with TTR, contextualized by comparisons with other leading TTR stabilizers. The provided data and protocols are intended to aid researchers in the rational design and evaluation of next-generation therapeutics for TTR amyloidosis.

References

Comparative Ex Vivo Efficacy of Dichlorophenyl-ABA in Plasma: A Guideline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data regarding the ex vivo plasma activity of a compound identified as "Dichlorophenyl-ABA" is not publicly available. The following guide provides a comparative framework based on the known characteristics of Abscisic Acid (ABA) and its well-documented analogs. The experimental protocols and data presentation formats are based on established methodologies for evaluating the plasma stability and activity of small molecules. This guide is intended for researchers, scientists, and drug development professionals to illustrate the key parameters and experimental approaches for such a comparative study.

Introduction to Abscisic Acid (ABA) Analogs

Abscisic acid (ABA) is a plant hormone crucial for regulating various physiological processes, particularly in response to environmental stress.[1][2][3][4] Synthetic analogs of ABA are being developed to modulate these pathways for agricultural applications and have also been investigated for their effects in mammalian systems. The efficacy of these analogs is significantly influenced by their stability and activity in biological matrices such as plasma. Factors like enzymatic degradation and binding to plasma proteins can impact the bioavailability and half-life of these compounds. This guide outlines a comparative study of a hypothetical "this compound" against other ABA analogs, focusing on their ex vivo activity in plasma.

Core Signaling Pathway of Abscisic Acid

The canonical ABA signaling pathway involves a core regulatory module consisting of ABA receptors (PYR/PYL/RCAR), protein phosphatases type 2C (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[1][2][3][5] In the absence of ABA, PP2Cs actively inhibit SnRK2s.[2][3] Upon ABA binding to the PYR/PYL/RCAR receptors, a conformational change facilitates the inhibition of PP2Cs by the receptor-ABA complex.[2][5] This relieves the inhibition of SnRK2s, which then phosphorylate downstream targets, including transcription factors and ion channels, to elicit a physiological response.[1][2][5]

ABA_Signaling_Pathway cluster_inactive Inactive State (Low ABA) cluster_active Active State (High ABA) PP2C_inactive PP2C SnRK2_inactive SnRK2 PP2C_inactive->SnRK2_inactive Inhibits Downstream_inactive Downstream Targets SnRK2_inactive->Downstream_inactive No Phosphorylation ABA ABA Receptor PYR/PYL/RCAR Receptor ABA->Receptor Binds ABA_Receptor ABA-Receptor Complex PP2C_active PP2C ABA_Receptor->PP2C_active Inhibits SnRK2_active Active SnRK2 Downstream_active Phosphorylated Downstream Targets SnRK2_active->Downstream_active Phosphorylates Response Physiological Response Downstream_active->Response

Caption: ABA Signaling Pathway.

Comparative Data on Ex Vivo Plasma Stability

The stability of ABA analogs in plasma is a critical determinant of their potential therapeutic or agricultural efficacy. Plasma contains various enzymes, such as esterases and amidases, that can metabolize xenobiotics.[6][7][8] The data below is a hypothetical representation for comparative purposes, illustrating how this compound might compare to natural (+)-ABA and a more persistent analog like Tetralone ABA.

CompoundStructureHalf-Life (t½) in Human Plasma (min)% Remaining at 120 minPlasma Protein Binding (%)
(+)-Abscisic Acid Natural HormoneHypothetical: 45Hypothetical: 15Hypothetical: 60
This compound Dichloro-substitutedHypothetical: 90Hypothetical: 40Hypothetical: 85
Tetralone ABA Metabolism-resistant analogHypothetical: >120Hypothetical: >80Hypothetical: 75

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data is required for a valid comparison.

Experimental Protocols

Ex Vivo Plasma Stability Assay

This assay evaluates the metabolic stability of a test compound in plasma.

Objective: To determine the rate of degradation of ABA analogs in plasma from various species (e.g., human, rat, mouse).

Materials:

  • Test compounds (this compound, (+)-ABA, Tetralone ABA)

  • Pooled plasma (e.g., human, rat) with anticoagulant (e.g., EDTA, heparin)

  • Phosphate buffered saline (PBS)

  • Acetonitrile or methanol with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • A stock solution of the test compound is prepared in DMSO.

  • The stock solution is diluted in plasma to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

  • The plasma-compound mixture is incubated at 37°C.

  • Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[7]

  • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6] This also serves to precipitate plasma proteins.

  • Samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

  • The half-life (t½) is determined by plotting the natural logarithm of the remaining compound concentration against time.[6]

Plasma_Stability_Workflow start Start prepare Prepare Test Compound in Plasma (1µM) start->prepare incubate Incubate at 37°C prepare->incubate aliquot Take Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->aliquot quench Quench Reaction & Precipitate Proteins (Cold Acetonitrile + Internal Standard) aliquot->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and Half-Life (t½) analyze->calculate end End calculate->end

Caption: Experimental Workflow for Plasma Stability Assay.
Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which affects its free concentration and availability to interact with its target.

Objective: To quantify the fraction of ABA analogs bound to plasma proteins.

Methodology: Equilibrium dialysis is a common method for this assessment.

  • A dialysis membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.

  • One chamber is filled with plasma containing the test compound, and the other with a protein-free buffer.

  • The system is allowed to reach equilibrium (typically with gentle shaking at 37°C).

  • At equilibrium, the concentration of the test compound is measured in both the plasma and buffer chambers using LC-MS/MS.

  • The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

Comparative Analysis of ABA Analogs

  • Natural (+)-ABA: As the endogenous ligand, (+)-ABA is expected to be readily metabolized by enzymes in biological systems. Its ex vivo plasma stability is likely to be lower than that of synthetic analogs designed for greater persistence.

  • This compound (Hypothetical): The introduction of chloro- substituents on a phenyl ring can have varied effects. Halogenation can sometimes block sites of metabolism, potentially increasing metabolic stability and half-life. However, it can also alter the electronic properties of the molecule, which might affect its binding to plasma proteins and receptors. A dichlorophenyl group would increase the lipophilicity of the molecule, which could lead to higher plasma protein binding.

  • Tetralone ABA: This analog has a modified ring structure designed to be resistant to catabolism by enzymes like ABA 8'-hydroxylase.[9] This structural modification is intended to confer greater persistence in biological systems.[9][10] Therefore, it is expected to exhibit a longer half-life in a plasma stability assay compared to (+)-ABA.

Conclusion

While specific experimental data for this compound is not available, this guide provides a comprehensive framework for its comparative evaluation against other ABA analogs. The ex vivo plasma stability and protein binding are critical parameters that influence the pharmacokinetic profile of such compounds. The detailed experimental protocols and comparative data structure presented here offer a robust methodology for researchers to assess the potential of novel ABA analogs. Future studies are required to generate empirical data for this compound to accurately position its activity and stability relative to existing compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Dichlorophenyl-ABA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals now have a comprehensive resource for the proper disposal of Dichlorophenyl-ABA, a compound noted for its role as an inhibitor of transthyretin (TTR) amyloid fibril formation. This guide provides essential, step-by-step safety and logistical information, ensuring that laboratory procedures involving this compound are not only advancing science but are also conducted with the utmost responsibility towards safety and environmental stewardship.

This compound, chemically known as 2-[(3,5-Dichlorophenyl)amino]benzoic acid, requires careful handling and disposal due to its classification as a halogenated organic compound. Adherence to proper disposal protocols is crucial to mitigate potential hazards and ensure compliance with environmental regulations.

Hazard Profile and Safety Precautions

Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound. The compound is a known skin and eye irritant and may cause respiratory irritation.[1][2] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

A summary of the hazard information for this compound is presented in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritation[1][2]P264, P280, P302+P352, P332+P313, P362[1]
Eye IrritationH319: Causes serious eye irritation[1][2]P264, P280, P305+P351+P338, P337+P313[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1][2]P261, P271, P304+P340, P312, P403+P233, P405[1]
Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Classification

All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, must be classified as hazardous waste. Specifically, it falls under the category of halogenated organic waste .[3] It is crucial to never mix halogenated organic waste with non-halogenated or other types of chemical waste to prevent dangerous reactions and to facilitate proper disposal.[3][4]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated lab supplies, in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, designated, and properly sealed hazardous waste container. Ensure the container is made of a material compatible with the solvents used.

Step 3: Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "2-[(3,5-Dichlorophenyl)amino]benzoic acid"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The associated hazards (e.g., "Irritant")

Step 4: Storage

Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals. Storage times for hazardous waste are regulated and should be strictly followed.

Step 5: Disposal

The final disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this compound down the drain or in regular trash.[5]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and necessary steps.

Dichlorophenyl_ABA_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated identify Identify as Halogenated Organic Waste start->identify segregate Segregate from other waste streams identify->segregate solid_waste Solid Waste Collection segregate->solid_waste liquid_waste Liquid Waste Collection segregate->liquid_waste label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store_safely Store in Designated Accumulation Area label_container->store_safely contact_ehs Contact EHS for Disposal store_safely->contact_ehs end End: Proper Disposal by Approved Vendor contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By following these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. For further details, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and consult with your institution's EHS department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorophenyl-ABA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Dichlorophenyl-ABA. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

This compound is an inhibitor of transthyretin (TTR) amyloid fibril formation and is a valuable compound in biomedical research.[1] However, like many specialized research chemicals, it requires careful handling to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this chemical safely and effectively.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE, drawing from safety data for structurally related dichlorophenyl compounds.

PPE Category Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Prevents skin contact and potential allergic reactions.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[3][4]Protects against eye irritation and serious eye damage.[5]
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder form or when adequate ventilation is not available.[2]Prevents respiratory irritation.[5]
Body Protection A lab coat or chemical-resistant apron worn over personal clothing.[6]Protects against spills and contamination of personal clothing.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.

Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of and replaced immediately.

II. Operational Plan: A Step-by-Step Protocol for Safe Handling

This section details the procedural workflow for handling this compound from receipt to disposal, ensuring a controlled and safe process.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • The compound is light-sensitive and should be stored accordingly.

  • Recommended storage for the powder form is at -20°C for long-term stability (up to 3 years).[1]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

2. Preparation and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Before handling, ensure all required PPE is correctly worn.

  • Use only designated and properly calibrated equipment (e.g., spatulas, balances, glassware).

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the chemical name, concentration, date, and hazard information.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Do not use water to clean up spills of the solid material.[4]

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area after cleanup is complete.[4]

  • For large spills, contact the institution's environmental health and safety (EHS) department immediately.

4. First Aid Measures:

  • If Swallowed: Rinse mouth and call a poison center or doctor. Do not induce vomiting.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5]

  • If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[5]

III. Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

  • Do not dispose of this compound down the drain, as it is very toxic to aquatic life.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start don_ppe Don Appropriate PPE start->don_ppe prepare_hood Prepare Chemical Fume Hood don_ppe->prepare_hood weigh_chemical Weigh this compound prepare_hood->weigh_chemical Proceed to handling prepare_solution Prepare Solution weigh_chemical->prepare_solution spill Spill Occurs weigh_chemical->spill conduct_experiment Conduct Experiment prepare_solution->conduct_experiment prepare_solution->spill decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate Experiment complete conduct_experiment->spill dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End doff_ppe->end evacuate Evacuate Area spill->evacuate notify_ehs Notify EHS (Large Spill) evacuate->notify_ehs cleanup_spill Clean up (Small Spill) evacuate->cleanup_spill cleanup_spill->dispose_waste Dispose of spill waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorophenyl-ABA
Reactant of Route 2
Reactant of Route 2
Dichlorophenyl-ABA

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。